molecular formula CH2O<br>H2CO B044625 Formaldehyde CAS No. 50-00-0

Formaldehyde

Número de catálogo: B044625
Número CAS: 50-00-0
Peso molecular: 30.026 g/mol
Clave InChI: WSFSSNUMVMOOMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Formaldehyde is a fundamental monoaldehyde reagent with extensive utility in life science research and chemical synthesis. Its primary research application is as a tissue fixative in histology and pathology, where it acts by forming covalent cross-links between primary amines on proteins and nucleic acids, thereby preserving cellular morphology and stabilizing antigens for subsequent analysis via immunohistochemistry (IHC). Beyond fixation, this compound serves as a critical precursor in organic synthesis, participating in methylation reactions (Eschweiler-Clarke) and serving as a C1 building block for the production of more complex chemicals, resins, and polymers. Its mechanism as a disinfectant and sterilizing agent is also leveraged in research settings for decontamination processes. This product is supplied as a high-purity, stabilized solution, typically in water or phosphate-buffered saline, with concentration and purity rigorously verified to ensure experimental reproducibility and reliability. It is an indispensable tool for researchers in molecular biology, cell biology, and chemical development.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

formaldehyde
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InChI

InChI=1S/CH2O/c1-2/h1H2
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InChI Key

WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Canonical SMILES

C=O
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Molecular Formula

CH2O, H2CO
Record name FORMALDEHYDE
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Related CAS

61233-19-0
Record name Formaldehyde, dimer
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DSSTOX Substance ID

DTXSID7020637
Record name Formaldehyde
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Molecular Weight

30.026 g/mol
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Physical Description

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).]
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Boiling Point

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F
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Flash Point

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas)
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Solubility

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible
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Density

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density)
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Vapor Density

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm
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Color/Form

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/

CAS No.

50-00-0, 30525-89-4
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Melting Point

-134 °F (NIOSH, 2023), -92 °C, -134 °F
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Foundational & Exploratory

The Chemistry of Fixation: A Technical Guide to Formaldehyde's Role in Biological Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a cornerstone of biological research and diagnostics, primarily due to its efficacy as a fixative. Its ability to preserve the intricate structures of cells and tissues allows for detailed microscopic examination and a wide array of molecular analyses. Understanding the chemical properties of this compound is paramount for optimizing fixation protocols, ensuring reproducible results, and interpreting experimental data accurately. This in-depth technical guide explores the chemical reactions and physical characteristics of this compound that are fundamental to its role in biological fixation.

The Chemistry of this compound in Solution

This compound (CH₂O) is a gas that is typically used in an aqueous solution known as formalin. Commercial formalin is a saturated solution of this compound in water, containing approximately 37-40% this compound by weight. To prevent polymerization into parathis compound, a white precipitate, commercial formalin solutions often contain 10-15% methanol (B129727) as a stabilizer.

In an aqueous environment, this compound exists in equilibrium with its hydrated form, methylene (B1212753) glycol (HOCH₂OH). Methylene glycol can further polymerize to form polyoxymethylene glycol. It is the monomeric this compound that is the reactive species in the fixation process. The equilibrium between these forms is influenced by temperature and pH.[1]

The Mechanism of Biological Fixation

The primary mechanism by which this compound preserves biological specimens is through the formation of cross-links between macromolecules, primarily proteins and nucleic acids. This process effectively creates a stable, insoluble molecular network that maintains the structural integrity of the tissue.

Reaction with Proteins

This compound reacts with various functional groups on amino acid side chains. The most significant reactions involve primary amines (-NH₂), such as the ε-amino group of lysine (B10760008), and the nitrogen atoms in the side chains of arginine, asparagine, glutamine, histidine, and tryptophan. The reaction proceeds in two main steps:

  • Addition Reaction: A nucleophilic amino group attacks the electrophilic carbon atom of the this compound molecule, forming a reactive hydroxymethyl (methylol) adduct (-NH-CH₂OH). This initial reaction is reversible.

  • Cross-linking Reaction: The unstable hydroxymethyl group can then react with another nearby amino group or other nucleophilic sites on a neighboring protein or within the same protein. This condensation reaction forms a stable methylene bridge (-NH-CH₂-NH-), effectively cross-linking the two molecules.[2][3][4]

The formation of a Schiff base (a compound with a carbon-nitrogen double bond) is an intermediate step in this process.[2][3]

Reaction with Nucleic Acids

This compound also reacts with the amino groups of nucleic acid bases (adenine, guanine, and cytosine), leading to the formation of methylol adducts. These adducts can then form cross-links with proteins, particularly histones, which are rich in lysine and arginine residues. This protein-DNA cross-linking is the basis for techniques like Chromatin Immunoprecipitation (ChIP).[2][5]

Quantitative Aspects of this compound Fixation

The efficiency and outcome of this compound fixation are governed by several quantitative parameters. Understanding these factors is crucial for designing and troubleshooting fixation protocols.

Penetration and Fixation Rates

A key concept in this compound fixation is the "penetration-fixation paradox". This compound, being a small molecule, penetrates tissues relatively quickly. However, the chemical reactions of cross-linking are much slower.[1] This means that the outer layers of a tissue block are exposed to the fixative long before the center, which can lead to uneven fixation.

The penetration rate of this compound is not linear and can be described by the formula: d = K * √t , where 'd' is the depth of penetration, 'K' is the coefficient of diffusibility, and 't' is time.[6][7]

ParameterValueReference
Coefficient of Diffusibility (K) 3.6 (in gelatin/albumen gel)[6][7]
0.78 (in liver tissue)[7]
Penetration Depth ~2.4 mm in 24 hours[8]
Minimal Binding Time (90% threshold) 24 hours at 22°C[6]
18 hours at 37°C[6]
Factors Influencing Fixation

Several factors can significantly impact the rate and quality of this compound fixation.

FactorEffect on FixationOptimal Range/ConditionReference
Temperature Increased temperature accelerates both penetration and the chemical reaction rate of cross-linking.Room temperature to 37°C for routine fixation. Higher temperatures (up to 65°C) can be used for shorter fixation times but may risk tissue damage.[9][10]
pH The rate of fixation is highly pH-dependent. Alkaline pH (around 7-8) favors the depolymerization of parathis compound and the availability of reactive this compound. Acidic pH can lead to the formation of formalin pigment (acid this compound hematin).Buffered to pH 6.8 - 7.2 for routine histology.[1][9][11][12]
Concentration Higher concentrations do not necessarily lead to faster or better fixation and can cause tissue hardening and shrinkage. The effective concentration is limited by the equilibrium with methylene glycol.10% neutral buffered formalin (which is 4% this compound) is standard for most applications.[1][10]
Time Sufficient time is required for the slow chemical cross-linking reactions to complete throughout the tissue. Under-fixation leads to poor morphology, while over-fixation can mask antigenic sites.Highly dependent on tissue size and type. Generally, 12-24 hours for small specimens.
Tissue Thickness Thicker tissues require significantly longer fixation times due to the slow penetration rate.Tissues should be no thicker than 5mm.[10]
Fixative Volume An adequate volume of fixative is necessary to prevent depletion of this compound as it reacts with the tissue.A fixative to tissue volume ratio of at least 10:1 to 20:1 is recommended.
Reversibility of Cross-links

This compound-induced cross-links are reversible, particularly the initial hydroxymethyl adducts. Methylene bridges are more stable but can also be reversed, typically by prolonged heating in the presence of a high salt concentration or at a high pH. This reversibility is a critical aspect of molecular biology techniques that require the release of cross-linked molecules, such as in ChIP-seq and some immunohistochemistry antigen retrieval protocols.

ConditionEffect on Cross-link ReversalHalf-life of Protein-DNA Cross-linksReference
4°C Very slow reversal179 hours[5][13][14][15]
23°C Slow reversalNot specified[5][13][14][15]
37°C Moderate reversalNot specified[5][13][14][15]
47°C Faster reversal11.3 hours[5][13][14][15]
65°C Significant reversalNot specified, but commonly used for reversal protocols
95-100°C Rapid reversalNot specified, but commonly used for rapid reversal[16]

Visualizing Chemical and Experimental Pathways

Chemical Pathway of this compound Cross-linking

The following diagram illustrates the two-step reaction of this compound with primary amines on proteins, leading to the formation of a methylene bridge.

Formaldehyde_Crosslinking cluster_step1 Step 1: Formation of Hydroxymethyl Adduct cluster_step2 Step 2: Methylene Bridge Formation Protein1_NH2 Protein 1 (Primary Amine, e.g., Lysine) Hydroxymethyl_Adduct Hydroxymethyl Adduct (Protein 1-NH-CH₂OH) Protein1_NH2->Hydroxymethyl_Adduct + this compound This compound This compound (CH₂O) Methylene_Bridge Methylene Bridge (Protein 1-NH-CH₂-NH-Protein 2) Hydroxymethyl_Adduct->Methylene_Bridge + Protein 2 Hydroxymethyl_Adduct->Methylene_Bridge Protein2_NH2 Protein 2 (Primary Amine) Water H₂O Methylene_Bridge->Water - H₂O

Caption: Chemical pathway of this compound-induced protein cross-linking.

Experimental Workflow for Tissue Fixation

This diagram outlines a typical workflow for the fixation of tissue specimens for histological analysis.

Tissue_Fixation_Workflow Tissue_Collection Tissue Collection Trimming Trimming (≤ 5mm thick) Tissue_Collection->Trimming Immersion Immersion in 10% NBF (10-20x volume) Trimming->Immersion Fixation Fixation (12-24 hours at RT) Immersion->Fixation Washing Washing (e.g., in PBS) Fixation->Washing Dehydration Dehydration (Graded Ethanol (B145695) Series) Washing->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Embedding Paraffin (B1166041) Embedding Clearing->Embedding Sectioning Microtomy Embedding->Sectioning Staining Staining Sectioning->Staining Analysis Microscopic Analysis Staining->Analysis

Caption: A standard experimental workflow for tissue fixation and processing.

Experimental Protocols

Preparation of 10% Neutral Buffered Formalin (NBF)

Materials:

  • This compound solution (37-40%)

  • Distilled water

  • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄), anhydrous

  • Graduated cylinders

  • Glass bottle for storage

Procedure:

  • To prepare 1 liter of 10% NBF, add 100 ml of 37-40% this compound solution to 900 ml of distilled water.

  • Add 4.0 g of sodium phosphate monobasic and 6.5 g of sodium phosphate dibasic (anhydrous) to the solution.

  • Mix thoroughly until all the salts are dissolved.

  • The pH of the final solution should be between 6.8 and 7.2.

  • Store in a tightly sealed container at room temperature.

Standard Tissue Fixation Protocol

Materials:

  • Freshly collected tissue specimen

  • 10% Neutral Buffered Formalin (NBF)

  • Cassettes for tissue processing

  • Container with a wide mouth

Procedure:

  • Immediately after excision, place the tissue specimen in a container with a sufficient volume of 10% NBF (at least 10-20 times the volume of the tissue).

  • If the specimen is larger than 5 mm in thickness, it should be sectioned to allow for adequate penetration of the fixative.

  • Ensure the tissue is fully submerged in the fixative.

  • Allow the tissue to fix for 12-24 hours at room temperature. The optimal time will depend on the tissue type and size.

  • After fixation, the tissue can be transferred to 70% ethanol for storage or proceed directly to tissue processing and paraffin embedding.

Reversal of this compound Cross-links for ChIP

Materials:

  • Cross-linked chromatin sample

  • 5 M NaCl

  • Proteinase K

  • Incubator or water bath at 65°C

Procedure:

  • To the cross-linked chromatin sample, add NaCl to a final concentration of 0.2 M.

  • Incubate the sample at 65°C for 4-6 hours or overnight to reverse the cross-links.

  • After reversal, treat the sample with Proteinase K to digest proteins.

  • Proceed with DNA purification.

Conclusion

A thorough understanding of the chemical properties of this compound is indispensable for its effective use in biological fixation. The kinetics of its reactions, the factors influencing these reactions, and the nature of the cross-links formed all have profound implications for the quality of morphological preservation and the success of subsequent molecular analyses. By carefully controlling the conditions of fixation, researchers can ensure the integrity of their biological samples, leading to more reliable and reproducible experimental outcomes. This guide provides a foundational understanding of these principles to aid researchers in optimizing their fixation strategies.

References

The Dual Nature of a Cellular Metabolite: An In-depth Technical Guide to Endogenous Formaldehyde's Role in Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the intricate roles of endogenous formaldehyde (B43269). This whitepaper details its metabolic pathways, signaling functions, and provides key experimental methodologies.

Once primarily recognized as a ubiquitous environmental toxin and a fixative in laboratory settings, endogenous this compound is now emerging as a critical signaling molecule and a key intermediate in cellular metabolism. This guide provides an in-depth exploration of the production, detoxification, and multifaceted functions of this simple, yet vital, one-carbon molecule. With a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways, this document serves as a vital resource for professionals in biomedical research and pharmaceutical development.

The Metabolic Hub: Endogenous this compound in One-Carbon Metabolism

Endogenous this compound is not merely a metabolic byproduct but a central player in the intricate network of one-carbon (1C) metabolism. Its carefully regulated intracellular concentrations are crucial for maintaining cellular homeostasis.

Production of Endogenous this compound

This compound is continuously generated within cells through a variety of enzymatic reactions. Key sources include:

  • Histone Demethylation: Lysine-specific demethylase 1 (LSD1) and Jumonji C (JmjC) domain-containing histone demethylases produce this compound as a byproduct of removing methyl groups from histone proteins, thereby playing a crucial role in epigenetic regulation.

  • Amino Acid Metabolism: The conversion of serine to glycine, a central reaction in 1C metabolism catalyzed by serine hydroxymethyltransferase (SHMT), generates this compound.

  • Oxidative Demethylation: Various cytochrome P450 enzymes produce this compound during the metabolism of xenobiotics and endogenous compounds.

  • Methanol Metabolism: The oxidation of methanol, whether from dietary sources or endogenous production, yields this compound.

Detoxification Pathways

To prevent the accumulation of this highly reactive molecule, cells have evolved efficient detoxification mechanisms. The primary pathway involves the glutathione-dependent enzyme alcohol dehydrogenase 5 (ADH5), also known as glutathione-dependent this compound dehydrogenase (GSNOR).

  • This compound spontaneously reacts with glutathione (B108866) (GSH) to form S-hydroxymethylglutathione.

  • ADH5/GSNOR oxidizes S-hydroxymethylglutathione to S-formylglutathione.

  • S-formylglutathione is then hydrolyzed by S-formylglutathione hydrolase (FGH) to yield formate (B1220265) and regenerate GSH.

Another important enzyme in this compound metabolism is aldehyde dehydrogenase 2 (ALDH2), which can directly oxidize this compound to formate, particularly in the mitochondria.

Quantitative Insights into this compound Metabolism

Understanding the quantitative aspects of this compound metabolism is essential for appreciating its physiological and pathological significance.

ParameterValueCell/Organism/Condition
Endogenous this compound Concentration
Blood (Human)~50 µM
Intracellular (General)0.2 - 0.5 mM
Enzyme Kinetic Parameters
ADH5/GSNOR (with S-hydroxymethylglutathione)kcat: ~10 s⁻¹Km: ~100 µMEstimated values based on comparative kinetics
ALDH2 (with this compound)Km: 170 - 400 µMHuman liver mitochondria

This compound as a Signaling Molecule

Beyond its metabolic roles, endogenous this compound actively participates in cellular signaling, influencing key pathways that govern cell fate and function.

Regulation of S-adenosylmethionine (SAM) and Epigenetics

A groundbreaking discovery has linked this compound to the regulation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, and proteins. This compound can directly inhibit methionine adenosyltransferase 1A (MAT1A), the enzyme responsible for SAM synthesis in the liver.[1][2][3][4][5] This inhibition leads to a depletion of SAM levels, which in turn can alter global epigenetic landscapes, impacting gene expression and cellular function.[1][2][3][4][5]

FA Endogenous This compound MAT1A MAT1A (Methionine Adenosyltransferase 1A) FA->MAT1A Inhibits SAM S-adenosylmethionine (SAM) MAT1A->SAM Synthesizes Methylation DNA/Histone Methylation SAM->Methylation Methyl Donor GeneExpression Altered Gene Expression Methylation->GeneExpression cluster_0 Nucleus FA Endogenous This compound Hippo Hippo Pathway (LATS1/2, MST1/2) FA->Hippo Inhibits YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Phosphorylates & Inhibits Nucleus Nucleus YAP_TAZ->Nucleus Translocates to TEAD TEAD Transcription Factors GeneExpression Target Gene Expression (e.g., CTGF, CYR61) TEAD->GeneExpression Activates cluster_0 Nucleus FA Endogenous This compound IKK IKK Complex FA->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., IL-6, TNF-α, BCL2) NFκB->GeneExpression Activates cluster_0 Experimental Workflow A Culture Cells B Prepare & Add Fluorescent Probe A->B C Incubate B->C D Wash Cells C->D E Measure Fluorescence D->E G Quantify This compound E->G F Generate Calibration Curve F->G cluster_1 Experimental Workflow H Isolate Genomic DNA I Spike with Internal Standard H->I J Enzymatic Hydrolysis I->J K Sample Cleanup J->K L LC-MS/MS Analysis K->L M Quantify DNA Adducts L->M

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269), a ubiquitous environmental pollutant and a key laboratory reagent, poses a significant threat to genomic integrity through its ability to induce DNA-protein cross-links (DPCs). These bulky lesions, formed by the covalent linkage of a protein to DNA, disrupt essential cellular processes such as replication, transcription, and DNA repair, thereby contributing to cytotoxicity, mutagenesis, and carcinogenesis. This in-depth technical guide elucidates the core mechanisms of this compound-induced DPC formation, their biological consequences, and the intricate cellular responses that govern their repair. Detailed experimental protocols and quantitative data are provided to equip researchers with the knowledge and tools necessary to investigate this critical area of DNA damage and repair.

The Chemical Mechanism of DPC Formation

The formation of a DNA-protein cross-link by this compound is a multi-step process initiated by the electrophilic nature of the this compound molecule. The reaction typically proceeds through the formation of a Schiff base intermediate.

This compound first reacts with a nucleophilic group, most commonly the primary amine of an amino acid side chain (e.g., lysine) or a DNA base (e.g., guanine, adenine, cytosine), to form a hydroxymethyl adduct.[1] This initial reaction is reversible. The hydroxymethyl adduct is then dehydrated to form a reactive Schiff base (an imine).[1] This electrophilic intermediate can then react with a nearby nucleophilic group on a protein or DNA to form a stable methylene (B1212753) bridge, thus creating the DNA-protein cross-link.[1]

The most common cross-link involves lysine (B10760008) and deoxyguanosine, but other amino acids such as cysteine, histidine, and tryptophan, and other DNA bases like deoxyadenosine (B7792050) and deoxycytidine, are also known to participate in DPC formation.[2] Cysteine can form a more stable thiazolidine (B150603) derivative.[3][4][5]

DPC_Formation_Mechanism This compound This compound (CH₂O) Hydroxymethyl_Adduct_P Hydroxymethyl Adduct (Protein) This compound->Hydroxymethyl_Adduct_P + Protein Hydroxymethyl_Adduct_D Hydroxymethyl Adduct (DNA) This compound->Hydroxymethyl_Adduct_D + DNA Protein Protein (e.g., Lysine) Protein->Hydroxymethyl_Adduct_P DPC DNA-Protein Cross-link Protein->DPC DNA DNA (e.g., Guanine) DNA->Hydroxymethyl_Adduct_D DNA->DPC Schiff_Base_P Schiff Base (Protein) Hydroxymethyl_Adduct_P->Schiff_Base_P - H₂O Schiff_Base_P->DPC + DNA Schiff_Base_D Schiff Base (DNA) Hydroxymethyl_Adduct_D->Schiff_Base_D - H₂O Schiff_Base_D->DPC + Protein

Figure 1. Mechanism of this compound-Induced DPC Formation.

Quantitative Data on DPC Formation and Repair

The stability and repair of this compound-induced DPCs are critical factors in determining their biological impact. The following tables summarize key quantitative data from the literature.

ParameterValueCell Type/SystemReference
DPC Half-life (in vitro) 18.3 hours (spontaneous hydrolysis)DNA-histone linkages[6]
26.3 hours (with histones bound)DNA-histone linkages[6]
DPC Half-life (in cells) 11.6 - 13.0 hoursHuman fibroblasts, kidney, and lung cells[6]
18.1 hoursPeripheral human lymphocytes[6]
Active DPC Repair Half-life 23.3 hoursHuman fibroblasts, kidney, and lung cells[6]
66.6 hoursPeripheral human lymphocytes[6]
Cross-link Reversal Half-life 179 hours at 4°CYeast cell lysate[7][8]
11.3 hours at 47°CYeast cell lysate[7][8]
Table 1. Half-life of this compound-Induced DNA-Protein Cross-links.
Amino AcidRelative Reactivity with this compoundNotesReference
CysteineHighForms a stable thiazolidine adduct.[3][4][5]
LysineModerateMost common amino acid involved in DPCs.[1]
HistidineModerateShows high reactivity.[9]
TryptophanModerateShows high reactivity.[9]
ArginineModerateShows high reactivity.[9]
AsparagineModerateShows moderate reactivity.[9]
Table 2. Relative Reactivity of Amino Acids in DPC Formation.

Cellular Repair of DNA-Protein Cross-links

Cells have evolved multiple, partially overlapping pathways to repair DPCs, highlighting the critical need to remove these lesions. The primary repair mechanisms include:

  • Proteolytic Degradation: The initial and crucial step in DPC repair often involves the proteolytic degradation of the cross-linked protein. This is carried out by the 26S proteasome and specialized proteases such as SPRTN (in mammals) and Wss1 (in yeast).[10] This degradation reduces the size of the protein component, making the lesion more accessible to other repair factors.

  • Nucleotide Excision Repair (NER): NER is a versatile repair pathway that can remove a wide range of bulky DNA lesions. Once the protein component of the DPC is sufficiently degraded, the remaining peptide-DNA adduct can be recognized and excised by the NER machinery.[10]

  • Homologous Recombination (HR): When a replication fork encounters a DPC, it can stall or collapse, leading to the formation of a DNA double-strand break (DSB). HR is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair the DSB and restart the replication fork.[10]

DPC_Repair_Pathways DPC DNA-Protein Cross-link Replication_Fork Replication Fork DPC->Replication_Fork Proteolysis Proteolytic Degradation (Proteasome, SPRTN/Wss1) DPC->Proteolysis Fork_Stall Replication Fork Stall/Collapse Replication_Fork->Fork_Stall encounters Peptide_Adduct Peptide-DNA Adduct Proteolysis->Peptide_Adduct NER Nucleotide Excision Repair (NER) Peptide_Adduct->NER Repaired_DNA Repaired DNA NER->Repaired_DNA DSB Double-Strand Break (DSB) Fork_Stall->DSB HR Homologous Recombination (HR) DSB->HR HR->Repaired_DNA

Figure 2. Major Cellular Repair Pathways for DPCs.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DPC Analysis

ChIP-seq is a powerful technique to identify the genomic locations of DPCs. The workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the DPC-containing fragments with an antibody against the protein of interest, and then sequencing the associated DNA.

Experimental Workflow:

ChIP_seq_Workflow Start Start: Cells in Culture Crosslinking 1. Cross-linking (this compound) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP 3. Immunoprecipitation (Antibody against protein of interest) Lysis->IP Wash 4. Wash to remove non-specific binding IP->Wash Elution 5. Elution of immunoprecipitated complexes Wash->Elution Reverse 6. Reverse cross-links & DNA purification Elution->Reverse Sequencing 7. Library Preparation & High-Throughput Sequencing Reverse->Sequencing Analysis 8. Data Analysis: Peak Calling & Annotation Sequencing->Analysis

Figure 3. Experimental Workflow for ChIP-seq Analysis of DPCs.

Detailed Protocol:

  • Cross-linking:

    • Treat cultured cells with 1% this compound in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.[11]

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[11]

    • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend in a suitable buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes:

    • Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.[12]

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

    • Reverse the cross-links by incubating the eluate at 65°C for 4-6 hours or overnight.

  • DNA Purification:

    • Treat the sample with RNase A and Proteinase K to remove RNA and remaining proteins.

    • Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify genomic regions enriched for the protein of interest.

Mass Spectrometry-Based Proteomics for DPC Identification

Mass spectrometry is a powerful tool to identify the specific proteins that are cross-linked to DNA and to map the precise sites of cross-linking.

Detailed Protocol:

  • DPC Enrichment:

    • Isolate genomic DNA from this compound-treated cells.

    • Enrich for DPCs using methods such as cesium chloride (CsCl) density gradient centrifugation or the RADAR (Rapid Approach to DNA Adduct Recovery) assay.[13]

  • Proteolysis:

    • Digest the protein component of the enriched DPCs into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the proteins that were cross-linked to the DNA.

    • Specialized software can be used to identify the specific peptide sequences containing the cross-link to a DNA base.[14][15]

Alkaline Elution Assay for DPC Detection

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and DPCs. The principle is that DNA is eluted through a filter at an alkaline pH. The rate of elution is proportional to the number of strand breaks. DPCs retard the elution of DNA, and this can be quantified.[16][17][18][19]

Detailed Protocol:

  • Cell Lysis:

    • Load cells onto a filter and lyse them with a detergent solution.

  • Washing:

    • Wash the filter to remove cellular debris, leaving the DNA on the filter.

  • Elution:

    • Elute the DNA from the filter with an alkaline buffer (pH 12-13).

    • Collect fractions of the eluate over time.

  • Quantification:

    • Quantify the amount of DNA in each fraction using a fluorescent dye.

    • The presence of DPCs will result in a slower elution rate compared to control DNA.

Conclusion

This compound-induced DNA-protein cross-links represent a significant challenge to the maintenance of genome stability. Understanding the mechanisms of their formation, their biological consequences, and the intricate cellular repair pathways is of paramount importance for toxicology, cancer research, and the development of novel therapeutic strategies. The technical guide provided here offers a comprehensive overview of the current knowledge and furnishes researchers with the necessary protocols to further investigate this critical area of DNA damage and repair. Continued research in this field will undoubtedly shed more light on the complex interplay between environmental exposures, DNA damage, and human health.

References

The Reactivity of Formaldehyde with Amino Acids, Peptides, and Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde (B43269), a highly reactive one-carbon aldehyde, is both an essential endogenous metabolite and a ubiquitous environmental agent. Its potent electrophilic nature drives its reactivity with a wide range of biological nucleophiles, most notably the functional groups of amino acids, peptides, and proteins. These reactions, primarily the formation of methylol adducts, Schiff bases, and subsequent methylene (B1212753) bridges, can profoundly impact protein structure and function. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with these fundamental biological building blocks. It consolidates quantitative kinetic and equilibrium data, details key experimental protocols for studying these interactions, and visualizes the implicated cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and molecular biology investigating the multifaceted roles of this compound.

Core Principles of Reactivity

This compound's reactivity stems from the electrophilic nature of its carbonyl carbon. It readily reacts with nucleophilic groups present in amino acids, both at the N-terminus and on side chains. The primary reactions involve:

  • Formation of Hydroxymethyl (Methylol) Adducts: This is a rapid and reversible reaction where this compound adds to a nucleophilic group (e.g., an amino or thiol group) to form a hydroxymethyl derivative.

  • Formation of Schiff Bases (Imines): The hydroxymethyl adduct on a primary amine can dehydrate to form a Schiff base. This reaction is also reversible.

  • Formation of Methylene Bridges: A Schiff base or a hydroxymethyl group can react with another nucleophilic group, leading to the formation of a stable, covalent methylene bridge (-CH₂-). This cross-linking can occur intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains).[1][2]

The most reactive amino acid residues are those with nucleophilic side chains, including:

  • Cysteine: The thiol group of cysteine is highly reactive with this compound, forming a stable thiazolidine (B150603) derivative.[3] This reaction is generally the most efficient among the common amino acids.[3]

  • Lysine (B10760008): The ε-amino group of lysine readily reacts with this compound to form methylol adducts and Schiff bases, which can then participate in cross-linking.[4]

  • Arginine: The guanidinium (B1211019) group of arginine is also a target for this compound modification.[5]

  • Histidine: The imidazole (B134444) ring of histidine can be modified by this compound.

  • Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to reaction with this compound.

  • N-terminal Amino Groups: The α-amino group at the N-terminus of a peptide or protein is a primary site of this compound adduction.[6]

Quantitative Data on this compound Reactivity

The kinetics of this compound's reactions with proteins are complex and depend on various factors, including pH, temperature, and the concentration of reactants. In the presence of excess this compound, the overall reaction with a protein can be described as a first-order kinetic process that follows a biphasic scheme.[7]

Table 1: Stoichiometry of this compound-Protein Reactions
ReactantStoichiometric Ratio (Protein:this compound)MethodReference
Plasma Albumin1:2Spectrophotometry[2]
Table 2: Kinetic Parameters for this compound-Protein Interactions
ReactionKinetic OrderNotesReference
This compound with Protein (in excess FA)First-order, BiphasicThe reaction proceeds through the formation of mono- and di-methylol derivatives. Rate and degree of modification are dependent on this compound concentration and temperature.[7]
This compound-Protein-DNA Cross-link ReversalExponentially dependent on temperatureHalf-life of cross-links varies from 179 hours at 4°C to 11.3 hours at 47°C. The rate is independent of salt concentration.[8]

Experimental Protocols

In Vivo this compound Cross-Linking of Cultured Cells

This protocol is adapted for capturing protein-protein interactions in a cellular context.[9][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • This compound (37% stock solution)

  • Glycine (B1666218) (1.25 M stock solution)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Grow cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells once with PBS at room temperature.

  • Prepare the cross-linking solution by diluting the 37% this compound stock in PBS to a final concentration of 1%. Optimization of the this compound concentration (0.5% to 2%) and incubation time may be necessary for specific applications.

  • Add the 1% this compound solution to the cells and incubate for 10 minutes at room temperature with gentle agitation.

  • To quench the cross-linking reaction, add glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle agitation.

  • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • The cell pellet can now be used for downstream applications such as immunoprecipitation or mass spectrometry analysis.

Mass Spectrometry Analysis of this compound Cross-Linked Proteins

This protocol outlines a general workflow for the identification of this compound-induced cross-links by mass spectrometry.[11][12]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting columns

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Lyse the cross-linked cell pellet in lysis buffer and sonicate to shear chromatin.

  • Clarify the lysate by centrifugation.

  • Optional: Enrich for specific protein complexes via immunoprecipitation.

  • Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Perform in-solution or in-gel digestion of the proteins with trypsin overnight at 37°C.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt and concentrate the peptides using C18 columns.

  • Analyze the peptides by LC-MS/MS.

  • Use specialized software to search the MS/MS data for cross-linked peptides, considering a mass shift of +12 Da for a methylene bridge or +24 Da for a dimeric adduct.[11]

NMR Spectroscopy for Studying Protein-Formaldehyde Adduction

NMR spectroscopy is a powerful tool for characterizing the formation of this compound adducts at atomic resolution.[3][13]

Materials:

  • Purified protein of interest

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O mixture)

  • This compound solution

  • NMR spectrometer

Procedure:

  • Prepare a concentrated stock solution of the purified protein (typically 0.1-1.0 mM) in the appropriate NMR buffer.[13]

  • Acquire a reference 1D or 2D (e.g., ¹H-¹⁵N HSQC) NMR spectrum of the protein alone.

  • Titrate small aliquots of a concentrated this compound solution into the protein sample.

  • Acquire an NMR spectrum after each addition of this compound.

  • Monitor changes in the NMR spectrum, such as chemical shift perturbations, line broadening, and the appearance of new signals, which indicate the formation of this compound adducts.

  • The specific amino acid residues involved in the interaction can be identified by assigning the perturbed resonances.

Signaling Pathways and Biological Consequences

This compound-induced protein modifications can have significant biological consequences, including the activation of specific signaling pathways and the induction of protein aggregation.

Activation of NF-κB and YAP Signaling

Exposure to this compound can lead to oxidative stress, which in turn activates the NF-κB and YAP signaling pathways.[14][15]

NF_kappaB_YAP_Activation cluster_nfkb NF-κB Pathway cluster_yap YAP Pathway FA This compound ROS Reactive Oxygen Species (ROS) FA->ROS induces IKK IKK Complex ROS->IKK activates LATS LATS1/2 ROS->LATS inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 translocates to Gene_Expression1 Inflammatory Gene Expression Nucleus1->Gene_Expression1 activates YAP YAP LATS->YAP phosphorylates (inactivates) Nucleus2 Nucleus YAP->Nucleus2 translocates to TEAD TEAD Nucleus2->TEAD binds Gene_Expression2 Proliferation & Survival Genes TEAD->Gene_Expression2 activates

Caption: this compound-induced activation of NF-κB and YAP signaling pathways.

Induction of Protein Aggregation

This compound has been shown to induce the aggregation of proteins implicated in neurodegenerative diseases, such as Tau and amyloid-β.[16][17]

Protein_Aggregation_Pathway FA This compound GSK3b GSK-3β FA->GSK3b activates Abeta Amyloid-β Peptide FA->Abeta directly induces aggregation of Tau Tau Protein GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Tau_Aggregates Tau Aggregates (Neurofibrillary Tangles) pTau->Tau_Aggregates aggregates to Cell_Stress Cellular Stress/ Apoptosis Tau_Aggregates->Cell_Stress leads to Abeta_Aggregates Amyloid-β Aggregates (Plaques) Abeta->Abeta_Aggregates Abeta_Aggregates->Cell_Stress leads to

Caption: this compound-induced protein aggregation pathways.

Conclusion

The reactivity of this compound with amino acids, peptides, and proteins is a fundamental process with broad implications in biology and medicine. Understanding the mechanisms, kinetics, and consequences of these reactions is crucial for fields ranging from toxicology to drug development. The methodologies and data presented in this guide offer a foundational resource for researchers investigating the intricate interactions of this compound with biological systems. Further research is warranted to elucidate the precise quantitative parameters of these reactions under diverse physiological conditions and to fully unravel the complex downstream effects on cellular function.

References

The Impact of Formaldehyde on Nucleic Acid Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde (B43269), a ubiquitous environmental and endogenous compound, poses a significant threat to cellular integrity through its reactivity with biological macromolecules. This technical guide provides a comprehensive overview of the multifaceted impact of this compound on the structure and function of nucleic acids. We delve into the chemical reactions between this compound and DNA and RNA, detailing the formation of various adducts and crosslinks. The functional consequences of this damage, including the impediment of crucial cellular processes like replication and transcription, are thoroughly examined. Furthermore, this guide outlines the intricate cellular signaling pathways activated in response to this compound-induced nucleic acid damage and the corresponding repair mechanisms. Detailed experimental protocols for the detection and quantification of this compound-induced nucleic acid modifications are provided, alongside a quantitative summary of key data in this field. Visual representations of reaction mechanisms, experimental workflows, and signaling pathways are included to facilitate a deeper understanding of the complex interplay between this compound and the genetic material.

Introduction

This compound (CH₂O) is a highly reactive aldehyde to which humans are exposed from both environmental and endogenous sources.[1] Industrially, it is a high-volume chemical used in the manufacturing of resins, building materials, and textiles. Environmentally, it is present in tobacco smoke, vehicle exhaust, and smog.[2] Endogenously, this compound is a byproduct of cellular metabolism, including amino acid catabolism and histone demethylation.[1] Its high electrophilicity drives its reaction with nucleophilic sites on biomolecules, most notably proteins and nucleic acids.[3] The covalent modification of DNA and RNA by this compound can lead to the formation of various adducts and crosslinks, which can disrupt their normal functions and contribute to mutagenesis and carcinogenesis.[2][4] This guide provides an in-depth technical examination of the structural and functional consequences of this compound's interaction with nucleic acids.

Chemical Modifications of Nucleic Acids by this compound

This compound reacts with the primary amino groups of nucleotides to form N-hydroxymethyl adducts.[5] This initial reaction is reversible. These hydroxymethyl groups can then react with another nucleophilic site, either on the same nucleic acid strand (intrastrand crosslink), the complementary strand (interstrand crosslink), or a nearby protein (DNA-protein crosslink or RNA-protein crosslink), to form a more stable methylene (B1212753) bridge.[2]

DNA Adducts and Crosslinks

The primary targets for this compound adduction on DNA are the exocyclic amino groups of guanine (B1146940) (N²), adenine (B156593) (N⁶), and cytosine (N⁴).[2] The most common initial adducts are N²-hydroxymethyl-2'-deoxyguanosine (N²-HOCH₂-dG), N⁶-hydroxymethyl-2'-deoxyadenosine (N⁶-HOCH₂-dA), and N⁴-hydroxymethyl-2'-deoxycytidine (N⁴-HOCH₂-dC).[6] These monoadducts can then lead to the formation of more complex and stable lesions:

  • DNA-DNA Crosslinks: These can be either intrastrand or interstrand. A common example is a dG-CH₂-dG crosslink.[7]

  • DNA-Protein Crosslinks (DPCs): These are bulky lesions that covalently link DNA to a protein, often a histone or a transcriptional regulator.[3]

RNA Adducts and Crosslinks

Similar to DNA, this compound reacts with the amino groups of RNA bases, primarily adenine, guanine, and cytosine, to form hydroxymethyl adducts.[8] These adducts can hinder the ability of RNA to participate in essential cellular processes. This compound can also induce RNA-protein and RNA-RNA crosslinks.[9] Recently, the formation of DNA-RNA crosslinks induced by this compound has also been identified.[5]

Quantitative Analysis of this compound-Induced Nucleic Acid Adducts

The quantification of this compound-induced adducts is crucial for understanding its dose-dependent toxicity and for risk assessment. The tables below summarize key quantitative data from studies on both endogenous and exogenous this compound-induced DNA adducts.

Table 1: Endogenous and Exogenous this compound-Induced N²-hydroxymethyl-dG Adducts in Rat Nasal Epithelium [7][10][11]

Exposure Concentration (ppm of [¹³CD₂]-formaldehyde)Exposure DurationEndogenous N²-HOCH₂-dG (adducts/10⁷ dG)Exogenous N²-HO¹³CD₂-dG (adducts/10⁷ dG)
0 (Control)-2.63 ± 0.73 (1-day) / 2.84 ± 1.13 (5-day)Not Applicable
0.76 hoursNot Reported0.039 ± 0.019
2.06 hoursNot Reported0.19 ± 0.08
5.86 hoursNot Reported1.04 ± 0.24
9.16 hoursNot Reported2.03 ± 0.43
101 day2.63 ± 0.731.28 ± 0.49
105 days2.84 ± 1.132.43 ± 0.78
15.26 hoursNot Reported11.15 ± 3.01

Table 2: Endogenous this compound-Induced DNA Adducts in Various Rat Tissues [7]

TissueN²-HOCH₂-dG (adducts/10⁷ dG)N⁶-HOCH₂-dA (adducts/10⁷ dA)dG-dG Crosslinks (adducts/10⁷ dG)
Nasal Respiratory Epithelium (1-day control)2.63 ± 0.733.95 ± 0.260.14 ± 0.04
Nasal Respiratory Epithelium (5-day control)2.84 ± 1.133.61 ± 0.950.15 ± 0.05
Liver (1-day control)1.95 ± 0.522.62 ± 0.460.11 ± 0.02
Liver (5-day control)1.91 ± 0.472.87 ± 0.650.12 ± 0.03
Spleen (1-day control)2.45 ± 0.683.11 ± 0.550.13 ± 0.03
Spleen (5-day control)2.51 ± 0.713.23 ± 0.610.14 ± 0.04
Bone Marrow (1-day control)2.11 ± 0.582.89 ± 0.490.12 ± 0.03
Bone Marrow (5-day control)2.23 ± 0.633.01 ± 0.530.13 ± 0.04

Functional Consequences of this compound-Induced Nucleic Acid Damage

The structural alterations induced by this compound have profound implications for the functionality of nucleic acids.

Impact on DNA Replication and Transcription

This compound-induced DNA adducts and crosslinks, particularly the bulky DNA-protein crosslinks, act as significant roadblocks for the cellular machinery responsible for DNA replication and transcription.[10] Stalled replication forks can lead to the formation of double-strand breaks, a highly cytotoxic form of DNA damage.[12] Similarly, the blockage of transcription can disrupt gene expression and normal cellular function.[13]

Impact on RNA Function

This compound modifications on RNA can interfere with its various roles in the cell. Adducts on messenger RNA (mRNA) can impede translation by ribosomes, leading to reduced protein synthesis. Modifications to transfer RNA (tRNA) and ribosomal RNA (rRNA) can also disrupt the translational machinery. Furthermore, this compound-induced crosslinking of RNA to proteins can sequester RNA-binding proteins, affecting RNA processing, transport, and localization.[8]

Cellular Response to this compound-Induced Nucleic Acid Damage

Cells have evolved sophisticated signaling pathways to detect and respond to nucleic acid damage, including that induced by this compound. These pathways coordinate cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.

DNA Damage Signaling

The presence of this compound-induced DNA lesions triggers the activation of DNA damage response (DDR) pathways. Key players in this response include the sensor kinases ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets to orchestrate the cellular response. This can lead to cell cycle arrest, providing time for DNA repair.[14]

DNA Repair Pathways

Several DNA repair pathways are involved in mitigating the genotoxic effects of this compound.

  • Nucleotide Excision Repair (NER): This is a major pathway for the removal of bulky DNA lesions, including this compound-induced DNA-protein crosslinks.[15][16][17] The NER machinery recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, error-free strand.

  • Homologous Recombination (HR): This pathway is crucial for the repair of double-strand breaks that can arise from stalled replication forks caused by this compound adducts.[7][10]

  • Fanconi Anemia (FA) Pathway: This pathway is particularly important for the repair of interstrand crosslinks.[14][17]

Experimental Protocols

Quantification of this compound-Induced DNA Adducts by LC-MS/MS

This protocol describes a general method for the highly sensitive quantification of N²-hydroxymethyl-dG adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Materials:

  • DNA extraction kit

  • [¹³CD₂]-formaldehyde (for distinguishing exogenous from endogenous adducts)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Exposure and DNA Isolation: Expose cells or animals to this compound or [¹³CD₂]-formaldehyde. Isolate genomic DNA from the samples using a commercial kit or standard phenol-chloroform extraction.

  • Reduction of Adducts: To stabilize the labile N²-hydroxymethyl-dG adducts, reduce them to the more stable N²-methyl-dG by incubation with NaCNBH₃.

  • Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using an enzymatic cocktail.

  • LC-MS/MS Analysis: Separate the deoxynucleosides using liquid chromatography and detect and quantify the N²-methyl-dG and its isotopically labeled counterpart using tandem mass spectrometry in selected reaction monitoring (SRM) mode. The transition of m/z 282.2 → m/z 166.1 is used for endogenous N²-methyl-dG, and m/z 285.2 → m/z 169.1 for the exogenous [¹³CD₂]-labeled adduct.[3]

  • Quantification: Generate a standard curve using known amounts of N²-methyl-dG to quantify the adduct levels in the samples, typically expressed as adducts per 10⁷ dG.

Analysis of RNA Modifications from Formalin-Fixed Tissues

This protocol outlines a method for extracting and analyzing RNA from formalin-fixed, paraffin-embedded (FFPE) tissues, including a step to reverse this compound modifications.[8]

Materials:

  • FFPE tissue sections

  • Deparaffinization solution (e.g., xylene)

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Proteinase K

  • RNA extraction kit suitable for FFPE tissues

  • Demodification buffer (e.g., dilute Tris or phosphate (B84403) buffer, pH 8)

  • Reverse transcriptase and reagents for RT-qPCR

Procedure:

  • Deparaffinization and Rehydration: Remove paraffin (B1166041) from tissue sections using xylene and rehydrate through a series of decreasing ethanol concentrations.

  • Proteinase K Digestion: Digest the tissue with proteinase K to release nucleic acids.

  • RNA Extraction: Isolate total RNA using a specialized kit designed for FFPE samples.

  • Reversal of this compound Modifications (Demodification): Incubate the extracted RNA in a demodification buffer at 70°C for 30 minutes to reverse the hydroxymethyl adducts.

  • Analysis: The demodified RNA can then be used for downstream applications such as reverse transcription-quantitative PCR (RT-qPCR) to assess gene expression.

Visualizations

Signaling Pathways and Experimental Workflows

Formaldehyde_Reaction_Mechanism This compound This compound (CH₂O) HydroxymethylAdduct N-Hydroxymethyl Adduct (Reversible) This compound->HydroxymethylAdduct Reaction with Amino Group NucleicAcid Nucleic Acid (DNA/RNA) with Primary Amino Group NucleicAcid->HydroxymethylAdduct HydroxymethylAdduct->this compound Reversal MethyleneBridge Methylene Bridge (Stable Crosslink) HydroxymethylAdduct->MethyleneBridge Reaction with Another Nucleophile AnotherNucleophile Another Nucleophilic Site (e.g., DNA, RNA, Protein) AnotherNucleophile->MethyleneBridge Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_adduct_processing Adduct Processing cluster_analysis Analysis Exposure Cell/Animal Exposure to this compound Isolation Nucleic Acid Isolation Exposure->Isolation Reduction Reduction of Adducts (for DNA) Isolation->Reduction Hydrolysis Enzymatic Hydrolysis to Nucleosides/Nucleotides Reduction->Hydrolysis LC_MS LC-MS/MS Analysis Hydrolysis->LC_MS Quantification Quantification LC_MS->Quantification DNA_Damage_Response cluster_repair DNA Repair Pathways FA This compound DNA_Damage DNA Adducts & Crosslinks FA->DNA_Damage DDR DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Severe Damage NER Nucleotide Excision Repair (NER) DDR->NER HR Homologous Recombination (HR) DDR->HR FA_pathway Fanconi Anemia (FA) Pathway DDR->FA_pathway NER->DNA_Damage Repair HR->DNA_Damage Repair FA_pathway->DNA_Damage Repair

References

Formaldehyde as a One-Carbon Source: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formaldehyde (B43269) (FA), a highly reactive one-carbon (C1) aldehyde, is traditionally recognized for its toxicity and role as an environmental hazard. However, a growing body of research highlights its significance as a crucial intermediate in cellular metabolism across all domains of life.[1] Endogenously produced from various biochemical reactions, including serine/glycine (B1666218) cycling and oxidative demethylation, this compound serves as a key C1 unit.[1][2] Cells have evolved sophisticated pathways not only to detoxify this potent electrophile but also to harness it as a carbon source for the biosynthesis of essential molecules.[3][4] This guide provides an in-depth technical overview of the principal metabolic pathways that utilize this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the fields of biochemistry, microbiology, and drug development.

Core Metabolic Pathways for this compound Assimilation

This compound assimilation is primarily accomplished through three major pathways: the Ribulose Monophosphate (RuMP) cycle, the Serine cycle, and the Folate-dependent pathway. These pathways convert this compound into central metabolic intermediates.

Ribulose Monophosphate (RuMP) Pathway

Prevalent in many methylotrophic bacteria, the RuMP pathway is a highly efficient route for this compound assimilation.[5] It involves the condensation of this compound with ribulose-5-phosphate, catalyzed by two key enzymes: 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI).[6][7] The net result is the formation of fructose-6-phosphate, a key glycolytic intermediate.

RuMP_Pathway FA This compound (CH₂O) H6P D-arabino-3-Hexulose 6-Phosphate FA->H6P Ru5P Ribulose-5-Phosphate Ru5P->H6P HPS F6P Fructose-6-Phosphate H6P->F6P PHI CentralMetabolism Central Metabolism (e.g., Glycolysis) F6P->CentralMetabolism

Caption: The Ribulose Monophosphate (RuMP) Pathway for this compound fixation.
Serine Cycle

The Serine cycle is another primary pathway for this compound assimilation, particularly in methylotrophs.[8][9] In this cycle, this compound (in the form of methylene-tetrahydrofolate) condenses with glycine to form serine.[10] Through a series of reactions involving intermediates like hydroxypyruvate and malyl-CoA, the cycle ultimately produces acetyl-CoA and regenerates glycine.[10][11] The net result is the assimilation of two molecules of this compound and one molecule of CO₂ to form one molecule of phosphoglycerate for biosynthesis.[11]

Serine_Cycle FA This compound (CH₂O) MethyleneTHF Methylene-THF FA->MethyleneTHF THF Tetrahydrofolate (THF) THF->MethyleneTHF Serine Serine MethyleneTHF->Serine Serine Hydroxy- methyltransferase Glycine Glycine Glycine->Serine Serine->Glycine Cycle Regeneration (Multiple Steps) Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Glyoxylate Aminotransferase Glycerate Glycerate Hydroxypyruvate->Glycerate Hydroxypyruvate Reductase TwoPGA 2-Phosphoglycerate Glycerate->TwoPGA Glycerate Kinase Biomass Biomass TwoPGA->Biomass

Caption: Simplified overview of the Serine Cycle for this compound assimilation.
Folate-Dependent Pathway

In many organisms, including mammals, this compound is detoxified and integrated into one-carbon metabolism through a folate-dependent pathway.[3][12] this compound spontaneously reacts with tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[13] This intermediate is a central hub, donating the C1 unit for the synthesis of purines, thymidylate, and methionine.[14] This pathway represents a crucial link between this compound metabolism, nucleotide biosynthesis, and epigenetic regulation.[1][15]

Folate_Pathway FA This compound (CH₂O) MethyleneTHF 5,10-Methylene-THF FA->MethyleneTHF Spontaneous THF Tetrahydrofolate (THF) THF->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR (NADPH) FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MTHFD (NADP+) Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Thymidylate Synthase Methionine Methionine Synthesis MethylTHF->Methionine Purines Purine Synthesis FormylTHF->Purines

Caption: Folate-dependent integration of this compound into one-carbon metabolism.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound assimilation and detoxification is determined by the kinetic properties of the key enzymes involved. A summary of these parameters is crucial for metabolic modeling and drug development.

EnzymeEC NumberOrganismSubstrate(s)K_mV_maxReference
This compound Dehydrogenase1.2.1.1Candida boidinii (Yeast)This compound--[16]
NAD+0.08 mM-[16]
S-hydroxymethylglutathione0.13 mM-[16]
Formate (B1220265) Dehydrogenase1.2.1.2Candida boidinii (Yeast)Formate13 mM-[16]
NAD+0.08 mM-[16]
Aldehyde Dehydrogenase 2 (ALDH2)1.2.1.3Mitochondrial (Low K_m)This compound~400 µM-[17]
3-Hexulose-6-Phosphate Synthase (HPS)4.1.2.43Methylotrophic BacteriaThis compound1-2 mM-[7]

Note: K_m (Michaelis constant) is an inverse measure of an enzyme's affinity for its substrate. V_max represents the maximum rate of the reaction.[18]

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is fundamental to studying its metabolic role.

Protocol 1: Quantification of this compound using Nash Reagent

This colorimetric method is widely used for determining this compound concentrations in biological samples.[19][20] It is based on the Hantzsch reaction, where this compound reacts with acetylacetone (B45752) and an ammonium (B1175870) salt to form a yellow compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be measured spectrophotometrically.[19]

Workflow:

Nash_Assay_Workflow Start Start: Biological Sample Extraction Homogenize in Trichloroacetic Acid (TCA) & Centrifuge Start->Extraction Reaction Mix Supernatant with Nash Reagent Extraction->Reaction Incubation Incubate at 60°C for 20-30 min Reaction->Incubation Measurement Cool to RT & Measure Absorbance at 410-415 nm Incubation->Measurement End End: Quantify vs. Standard Curve Measurement->End

Caption: Workflow for this compound quantification using the Nash Assay.

Methodology:

  • Reagent Preparation: Prepare Nash Reagent by dissolving 150 g of ammonium acetate (B1210297) in distilled water, adding 3 mL of glacial acetic acid and 2 mL of acetylacetone, and bringing the final volume to 1 L.[21]

  • Sample Preparation: Homogenize tissue or cell pellets in a 5% trichloroacetic acid (TCA) solution to precipitate proteins and extract this compound.[20][22] Centrifuge to collect the supernatant.

  • Reaction: Mix the sample supernatant with the Nash Reagent (e.g., in a 1:1 or 2:1 volume ratio).[21][23]

  • Incubation: Heat the mixture in a water bath at 60°C for 20-30 minutes.[21]

  • Measurement: Cool the samples to room temperature. Measure the absorbance of the resulting yellow solution at 410-415 nm using a spectrophotometer.[19][21]

  • Quantification: Determine the this compound concentration by comparing the absorbance to a standard curve prepared using known concentrations of this compound.[20]

Protocol 2: Enzyme Activity Assay for this compound Dehydrogenase (FDH)

This protocol measures the activity of NAD⁺-dependent this compound dehydrogenase (EC 1.2.1.46) by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.[24]

Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

    • β-Nicotinamide Adenine Dinucleotide (NAD⁺) (e.g., 1.0 mM final concentration)

    • This compound solution (e.g., 0.003% v/v final concentration)

  • Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiation: Add the enzyme solution (cell lysate or purified enzyme) to the cuvette to initiate the reaction.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculation: Calculate the enzyme activity based on the linear rate of change in absorbance, using the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Protocol 3: Isotopic Labeling Studies

Isotopic labeling, using substrates like ¹³C-formaldehyde or ¹⁴C-formaldehyde, is a powerful technique to trace the metabolic fate of the C1 unit through various pathways.[25][26]

Methodology:

  • Cell Culture and Labeling: Incubate cells or organisms with medium containing the isotopically labeled this compound for a defined period.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites from the cells.

  • Analysis: Separate and identify the labeled metabolites using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To separate different metabolite fractions.

    • Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the mass shift indicative of ¹³C incorporation.[27]

    • Scintillation Counting: To quantify the radioactivity in different fractions for ¹⁴C labeling.[26]

  • Flux Analysis: By quantifying the amount of label incorporated into downstream metabolites (e.g., amino acids, nucleotides, sugars), researchers can determine the relative flux of this compound through competing metabolic pathways.[28]

References

The Spontaneous and Enzymatic Genesis of Formaldehyde in Biological Milieus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde (B43269), a molecule traditionally viewed through the lens of toxicology and as an environmental hazard, is increasingly recognized for its role as an endogenously produced metabolite with significant physiological and pathophysiological implications. Its spontaneous formation and enzymatic generation within biological systems contribute to a dynamic cellular pool that is intricately linked to one-carbon metabolism, epigenetic regulation, and DNA damage responses. This technical guide provides an in-depth exploration of the core mechanisms of endogenous this compound production, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document details the key enzymatic pathways responsible for this compound synthesis, presents quantitative data on its prevalence in biological matrices, outlines detailed experimental protocols for its detection and quantification, and visualizes the critical signaling pathways it modulates.

Endogenous Sources of this compound

This compound is not merely an exogenous toxin but an intrinsic component of cellular metabolism. It is generated through a variety of enzymatic and spontaneous reactions, contributing to a basal level of this compound in tissues and circulation. Understanding these sources is paramount for elucidating its physiological roles and its implications in disease.

Enzymatic Pathways of this compound Production

A multitude of enzymes across different cellular compartments contribute to the endogenous this compound pool. These pathways are central to various metabolic processes, from amino acid catabolism to epigenetic regulation.

  • Methanol (B129727) Metabolism: The oxidation of methanol, derived from both dietary sources and gut microbiota, is a significant source of endogenous this compound. This conversion is primarily catalyzed by alcohol dehydrogenase (ADH) in the liver and other tissues.[1][2] Additionally, cytochrome P450 enzymes , particularly CYP2E1, can also facilitate this oxidation.[3]

  • Amine Metabolism: Semicarbazide-sensitive amine oxidases (SSAO) , also known as vascular adhesion protein-1 (VAP-1), are a group of enzymes that catalyze the oxidative deamination of primary amines, such as methylamine, to produce this compound, hydrogen peroxide, and ammonia.[1] SSAO is found in various tissues, including vascular smooth muscle and endothelial cells.

  • Histone Demethylation: A crucial source of nuclear this compound is the demethylation of histones, a key process in epigenetic regulation. Lysine-specific demethylase 1 (LSD1) and Jumonji C (JmjC) domain-containing histone demethylases generate this compound as a byproduct of removing methyl groups from lysine (B10760008) and arginine residues on histones.[4]

  • S-adenosyl-L-methionine (SAM) Metabolism: this compound can be generated during transmethylation reactions where SAM serves as the methyl donor. For instance, the enzymatic conversion of histamine (B1213489) to N-methylhistamine has been shown to produce this compound.[5]

  • Glycine and Serine Metabolism: The glycine cleavage system (GCS) , a multi-enzyme complex, can produce this compound as a byproduct.[4] Furthermore, the metabolism of serine and threonine can also contribute to the this compound pool.[6]

Non-Enzymatic and Other Sources

Beyond direct enzymatic production, this compound can arise from other biological processes:

  • Reactive Oxygen Species (ROS): Oxidative stress and the presence of ROS can lead to the non-enzymatic formation of this compound through lipid peroxidation and other oxidative damage pathways.

  • Gut Microbiota: The metabolic activity of commensal bacteria in the gut can produce methanol, which is then absorbed and converted to this compound in the host.[2]

  • Dietary Precursors: Certain foods and food additives can contain this compound or its precursors, contributing to the overall endogenous pool.[6]

Quantitative Levels of Endogenous this compound

The concentration of endogenous this compound is maintained within a relatively narrow range through a balance of production and detoxification pathways. However, levels can vary depending on the tissue, metabolic state, and the presence of pathological conditions. The following tables summarize reported concentrations of endogenous this compound in various biological samples.

Biological MatrixSpeciesConditionThis compound ConcentrationAnalytical MethodReference(s)
Blood/Plasma
BloodHumanHealthy0.05 - 0.1 mMNot Specified[1]
BloodHuman, Rat, MonkeyHealthy~0.1 mMGC-MS[3]
BloodHumanHealthy2-3 mg/LNot Specified[2]
PlasmaHumanHealthy0.46 - 0.87 µg/mLHPLC-Fluorescence[7]
Tissues
LiverRatHealthy2-4 times blood concentrationNot Specified[3]
Nasal MucosaRatHealthy2-4 times blood concentrationNot Specified[3]
HippocampusRatBasal~50 µMHPLC-Fluorescence[8]
Cells
Various Cell LinesHumanIn vitro0.2 - 0.5 mMNot Specified[1]
Cancer Cell LinesHumanIn vitro1.5 - 4.0 µMPreconcentration-Chemical Ionization Mass Spectrometry[9]
Urine
UrineHumanHealthy0.02 - 0.5 mMNot Specified[7]
UrineBladder/Prostate Cancer PatientsCancer2-8 fold increaseNot Specified[10]

Note: The variability in reported concentrations can be attributed to differences in analytical methodologies, sample handling, and the dynamic nature of this compound metabolism.

Experimental Protocols for this compound Quantification

Accurate quantification of endogenous this compound is crucial for understanding its physiological and pathological roles. Several analytical methods have been developed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This is a widely used and robust method for this compound quantification in biological samples.

Principle: this compound reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

    • Deproteinize samples (e.g., plasma, cell lysates) by adding acetonitrile (B52724) or perchloric acid, followed by centrifugation to pellet the precipitated proteins.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • Prepare a fresh solution of DNPH in an acidic solvent (e.g., acetonitrile with a small amount of phosphoric acid).

    • Mix the sample supernatant with the DNPH solution.

    • Incubate the mixture at a controlled temperature (e.g., 70°C for 30 minutes) to allow for complete derivatization.[11]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove excess DNPH.

    • Elute the this compound-DNPH derivative with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is a 55:45 (v/v) ratio of acetonitrile to water.[12]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV-Vis detector set at approximately 353-365 nm.[12]

    • Quantification: Generate a standard curve using known concentrations of this compound that have undergone the same derivatization and cleanup procedure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for this compound analysis, often requiring derivatization to improve volatility and thermal stability.

Protocol:

  • Derivatization:

    • React the this compound in the sample with a derivatizing agent such as pentafluorophenylhydrazine (B1196947) (PFPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable, volatile derivative.

    • Alternatively, derivatization with p-toluenesulfonic acid in ethanol (B145695) can form diethoxymethane.[13]

  • Extraction:

    • Extract the derivative into an organic solvent (e.g., hexane (B92381) or dichloromethane) using liquid-liquid extraction or solid-phase microextraction (SPME).

  • GC-MS Analysis:

    • Injector: Split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-80°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the derivative.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of the this compound derivative in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Fluorometric Assays

Fluorescent probes provide a sensitive method for detecting this compound, particularly in cellular and subcellular contexts.

Principle: These assays utilize probes that undergo a chemical reaction with this compound, leading to a significant change in their fluorescent properties.

Protocol (General):

  • Probe Selection: Choose a this compound-specific fluorescent probe (e.g., based on the 2-aza-Cope rearrangement).[14][15]

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with experimental compounds as required.

  • Probe Loading:

    • Incubate cells with the fluorescent probe in a suitable buffer or medium for a specified time to allow for cellular uptake.

  • Imaging:

    • Wash the cells to remove excess probe.

    • Image the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Quantification:

    • Measure the fluorescence intensity.

    • For quantitative analysis, a calibration curve can be generated by exposing cells to known concentrations of this compound.

Signaling Pathways and Biological Consequences of Endogenous this compound

Endogenous this compound is not an inert byproduct; it actively participates in and modulates critical cellular signaling pathways. Its high reactivity, particularly towards nucleophiles like amines and thiols, underlies its ability to influence cellular processes.

This compound-Induced DNA Damage and Repair

This compound is a potent genotoxin that can induce DNA-protein crosslinks (DPCs) and DNA intra-strand crosslinks.[16] The cellular response to this damage involves a complex network of DNA repair pathways.

The Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of DNA interstrand crosslinks and has been shown to be essential for mitigating the genotoxic effects of endogenous this compound.[17][18][19] Deficiencies in the FA pathway lead to increased sensitivity to this compound and an accumulation of DNA damage.[17]

Formaldehyde_DNA_Damage_Repair FA_Core_Complex FA Core Complex (FANCA, C, G, etc.) FANCI_FANCD2 FANCI-FANCD2 (I-D2) FA_Core_Complex->FANCI_FANCD2 monoubiquitinates FANCD2_Ub FANCD2-Ub (monoubiquitinated) FANCI_FANCD2->FANCD2_Ub Downstream_Repair Downstream Repair (NER, HR, TLS) FANCD2_Ub->Downstream_Repair recruits DNA_Damage DNA-Protein Crosslinks Downstream_Repair->DNA_Damage repairs Genome_Instability Genome Instability Downstream_Repair->Genome_Instability prevents This compound Endogenous This compound This compound->DNA_Damage induces DNA_Damage->FA_Core_Complex activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest triggers Apoptosis Apoptosis DNA_Damage->Apoptosis can lead to

Caption: The Fanconi Anemia pathway response to this compound-induced DNA damage.

Transcription-Coupled Nucleotide Excision Repair (TC-NER): This pathway is also implicated in the removal of this compound-induced DPCs, particularly those that block transcription.[16][20]

Regulation of One-Carbon Metabolism and Epigenetics

This compound plays a significant role in regulating one-carbon metabolism through its interaction with key enzymes.

Inhibition of S-adenosylmethionine (SAM) Synthesis: this compound has been shown to inhibit the activity of S-adenosylmethionine synthase isoform type-1 (MAT1A) by reacting with a specific cysteine residue.[5][21][22][23] This inhibition leads to a decrease in the cellular levels of SAM, the primary methyl donor for methylation reactions.

Epigenetic Alterations: The reduction in SAM levels due to this compound exposure can lead to alterations in histone and DNA methylation patterns, thereby influencing gene expression.[21][22][23] This provides a direct link between endogenous this compound levels and epigenetic regulation.

Formaldehyde_One_Carbon_Metabolism This compound Endogenous This compound MAT1A MAT1A This compound->MAT1A inhibits SAM S-adenosylmethionine (SAM) MAT1A->SAM produces Methyltransferases Methyltransferases SAM->Methyltransferases donates methyl group Histone_DNA_Methylation Histone & DNA Methylation Methyltransferases->Histone_DNA_Methylation catalyzes Gene_Expression Altered Gene Expression Histone_DNA_Methylation->Gene_Expression regulates Methionine Methionine Methionine->MAT1A ATP ATP ATP->MAT1A

Caption: this compound's regulation of one-carbon metabolism and epigenetics.

Experimental Workflows

Studying the biological effects of endogenous this compound requires carefully designed experimental workflows.

Workflow for Assessing this compound-Induced Cytotoxicity

Cytotoxicity_Workflow Cell_Culture Cell Culture (e.g., HepG2, A549) Formaldehyde_Exposure This compound Exposure (various concentrations and time points) Cell_Culture->Formaldehyde_Exposure Cell_Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Formaldehyde_Exposure->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Formaldehyde_Exposure->Apoptosis_Assay Data_Analysis Data Analysis (IC50 calculation, statistical analysis) Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Conclusion and Future Directions

The spontaneous and enzymatic formation of this compound in biological systems is a fundamental aspect of cellular metabolism with far-reaching implications for health and disease. No longer can this compound be viewed solely as an environmental toxin; it is an endogenous molecule that actively participates in and modulates critical cellular processes, including DNA repair and epigenetic regulation. The methodologies outlined in this guide provide a robust framework for the accurate quantification of endogenous this compound and for dissecting its complex biological roles.

For professionals in drug development, a deeper understanding of this compound metabolism and its signaling sequelae is of paramount importance. Dysregulation of this compound homeostasis is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[24][25] Consequently, the enzymes involved in this compound production and detoxification, as well as the signaling pathways it modulates, represent promising targets for therapeutic intervention.

Future research should focus on developing more sensitive and specific tools for real-time imaging of this compound dynamics in living cells and organisms. Furthermore, elucidating the intricate crosstalk between this compound signaling and other metabolic and stress-response pathways will be crucial for a comprehensive understanding of its physiological and pathological functions. A thorough appreciation of the dual nature of this compound as both a vital metabolite and a potential toxin will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Paraformaldehyde Fixation of Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paraformaldehyde (PFA) is a widely used cross-linking fixative in cell biology and histology. As a polymer of This compound (B43269), it must be depolymerized into this compound in solution to become reactive.[1][2] this compound fixation stabilizes cellular structures by cross-linking proteins, particularly through lysine (B10760008) residues, thereby preserving cell morphology and preventing degradation.[1][2][3] This preservation is crucial for various downstream applications, including immunofluorescence, immunohistochemistry, and flow cytometry.[4][5]

This document provides a detailed, step-by-step protocol for the parathis compound fixation of cultured cells, intended for researchers, scientists, and drug development professionals. It covers the preparation of PFA solutions, fixation procedures for both adherent and suspension cells, and important considerations for optimal results.

Materials and Reagents

  • Parathis compound (PFA) powder or a pre-made stock solution (e.g., 16% or 20%)

  • Phosphate-Buffered Saline (PBS), 1X solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Hydrochloric Acid (HCl) for pH adjustment

  • Ammonium (B1175870) Chloride (NH4Cl)

  • Triton X-100 (optional, for permeabilization)

  • Bovine Serum Albumin (BSA) (optional, for blocking)

  • Deionized water

  • Heating plate and magnetic stirrer

  • Fume hood

  • pH meter

  • Filter paper

  • Sterile culture plates or tubes

  • Centrifuge (for suspension cells)

Preparation of Parathis compound (PFA) Solution

Proper preparation of the PFA solution is critical for successful fixation. It is highly recommended to prepare fresh PFA solution for each experiment, as its effectiveness diminishes over time.[6][7]

From PFA Powder (4% PFA in 1X PBS)

  • In a fume hood, add 40 g of parathis compound powder to 800 mL of 1X PBS in a glass beaker.[1][8]

  • Heat the solution to approximately 60-70°C while stirring continuously.[4][9] Caution: Do not exceed 70°C, as this can cause the this compound to vaporize.[10]

  • The solution will appear cloudy. Slowly add 1N NaOH dropwise until the solution becomes clear.[1][8][9]

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Filter the solution to remove any remaining particulates.[9][10]

  • Adjust the final volume to 1 L with 1X PBS.[8]

  • Check the pH and adjust to 7.2-7.4 using HCl or NaOH if necessary.[8][9]

  • The solution can be stored at 4°C for up to one week or aliquoted and stored at -20°C for longer periods.[4][9][10]

From a Stock Solution (e.g., 16% PFA)

Dilute the stock PFA solution to the desired working concentration (typically 2-4%) with 1X PBS. For example, to make a 4% PFA solution from a 16% stock, mix one part of the 16% PFA with three parts of 1X PBS.

Experimental Protocols

The choice of protocol depends on whether the cells are grown in adherence or in suspension.

Protocol for Adherent Cells
  • Cell Culture: Plate cells on sterile coverslips in a culture plate and grow them to the desired confluency (typically around 70%).[11]

  • Washing: Carefully aspirate the culture medium and gently wash the cells once with 1X PBS.[12]

  • Fixation: Add the 4% PFA solution to the cells, ensuring the coverslip is fully submerged. Incubate for 10-20 minutes at room temperature.[11][13]

  • Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.[12][13]

  • (Optional) Quenching: To reduce background fluorescence from unreacted this compound, incubate the cells with 50 mM ammonium chloride (NH4Cl) in PBS for 10-15 minutes.[12][13]

  • Washing: Wash the cells three times with 1X PBS.[12]

  • (Optional) Permeabilization: If intracellular targets are to be stained, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[2][12][13]

  • Washing: Wash the cells three times with 1X PBS.

  • The cells are now ready for blocking and subsequent immunolabeling.

Protocol for Suspension Cells
  • Cell Harvesting: Transfer the cell suspension to a centrifuge tube.

  • Centrifugation: Centrifuge the cells at a low speed (e.g., 250 x g) for 5 minutes to form a pellet.[4]

  • Washing: Discard the supernatant and resuspend the cell pellet in 1X PBS. Repeat the centrifugation and washing step.

  • Fixation: Resuspend the cell pellet in 4% PFA solution. To achieve a final concentration of 2% PFA, you can add an equal volume of 4% PFA to the cell suspension.[10][14] Incubate for 10-30 minutes at room temperature or on ice.[10][14]

  • Centrifugation: Centrifuge the fixed cells to form a pellet.

  • Washing: Discard the PFA solution and wash the cell pellet twice with 1X PBS.[10]

  • The fixed cells can now be resuspended in PBS for storage or prepared for subsequent procedures like cytospinning onto slides or flow cytometry.

Quantitative Data Summary

ParameterRecommendationCell TypeApplicationReference(s)
PFA Concentration 2% - 4%General Cultured CellsImmunofluorescence, Flow Cytometry[10][11]
0.5% - 2%General Cultured CellsFlow Cytometry[10]
Fixation Time 10 - 20 minutesAdherent CellsImmunofluorescence[11][13]
15 - 30 minutesSuspension Cells (on ice)Flow Cytometry[10]
10 minutesSuspension CellsMicroscopy[14]
Fixation Temperature Room TemperatureAdherent & Suspension CellsGeneral Applications[11][12][14]
On IceSuspension CellsFlow Cytometry[10]
Quenching Agent 50 mM NH4ClAdherent CellsImmunofluorescence[12][13]
Permeabilization Agent 0.1% - 0.5% Triton X-100General Cultured CellsIntracellular Staining[2][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Cell Detachment/Morphology Change PFA solution not isotonic or oldEnsure PFA is dissolved in PBS. Prepare fresh PFA solution.[7]
Abrupt change in osmolarityAdd a small amount of PFA to the culture medium before full fixation.[11]
Poor Staining/High Background Over-fixation or under-fixationOptimize fixation time.[3]
Insufficient washingIncrease the number and duration of washing steps.
Unreacted this compoundInclude a quenching step with ammonium chloride.[12]
Increased Autofluorescence Leaving cells in PFA overnightAvoid overnight fixation.[10]
Antigen Masking Cross-linking by PFAConsider antigen retrieval techniques if necessary.[11][14]

Visual Workflow

PFA_Fixation_Workflow cluster_prep PFA Solution Preparation cluster_adherent Adherent Cell Fixation cluster_suspension Suspension Cell Fixation prep1 Dissolve PFA Powder in PBS prep2 Heat to 60-70°C prep1->prep2 prep3 Add NaOH to Clear prep2->prep3 prep4 Cool and Filter prep3->prep4 prep5 Adjust pH to 7.2-7.4 prep4->prep5 adh1 Wash Cells with PBS prep5->adh1 Use Fresh PFA susp1 Pellet and Wash Cells prep5->susp1 Use Fresh PFA adh2 Add 4% PFA (10-20 min) adh1->adh2 adh3 Wash 3x with PBS adh2->adh3 adh4 Optional: Quench adh3->adh4 adh5 Optional: Permeabilize adh4->adh5 end_adh Ready for Staining adh5->end_adh susp2 Resuspend in 4% PFA (10-30 min) susp1->susp2 susp3 Pellet and Wash 2x with PBS susp2->susp3 end_susp Ready for Analysis susp3->end_susp start Start cluster_prep cluster_prep

Caption: Workflow for PFA fixation of cultured cells.

Safety Precautions

Parathis compound is toxic and should be handled with care. Always work in a fume hood when preparing solutions from PFA powder to avoid inhaling the powder and vapors.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Dispose of PFA waste according to your institution's guidelines.

References

Application Notes & Protocols: The Use of Formaldehyde in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing formaldehyde (B43269) as a cross-linking agent in Chromatin Immunoprecipitation (ChIP) assays. The information herein is intended to guide researchers in effectively capturing protein-DNA interactions for downstream analysis.

Introduction to this compound Cross-Linking in ChIP

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. The initial and most critical step in a successful ChIP experiment is the reversible cross-linking of proteins to DNA. This compound is the most commonly used cross-linking agent for this purpose. It is a short-chain aldehyde that rapidly penetrates cell and nuclear membranes to create covalent cross-links between proteins and DNA that are in close proximity.

The mechanism of this compound cross-linking involves the formation of a Schiff base between the aldehyde group of this compound and the primary amino groups of amino acids (primarily lysine) in proteins and nucleotide bases (primarily adenine (B156593) and guanine) in DNA. This results in the formation of a stable, yet reversible, protein-DNA complex. The reversibility of these cross-links by heat is a key advantage, allowing for the purification of the immunoprecipitated DNA.

The efficiency of this cross-linking is crucial and depends on several factors, including the concentration of this compound, the duration of exposure, and the temperature of the reaction. Insufficient cross-linking can lead to the loss of protein-DNA interactions, while over-cross-linking can mask epitopes, reduce chromatin solubility, and impede enzymatic fragmentation.

Quantitative Data on this compound Cross-Linking

The optimal conditions for this compound cross-linking can vary depending on the cell type, the protein of interest, and the specific antibody used. The following tables summarize key quantitative parameters for optimizing the cross-linking step.

Table 1: Effect of this compound Concentration on Cross-Linking Efficiency

This compound ConcentrationTypical Incubation TimeExpected OutcomeConsiderations
0.5%10-15 minutesMild cross-linking, suitable for abundant proteins with strong DNA interactions.May not be sufficient for transient or weak interactions.
1.0% (Standard) 10 minutes Optimal for most histone modifications and transcription factors. A good starting point for most ChIP experiments.
1.5% - 2.0%5-10 minutesStronger cross-linking, potentially useful for detecting weaker or transient interactions.Increased risk of epitope masking and reduced chromatin fragmentation efficiency.

Table 2: Influence of Incubation Time on Cross-Linking

Incubation TimeThis compound ConcentrationExpected OutcomeConsiderations
5 minutes1.0%Minimal cross-linking, may be insufficient for stable complex formation.Reduces the risk of over-cross-linking artifacts.
10 minutes (Standard) 1.0% Generally provides a good balance for most protein-DNA interactions. Widely used and validated in numerous protocols.
15-20 minutes1.0%Increased cross-linking, but also a higher risk of background and reduced sonication efficiency.May be necessary for certain cell types or proteins with low abundance.

Table 3: Temperature Effects on this compound Cross-Linking

TemperatureTypical Incubation TimeExpected OutcomeConsiderations
4°C (On Ice)30-60 minutesSlower reaction rate, allowing for more controlled cross-linking.May reduce the efficiency of cross-linking for some interactions.
Room Temperature (20-25°C) 10 minutes Standard and most commonly used condition. Provides a rapid and efficient cross-linking reaction.
37°C5-10 minutesAccelerated reaction rate, leading to very rapid cross-linking.High risk of over-cross-linking and cellular stress responses.

Detailed Experimental Protocol: this compound Cross-Linking for ChIP

This protocol provides a standard method for this compound cross-linking of adherent mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound, 37% solution (Methanol-free is recommended)

  • Glycine (B1666218), 1.25 M solution

  • Cell scrapers

  • Conical tubes (15 mL or 50 mL)

  • Centrifuge

Protocol:

  • Cell Culture: Grow adherent cells in appropriate culture dishes to 80-90% confluency.

  • Preparation of Cross-Linking Solution: Prepare a 1% this compound solution by adding 540 µL of 37% this compound to 10 mL of serum-free culture medium or PBS. This should be prepared fresh.

  • Cross-Linking:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with ice-cold PBS.

    • Add the 1% this compound solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate at room temperature for 10 minutes with gentle swirling.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add 1.25 M glycine to a final concentration of 125 mM (e.g., add 1 mL of 1.25 M glycine to 10 mL of the this compound solution).

    • Incubate for 5 minutes at room temperature with gentle swirling.

  • Cell Harvesting:

    • Aspirate the this compound/glycine solution.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold PBS containing protease inhibitors to the plate.

    • Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled conical tube.

  • Cell Lysis and Chromatin Preparation:

    • Centrifuge the cells at 1,500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • The cell pellet is now ready for cell lysis and chromatin shearing (e.g., sonication or enzymatic digestion) as per your specific ChIP protocol.

Visualizing the ChIP Workflow and Related Pathways

The following diagrams illustrate the key steps in a ChIP experiment and a representative signaling pathway that can be studied using this technique.

ChIP_Workflow A 1. Cross-Linking (this compound) B 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) A->B C 3. Immunoprecipitation (Antibody against protein of interest) B->C D 4. Washing (Remove non-specific binding) C->D E 5. Elution & Reverse Cross-Linking (Heat) D->E F 6. DNA Purification E->F G 7. Downstream Analysis (qPCR, Sequencing) F->G

Caption: A schematic overview of the Chromatin Immunoprecipitation (ChIP) workflow.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor (Inactive) Transcription Factor (Inactive) Kinase Cascade->Transcription Factor (Inactive) Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Phosphorylation Gene Expression Gene Expression Transcription Factor (Active)->Gene Expression

Caption: A simplified signaling pathway leading to gene expression.

Troubleshooting and Optimization

  • Low ChIP Signal: This could be due to inefficient cross-linking. Consider optimizing the this compound concentration and incubation time. Ensure the antibody is validated for ChIP.

  • High Background: Over-cross-linking can lead to non-specific binding. Try reducing the this compound concentration or incubation time. Ensure stringent washing steps are performed.

  • Poor Chromatin Shearing: Over-cross-linking can make chromatin resistant to sonication. Optimize the cross-linking conditions and sonication parameters.

  • Variability between Experiments: Ensure consistency in cell number, reagent preparation, and incubation times.

By carefully optimizing the this compound cross-linking step, researchers can significantly improve the quality and reliability of their ChIP data, leading to more accurate insights into protein-DNA interactions.

Application Notes: Formaldehyde-Based Methods for In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In Situ Hybridization (ISH) is a powerful technique used to visualize specific DNA or RNA sequences within the cellular context of tissues. The preservation of both nucleic acid integrity and tissue morphology is paramount for successful ISH. Formaldehyde-based fixatives are the gold standard for this purpose, primarily due to their ability to create covalent cross-links between molecules, effectively anchoring them in place.[1][2]

This compound (B43269), a simple aldehyde, penetrates tissues and cells rapidly and reacts with primary amines on proteins and nucleic acids to form Schiff bases. These intermediates then react with other nearby molecules to create stable methylene (B1212753) bridges (-CH₂-).[3][4] This cross-linking network preserves the structural integrity of the tissue and prevents the degradation or loss of target RNA/DNA during the subsequent, often harsh, steps of the ISH protocol.[2][5] While highly effective, this compound fixation requires careful optimization, as insufficient fixation can lead to RNA loss and poor morphology, whereas excessive fixation can mask target sequences, hindering probe penetration and resulting in weak or no signal.[6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based fixation for various ISH applications, tailored for researchers, scientists, and drug development professionals.

Key Considerations for this compound Fixation in ISH

Successful ISH depends on meticulous sample preparation. The fixation step is arguably the most critical variable.

  • This compound, Parathis compound (PFA), and Formalin: These terms are often used interchangeably but have distinct chemical differences.

    • This compound: A gas that is not used directly in the lab.[7]

    • Formalin: A saturated aqueous solution of this compound gas (typically 37-40%), often containing 10-15% methanol (B129727) as a stabilizer to prevent polymerization.[7][8][9] 10% Neutral Buffered Formalin (NBF) is a commonly used formulation equivalent to about 4% this compound.[6][10]

    • Parathis compound (PFA): The solid, polymerized form of this compound.[9][11] A fresh this compound solution is prepared by heating PFA powder in a buffered solution, causing it to depolymerize. This method yields a pure, methanol-free this compound solution and is often preferred for ISH to ensure reproducibility and avoid potential methanol-induced artifacts.[11][12]

  • Fixation Time and Temperature: The optimal duration and temperature of fixation are tissue-dependent.

    • Time: Over-fixation can excessively cross-link proteins, masking the target nucleic acid and requiring more aggressive retrieval methods.[6] Under-fixation results in the loss of RNA and compromised tissue architecture.[6] For formalin-fixed, paraffin-embedded (FFPE) tissues, a fixation time of 16-32 hours at room temperature is recommended.[6]

    • Temperature: Fixation is typically performed at room temperature or 4°C. However, prolonged fixation at low temperatures may not be sufficient and can lead to under-fixation.[6]

  • Concentration: A 4% this compound solution (equivalent to 10% NBF) is the most widely recommended concentration for ISH, providing a good balance between morphological preservation and maintenance of nucleic acid accessibility.[10][13][14]

  • pH and Buffering: Maintaining a physiological pH (7.2-7.4) with buffers like Phosphate-Buffered Saline (PBS) is crucial to prevent RNA degradation, which can occur under acidic conditions.[10] However, some studies have shown that alkaline fixation (pH 9-10) can significantly enhance the ISH signal for cytoplasmic mRNA.[2]

  • Permeabilization and Target Retrieval: this compound-induced cross-links must be partially reversed to allow probes to access the target sequence. This is typically achieved through two key steps:

    • Protease Digestion: Treatment with enzymes like Proteinase K digests proteins cross-linked to the target nucleic acid, increasing probe accessibility. The duration and concentration must be carefully optimized to avoid destroying tissue morphology.[10][15]

    • Heat-Induced Epitope Retrieval (HIER): Primarily used in protocols combining ISH with immunohistochemistry (IHC), HIER involves heating the tissue in a specific buffer (e.g., citrate (B86180) or EDTA) to break methylene bridges and unmask antigens.[16]

Data Presentation: Quantitative Parameters for this compound Fixation

The following table summarizes key quantitative data for optimizing this compound-based ISH protocols.

ParameterSample TypeRecommended ValueNotesSource(s)
Fixative Concentration General Use (FFPE, Frozen)4% Parathis compound (PFA) or 10% Neutral Buffered Formalin (NBF)Provides a robust balance of RNA preservation and tissue morphology.[6][10][13]
Fixation Time Paraffin (B1166041) Sections (FFPE)16 - 32 hoursShorter times risk under-fixation and RNA loss; longer times risk over-fixation and signal masking. Do not fix at 4°C.[6]
Cryosections (7-15 µm)15 - 30 minutesShorter time is sufficient for thin, frozen sections.[10]
Fixation Temperature General UseRoom TemperatureRecommended for FFPE to ensure complete fixation within the 16-32 hour window.[6]
RNA Retention This compound vs. Carnoy's~45% (this compound) vs. ~10% (Carnoy's)Demonstrates the superior RNA preservation of cross-linking fixatives.[13]
Permeabilization Proteinase K Concentration1 - 20 µg/mLMust be optimized for tissue type and fixation time.[10]
Proteinase K Incubation5 - 30 minutes at Room TempOver-digestion leads to poor morphology; under-digestion leads to poor probe penetration.[10]
Target Retrieval (HIER) Buffer Composition10 mM Sodium Citrate (pH 6.0) or 1 mM EDTA (pH 8.0)Buffer choice is often antigen-dependent for combined ISH-IHC.[16]
HIER Temperature95 - 100 °CBoiling should be avoided to prevent tissue damage.[10][16]
HIER Duration10 - 20 minutesSufficient to reverse cross-linking without compromising tissue integrity.[10]

Visualizations: Workflows and Mechanisms

Formaldehyde_Crosslinking_Mechanism Mechanism of this compound Cross-linking and Reversal cluster_fixation Fixation Process cluster_reversal Reversal Process (e.g., HIER) Protein_NH2 Protein/Nucleic Acid (Primary Amine R-NH₂) Schiff_Base Schiff Base Intermediate (R-N=CH₂) Protein_NH2->Schiff_Base + this compound This compound This compound (CH₂O) Crosslink Methylene Bridge (R-NH-CH₂-NH-R') Schiff_Base->Crosslink + Adjacent Amine Protein2_NH2 Adjacent Molecule (R'-NH₂) Crosslink_rev Methylene Bridge (R-NH-CH₂-NH-R') Crosslink->Crosslink_rev Preserved Tissue Hydrolysis Hydrolysis of Bridge Crosslink_rev->Hydrolysis + Heat/Buffer Heat_Buffer Heat + Buffer (e.g., 95°C, Citrate pH 6.0) Restored_Molecules Restored Molecules (R-NH₂ + R'-NH₂) Hydrolysis->Restored_Molecules

Caption: this compound cross-linking mechanism and its heat-induced reversal.

ISH_Workflow General Workflow for this compound-Based ISH Sample_Prep 1. Sample Preparation (Tissue Dissection/Sectioning) Fixation 2. Fixation (e.g., 4% PFA, 16-32h) Sample_Prep->Fixation Dehydration 3. Dehydration & Embedding (Ethanol Series, Paraffin) Fixation->Dehydration Sectioning 4. Sectioning & Mounting (Microtome, Slide Adhesion) Dehydration->Sectioning Deparaffinization 5. Deparaffinization & Rehydration (Xylene, Ethanol (B145695) Series) Sectioning->Deparaffinization Permeabilization 6. Permeabilization (Proteinase K Digestion) Deparaffinization->Permeabilization Prehybridization 7. Prehybridization (Blocking Solution) Permeabilization->Prehybridization Hybridization 8. Hybridization (Add Labeled Probe) Prehybridization->Hybridization Washing 9. Stringent Washes (Remove Unbound Probe) Hybridization->Washing Detection 10. Signal Detection (Antibody-Enzyme Conjugate) Washing->Detection Visualization 11. Visualization (Substrate Development, Microscopy) Detection->Visualization

Caption: Standard experimental workflow for ISH on FFPE tissues.

ISH_Troubleshooting Troubleshooting Guide for this compound-Based ISH Problem_Weak Problem: Weak or No Signal Cause_Overfix Cause: Over-fixation (Masked Target) Problem_Weak->Cause_Overfix Cause_Underfix Cause: Under-fixation (RNA Loss) Problem_Weak->Cause_Underfix Cause_Underdigest Cause: Insufficient Permeabilization Problem_Weak->Cause_Underdigest Problem_High Problem: High Background Cause_Residual Cause: Residual Fixative Problem_High->Cause_Residual Problem_Morph Problem: Poor Morphology Problem_Morph->Cause_Underfix Cause_Overdigest Cause: Excessive Permeabilization Problem_Morph->Cause_Overdigest Solution_Time Solution: Optimize Fixation Time Cause_Overfix->Solution_Time Solution_HIER Solution: Perform HIER Cause_Overfix->Solution_HIER Cause_Underfix->Solution_Time Solution_PK Solution: Optimize Proteinase K (Time/Concentration) Cause_Underdigest->Solution_PK Cause_Overdigest->Solution_PK Solution_Wash Solution: Increase Post-Fixation Washes Cause_Residual->Solution_Wash

Caption: Common issues in this compound-based ISH and their solutions.

Experimental Protocols

Protocol 1: Preparation of 4% Parathis compound (PFA) in PBS

This protocol yields a fresh, methanol-free 4% this compound solution, which is recommended for optimal RNA preservation.[9][17]

Materials:

  • Parathis compound (PFA) powder (Prill form recommended)

  • Phosphate-Buffered Saline (PBS), RNase-free

  • Sodium Hydroxide (NaOH), 1N or 10N

  • Magnetic stir plate and stir bar

  • Heating block or water bath set to 60-70°C

  • Fume hood

  • 0.45 µm filter

Procedure:

  • Work in a fume hood. this compound is toxic and volatile.

  • To prepare 100 mL of 4% PFA, add 4 grams of PFA powder to approximately 80 mL of RNase-free PBS in a glass beaker with a stir bar.

  • Heat the solution to 60°C on a stir plate while stirring. The solution will appear cloudy. Do not exceed 70°C , as this can break down the this compound.

  • Slowly add 1-2 drops of 1N NaOH to the solution while it stirs.[8] The PFA will begin to dissolve and the solution will become clear. Avoid adding excess NaOH as a high pH can damage nucleic acids.

  • Once the solution is clear, remove it from the heat and allow it to cool to room temperature.

  • Adjust the final volume to 100 mL with RNase-free PBS.

  • Filter the solution through a 0.45 µm filter to remove any particulates.

  • The 4% PFA solution is now ready to use. For best results, use it fresh. It can be stored at 4°C for up to one week or as frozen aliquots at -20°C for several months.[9]

Protocol 2: Fixation of Tissues for FFPE Sections

This protocol is a standard procedure for preparing paraffin-embedded tissues for ISH.

Materials:

  • Freshly dissected tissue (no thicker than 5 mm)

  • 10% Neutral Buffered Formalin (NBF) or freshly prepared 4% PFA

  • Tissue cassettes

  • Phosphate-Buffered Saline (PBS), RNase-free

Procedure:

  • Immediately after dissection, place the fresh tissue sample into a labeled tissue cassette.

  • Immerse the cassette in a container with at least 10-20 times the tissue volume of 10% NBF or 4% PFA.

  • Fix for 16-32 hours at room temperature.[6] Note: Do not fix for less than 16 hours or more than 32 hours to avoid under- or over-fixation.[6]

  • After fixation, wash the tissue by removing the fixative and replacing it with RNase-free PBS for 30 minutes. Repeat the wash twice.

  • The tissue is now ready for standard downstream processing: dehydration through a graded ethanol series, clearing with xylene, and infiltration with paraffin wax.

Protocol 3: Whole-Mount In Situ Hybridization (WISH) for Planarians

Adapted from a this compound-based method for the planarian Schmidtea mediterranea, this protocol provides robust, high-resolution staining.[14][18][19]

Materials:

  • Planarians (starved for one week)

  • 5% N-acetyl cysteine (NAC) solution

  • 4% PFA in PBSTx (PBS + 0.1-0.5% Triton-X 100)

  • Methanol

  • 6% H₂O₂ in Methanol (for bleaching)

  • Proteinase K solution (2 µg/mL)

Procedure:

  • Mucus Removal: Transfer planarians into a tube and replace the water with 5% NAC solution. Incubate for 5-10 minutes at room temperature to remove mucus.

  • Fixation: Replace the NAC solution with 4% PFA in PBSTx. Fix for 15-20 minutes at room temperature.[14]

  • Rinsing: Remove the fixative and rinse the worms once with PBSTx.

  • Dehydration: Wash the worms in a 50:50 solution of Methanol:PBSTx for 10 minutes, followed by a wash in 100% Methanol for 10 minutes. Samples can be stored at -20°C in methanol for several months.[19]

  • Bleaching: Rehydrate samples through a methanol/PBSTx series. Bleach the worms in 6% H₂O₂ in Methanol overnight under direct light to remove pigment.[19]

  • Permeabilization: Wash with PBSTx and then digest with 2 µg/mL Proteinase K. The digestion time must be optimized (typically 10-20 minutes).

  • Post-fixation: Stop the Proteinase K reaction by washing with PBSTx, then post-fix in 4% PFA for 10 minutes.

  • The samples are now ready to proceed with the prehybridization and hybridization steps of the ISH protocol.

References

Application Notes and Protocols for Perfusion Fixation of Animal Tissues with Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the perfusion of animal tissues with formaldehyde-based fixatives for histological analysis. Proper fixation is critical for preserving tissue morphology and antigenicity, ensuring reliable and reproducible results in downstream applications such as immunohistochemistry (IHC), in situ hybridization (ISH), and general histology.

Application Notes

Perfusion fixation, specifically transcardial perfusion, is the gold standard for fixing tissues from small animals like rodents.[1] This method utilizes the animal's vascular system to deliver the fixative rapidly and uniformly to all tissues, minimizing artifacts that can arise from slower immersion fixation.[1][2] The primary goal of fixation is to prevent autolysis and necrosis, preserving the structural integrity of cells and tissues.[2]

This compound (B43269) is the most commonly used fixative. It forms cross-links between proteins, effectively preserving tissue architecture.[1][3] It is typically used as a 4% solution, which can be prepared from parathis compound (PFA) powder or by diluting a commercial 37-40% this compound solution (often referred to as 10% neutral buffered formalin).[4][5][6] While both 10% neutral-buffered formalin (NBF) and 4% parathis compound (PFA) are commonly used, PFA is often preferred for IHC as it is typically prepared fresh and methanol-free.[5][7][8]

Successful perfusion fixation depends on several critical parameters, including the concentration and pH of the fixative, the volume and rate of perfusion, and the temperature of the solutions.[4][9] The following protocols provide standardized procedures for mice and rats, which can be adapted for other small animal models.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the perfusion fixation of mice and rats. These values are recommendations and may require optimization based on the specific animal strain, age, and experimental requirements.

ParameterMouseRat
Animal Weight 15 - 25 g[10]200 - 300 g[11]
Anesthetic (Sodium Pentobarbital) 100 mg/kg, IP[10][11]100 mg/kg, IP[11]
Pre-perfusion Wash Solution Ice-cold 1X PBS with Heparin (10,000 units/L)[10]Room temperature or 37°C PBS/Saline[9][12]
Wash Solution Volume ~11-20 mL[10][13]~200 mL[9][14]
Wash Solution Flow Rate ~7 mL/min (pump)[10] or ~1 mL/5s (manual)[13]20 mL/min (pump)[11]
Fixative Solution Ice-cold 4% this compound/PFA in 0.1 M PB (pH 7.4)[10]Room temperature 4% this compound/PFA[9]
Fixative Volume ~25-100 mL[10][15]~200-250 mL[14][15]
Fixative Flow Rate ~5 mL/min (pump)[10]20 mL/min (pump)[11]
Perfusion Pressure -80 - 130 mm Hg[9][14]
Post-fixation (Immersion) 24 hours in 4% PFA at 4°C[11][16]24 hours in 4% PFA at 4°C[9][14]
Cryoprotection (for cryosectioning) 10% followed by 30% Sucrose (B13894) in 0.1 M PB at 4°C[10]30% Sucrose in PBS at 4°C

Experimental Protocols

I. Preparation of Solutions

1. 10X Phosphate Buffered Saline (PBS) Stock Solution (1 L)

  • Dissolve the following in 800 mL of distilled water:

    • 80 g NaCl

    • 2 g KCl

    • 14.4 g Na₂HPO₄

    • 2.4 g KH₂PO₄

  • Adjust the pH to 7.4 with HCl.

  • Add distilled water to a final volume of 1 L.

  • Sterilize by autoclaving.

2. 1X PBS Perfusate with Heparin (1 L)

  • Dilute 100 mL of 10X PBS Stock Solution into 900 mL of ddH₂O.[10]

  • Adjust pH to 7.4 if necessary.[10]

  • Vacuum-filter the solution.[10]

  • Add 10,000 units of heparin.[10]

  • Chill to 4°C and keep on ice for use.[10]

3. 4% this compound Fixative Solution (from Parathis compound Powder) (1 L)

  • In a chemical fume hood, heat approximately 800 mL of 1X PBS to 60°C on a stirring hotplate. Do not exceed 65°C. [10]

  • Slowly add 40 g of parathis compound powder.

  • Add 1N NaOH dropwise until the solution becomes clear.[10]

  • Allow the solution to cool to room temperature.

  • Adjust the final pH to 7.4.

  • Bring the final volume to 1 L with 1X PBS.

  • Filter the solution and chill to 4°C. Keep on ice when in use.[10]

II. Transcardial Perfusion Protocol for Mice

This protocol is intended for mice weighing between 15-25 g.[10]

1. Anesthesia and Surgical Preparation

  • Weigh the mouse and calculate the appropriate anesthetic dosage.

  • Administer sodium pentobarbital (B6593769) (100 mg/kg) via intraperitoneal (IP) injection.[10]

  • Confirm a deep anesthetic state by checking for the loss of the pedal pain reflex (no withdrawal of the paw when pinched).[10]

  • Secure the mouse in a supine position on a surgical platform, extending the limbs.[13]

  • Working in a fume hood, make a midline incision through the skin of the abdomen and chest.

  • Cut through the abdominal wall just below the ribcage and then cut through the diaphragm.[13]

  • Cut through the ribs on both sides to expose the heart and lungs.[13]

2. Perfusion Procedure

  • Set up the perfusion pump with the appropriate tubing. Prime the tubing with ice-cold 1X PBS perfusate containing heparin to remove any air bubbles.[9][10]

  • Carefully insert a 25- or 27-gauge butterfly needle into the left ventricle of the heart.[13] Secure the needle in place.

  • Immediately make a small incision in the right atrium to allow for drainage of blood and perfusate.[10]

  • Begin perfusion with the ice-cold 1X PBS with heparin at a flow rate of approximately 7 mL/min.[10] Perfuse for about 2 minutes, or until the liver becomes pale and the fluid running from the right atrium is clear.[10][13]

  • Switch the perfusion solution to ice-cold 4% this compound fixative. Ensure no air bubbles are introduced into the line.[13]

  • Perfuse with the fixative at a flow rate of approximately 5 mL/min for about 5 minutes.[10] Signs of successful fixation include muscle twitching and stiffening of the body.[13]

3. Tissue Dissection and Post-Fixation

  • After perfusion is complete, decapitate the animal and dissect the tissues of interest.

  • Immerse the dissected tissues in 4% this compound solution for 16-24 hours at 4°C for post-fixation.[11][16] The volume of the fixative should be at least 10-20 times the volume of the tissue.[6]

  • After post-fixation, transfer the tissues to a storage solution. For long-term storage, 70% ethanol (B145695) is suitable. For cryosectioning, transfer the tissue to a 10% sucrose solution until it sinks, and then to a 30% sucrose solution until it sinks.[10]

Visualizations

Experimental Workflow

Perfusion_Workflow A Anesthesia (Sodium Pentobarbital) B Surgical Exposure of Heart A->B Confirm deep anesthesia C Cannulation of Left Ventricle B->C D Incision of Right Atrium C->D E PBS + Heparin Perfusion (Wash) D->E Start Perfusion F 4% this compound Perfusion (Fixation) E->F Switch to Fixative G Tissue Dissection F->G Complete Perfusion H Post-fixation (Immersion) G->H I Tissue Processing (Paraffin or Cryo) H->I

Caption: Transcardial perfusion and tissue processing workflow.

This compound Cross-linking Mechanism

Formaldehyde_Crosslinking Protein1 Protein 1 (with Lysine) Intermediate Schiff Base Intermediate Protein1->Intermediate + this compound Protein2 Protein 2 (with Lysine) Crosslink Methylene Bridge (-CH₂-) Protein2->Crosslink This compound This compound (CH₂O) This compound->Intermediate Intermediate->Crosslink + Protein 2

Caption: Simplified mechanism of this compound protein cross-linking.

References

Application Notes and Protocols for the Quantitative Analysis of Formaldehyde in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formaldehyde (B43269) is a highly reactive aldehyde that is both an environmental pollutant and a natural product of cellular metabolism.[1] Endogenously, it is involved in various biochemical processes, but at elevated concentrations, it can cause cellular damage by crosslinking proteins and nucleic acids.[1] Therefore, the accurate quantitative analysis of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial for toxicology studies, disease biomarker discovery, and drug development. These application notes provide detailed protocols for several established analytical methods.

Overview of Analytical Methods

The quantification of this compound in complex biological matrices presents analytical challenges due to its high reactivity and low endogenous concentrations.[2] Direct measurement is often not feasible, necessitating derivatization to form a stable, detectable product.[1][2] The most precise and widely used methods are based on chromatography, though spectrophotometric and fluorometric assays offer simpler, high-throughput alternatives.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with UV or fluorescence detection, is a robust method for this compound quantification.[2] It requires pre-column derivatization to create a stable compound that can be separated and detected.[1][2] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers very high sensitivity and selectivity, making it ideal for detecting trace levels of this compound.[2] This technique also requires a derivatization step to convert the volatile this compound into a less reactive compound suitable for GC analysis.[2][4] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent for this purpose.[2][5]

  • Spectrophotometry and Fluorometry: These methods are based on the reaction of this compound with a specific reagent to produce a colored or fluorescent product.[3] They are well-suited for high-throughput screening in a microplate format and do not require elaborate equipment.[2][3] Commercial kits are available that provide a convenient and sensitive means for fluorometric measurement.[6]

Data Presentation

Comparison of Common Analytical Methods
MethodCommon Derivatizing AgentDetection PrincipleLimit of Detection (LOD) / Quantitation (LOQ)AdvantagesDisadvantages
HPLC-UV/Fluorescence 2,4-Dinitrophenylhydrazine (DNPH), AmpicillinUV Absorbance, FluorescenceLOD: ~0.46 µg/mL (Plasma, Ampicillin)[7][8]; LOQ: ~0.87 µg/mL (Plasma, Ampicillin)[7][8]Robust, precise, widely used for various biological samples.[1][2]Requires derivatization, elaborate sample preparation.[2]
GC-MS PFBHA, Pentafluorophenylhydrazine (PFPH)Mass SpectrometryPicogram (pg) level[2], 1.08 µg/L (Urine, Headspace GC)[5][9]High sensitivity and selectivity.[2][4]Requires derivatization, complex instrumentation and data interpretation.[2]
Fluorometry Acetoacetanilide (B1666496), various proprietary probesFluorescence~1.5 µM (45 ppb)[6]Simple, rapid, high-throughput adaptable, sensitive.[6]May have interferences from other sample components.
Spectrophotometry Acetylacetone (Nash's Reagent), Chromotropic AcidColorimetric~0.016 µg/mL[10]Simple, inexpensive, common laboratory equipment.[3]Lower sensitivity and specificity compared to chromatographic methods.[11]
Reported Concentrations of Endogenous this compound in Human Samples
Biological SampleConcentration RangeAnalytical Method Used
Blood / Plasma0.02 - 0.5 mM[8]Not Specified
Urine56.85 - 144.57 µg/L[5][9]Headspace Gas Chromatography
Urine~0.083 mmol/L (Normal Physiological)[12]High-Performance Liquid Chromatography
Urine12.5 mg/L (Average Baseline)[13]Not Specified

Experimental Workflows and Visualizations

A general workflow for the analysis of this compound in biological samples involves several key steps from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Homogenize Homogenization (for tissue) Deproteinize Deproteinization (e.g., TCA, Centrifugation) Sample->Deproteinize Homogenize->Deproteinize Derivatize Derivatization (e.g., DNPH, PFBHA) Deproteinize->Derivatize Analysis Chromatographic Separation (HPLC or GC) Derivatize->Analysis Detection Detection (UV, Fluorescence, or MS) Analysis->Detection Quantify Quantification (vs. Standard Curve) Detection->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis using DNPH Derivatization

This protocol is adapted for the analysis of this compound in urine.[12] The principle involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative, which is then quantified by reverse-phase HPLC with UV detection.[1][2]

5.1.1 Materials and Reagents

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1 g/L in acetonitrile)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard solution

  • Vortex mixer, Centrifuge, Water bath (60°C)

  • HPLC system with UV detector and C18 column

5.1.2 Sample Preparation and Derivatization

  • Collect morning urine samples and centrifuge at 12,000 rpm for 10 minutes at 4°C.[12]

  • Transfer 0.4 mL of the urine supernatant to a clean microcentrifuge tube.

  • Add the DNPH solution and 0.1 mL of trichloroacetic acid to the supernatant.[12]

  • Vortex the mixture for 30 seconds.[12]

  • Centrifuge again at 12,000 rpm for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a new glass vial and heat in a 60°C water bath for 30 minutes.[12]

  • Cool the sample to room temperature before injection into the HPLC system.

5.1.3 HPLC Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: 65% acetonitrile in water[12]

  • Flow Rate: 0.8 mL/min[12]

  • Column Temperature: 35°C[12]

  • Detection Wavelength: 355 nm[12]

  • Injection Volume: 20 µL

5.1.4 Quantification

  • Prepare a series of this compound standards and derivatize them using the same procedure as the samples (steps 5.1.2.2 to 5.1.2.7).

  • Generate a standard curve by plotting the peak area of the this compound-DNPH derivative against the known concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

G Urine Urine Sample Centrifuge1 Centrifuge (12,000 rpm, 10 min, 4°C) Urine->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Derivatize Add DNPH + TCA Vortex 30s Supernatant1->Derivatize Centrifuge2 Centrifuge (12,000 rpm, 10 min, 4°C) Derivatize->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Heat Heat in Water Bath (60°C, 30 min) Supernatant2->Heat HPLC Inject into HPLC-UV System (Detect at 355 nm) Heat->HPLC

Caption: Workflow for HPLC-UV analysis of urine this compound.

Protocol 2: GC-MS Analysis using PFBHA Derivatization

This protocol describes a sensitive method for quantifying this compound in urine using headspace gas chromatography with derivatization.[5][9] The method relies on the reaction of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative, which is then analyzed by GC.[2]

5.2.1 Materials and Reagents

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution

  • Internal standard solution (e.g., isotope-labeled this compound)

  • Sodium chloride (NaCl)

  • This compound standard solutions

  • Headspace vials with septa

  • GC system with an electron capture detector (ECD) or a mass spectrometer (MS) and a suitable capillary column (e.g., high-polarity column).[2]

5.2.2 Sample Preparation and Derivatization

  • Pipette 1 mL of urine sample into a headspace vial.

  • Add an appropriate amount of the internal standard.

  • Add the PFBHA derivatizing agent to the vial.

  • Saturate the aqueous phase by adding solid NaCl.

  • Immediately seal the vial with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes) to allow the derivatization reaction and partitioning of the analyte into the headspace.

5.2.3 Headspace GC Conditions

  • System: Headspace sampler coupled to a GC-MS or GC-ECD[5][9]

  • Column: High-polarity capillary column[2]

  • Carrier Gas: Helium or Nitrogen[2]

  • Injector Temperature: ~250°C

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

  • Detector: MS in Selected Ion Monitoring (SIM) mode or an ECD.

5.2.4 Quantification

  • Prepare calibration standards and an internal standard, and process them in the same manner as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the this compound concentration in the samples using the calibration curve. The recovery of this method for this compound spiked in urine has been reported to be 99%.[5][9]

G Urine Urine Sample + Internal Std. Vial Transfer to Headspace Vial Urine->Vial Reagents Add PFBHA + NaCl Seal Vial Vial->Reagents Incubate Incubate Vial (e.g., 70°C, 45 min) Reagents->Incubate Headspace Automated Headspace Sampling Incubate->Headspace GCMS Inject into GC-MS System Headspace->GCMS

Caption: Workflow for Headspace GC-MS analysis of this compound.

Protocol 3: Fluorometric Assay

This protocol is based on commercially available kits, such as the QuantiChrom™ this compound Assay Kit, which provides a convenient method for measuring this compound.[6] The assay involves the derivatization of this compound with acetoacetanilide in the presence of ammonia (B1221849) to yield a fluorescent product.[6]

5.3.1 Materials and Reagents (as provided in a typical kit)

  • Assay Buffer

  • Derivatizing Reagent

  • This compound Standard

  • Deproteinization reagents (if analyzing plasma or tissue)

  • Fluorometer (plate reader or cuvette-based) capable of excitation at ~370 nm and emission at ~470 nm.[6]

5.3.2 Sample Preparation

  • Urine/Saliva: Centrifuge samples to remove insoluble material. Dilute with assay buffer if necessary.

  • Plasma/Serum/Tissue Homogenate: Deproteinize samples. A typical method involves adding perchloric acid or a proprietary neutralizer, vortexing, and centrifuging to pellet the precipitated protein.[6] Use the clear supernatant for the assay.

5.3.3 Assay Procedure (Microplate Format)

  • Prepare this compound standards by diluting the provided standard in deionized water or assay buffer.

  • Pipette 50 µL of each standard and prepared sample into separate wells of a black 96-well plate.

  • Prepare a reagent mixture by combining the Assay Buffer and Derivatizing Reagent according to the kit's instructions.

  • Add 50 µL of the reagent mixture to each well.

  • Tap the plate gently to mix.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~470 nm.[6]

5.3.4 Quantification

  • Subtract the fluorescence reading of a blank (water or buffer) from all standard and sample readings.

  • Plot the blank-corrected fluorescence values of the standards against their known concentrations to generate a standard curve.

  • Determine the this compound concentration in the samples from the standard curve, accounting for any dilution or deproteinization factors.[6]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Autofluorescence in Formaldehyde-Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate issues with autofluorescence in formaldehyde-fixed tissues during immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound-fixed tissues?

Autofluorescence is the natural emission of light by biological structures when excited by a light source. In immunofluorescence, this can be problematic as it can obscure the specific signal from your fluorescently-labeled antibodies, leading to high background noise and difficulty in distinguishing the target signal.[1][2] This compound (B43269) fixation, a common method for preserving tissue structure, can exacerbate autofluorescence. The cross-linking of proteins by this compound can create fluorescent products.[3][4]

Q2: What are the primary causes of autofluorescence in my fixed tissues?

There are several sources of autofluorescence in this compound-fixed tissues:

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like this compound and glutaraldehyde (B144438) react with amines in tissues to form Schiff bases, which are fluorescent.[5] Glutaraldehyde generally induces more autofluorescence than this compound.[1][4] The duration and temperature of fixation can also play a role, with longer and warmer fixation times increasing autofluorescence.[3][4]

  • Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:

    • Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells and are a significant source of broad-spectrum autofluorescence.[5][6]

    • Collagen and Elastin: These structural proteins are highly abundant and autofluoresce, primarily in the blue and green spectra.[3][6]

    • Red Blood Cells (RBCs): The heme group in RBCs exhibits broad autofluorescence.[5]

    • NADH and Flavins: These metabolic coenzymes also contribute to cellular autofluorescence.[2]

Q3: How can I determine the source of autofluorescence in my samples?

To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An unstained control sample (a tissue section that has not been incubated with any antibodies) will reveal the endogenous autofluorescence of the tissue itself.[1][2] Examining this control under the microscope will help you assess the intensity and localization of the background signal.

Troubleshooting Guides

This section provides a step-by-step guide to reducing autofluorescence. The general workflow involves identifying the problem, implementing preventative measures, and applying specific quenching techniques.

G cluster_workflow Troubleshooting Workflow Start High Background/ Autofluorescence Observed AssessControl Assess Unstained Control Sample Start->AssessControl IdentifySource Identify Potential Source(s) of Autofluorescence AssessControl->IdentifySource Preventative Implement Preventative Measures IdentifySource->Preventative Quenching Apply Chemical or Photobleaching Quenching Preventative->Quenching If autofluorescence persists Image Image Sample Preventative->Image If autofluorescence is reduced Quenching->Image End Optimal Signal-to-Noise Ratio Achieved Image->End G cluster_methods Autofluorescence Quenching Methods Autofluorescence Sources of Autofluorescence Fixation Fixation-Induced (e.g., Schiff bases) Autofluorescence->Fixation Lipofuscin Lipofuscin Autofluorescence->Lipofuscin RBCs Red Blood Cells Autofluorescence->RBCs Collagen Collagen/Elastin Autofluorescence->Collagen NaBH4 Sodium Borohydride Fixation->NaBH4 Reduces Schiff bases Commercial Commercial Kits (e.g., TrueVIEW™, TrueBlack™) Fixation->Commercial e.g., TrueVIEW™ Photobleaching Photobleaching Fixation->Photobleaching Destroys fluorophores SBB Sudan Black B Lipofuscin->SBB Masks lipofuscin Lipofuscin->Commercial e.g., TrueBlack™ Lipofuscin->Photobleaching Destroys fluorophores RBCs->Commercial e.g., TrueVIEW™ RBCs->Photobleaching Destroys fluorophores Collagen->Commercial e.g., TrueVIEW™ Collagen->Photobleaching Destroys fluorophores QuenchingMethods Quenching Methods

References

Optimizing formaldehyde concentration and incubation time for specific antibodies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing formaldehyde (B43269) concentration and incubation time for specific antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal results in experiments requiring this compound crosslinking, such as Chromatin Immunoprecipitation (ChIP), ChIP-seq, and Immunofluorescence (IF).

Frequently Asked Questions (FAQs)

Q1: Why is optimizing this compound fixation important?

This compound is a cross-linking agent that preserves cellular structures and protein-DNA or protein-protein interactions.[1][2] Optimization is critical because both under- and over-fixation can lead to experimental artifacts. Under-fixation may not efficiently capture the interactions of interest, leading to weak or no signal.[3] Over-fixation can mask epitopes, reduce antibody binding efficiency, and result in decreased signal or false-negative results.[4][5]

Q2: What are the key parameters to optimize for this compound fixation?

The three primary parameters to optimize are this compound concentration, incubation time, and temperature.[6] The optimal conditions are highly dependent on the specific antibody, the target protein's abundance and location, the cell or tissue type, and the downstream application.[6][7]

Q3: How does this compound work as a cross-linker?

This compound creates methylene (B1212753) bridges between reactive amino acid residues on proteins and between proteins and nucleic acids.[8][9] This network of cross-links stabilizes molecular interactions within the cellular context.[6] Due to its small size, this compound can only cross-link molecules that are in very close proximity.[6]

Q4: What is the purpose of quenching after this compound fixation?

Quenching stops the cross-linking reaction by consuming excess this compound.[7] Glycine (B1666218) is commonly used for this purpose, as it has a reactive amino group that binds to free this compound.[2][7] This prevents further, potentially non-specific, cross-linking.

Q5: What is antigen retrieval and when is it necessary?

Antigen retrieval is a process used to unmask epitopes that have been obscured by this compound fixation.[10][11] It is often necessary in immunohistochemistry (IHC) and immunofluorescence (IF) on formalin-fixed, paraffin-embedded tissues.[10][12] The two main methods are heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[10][12]

Troubleshooting Guides

Issue 1: Low or No Signal

A weak or absent signal is a common issue that can arise from several factors throughout the experimental workflow.[3]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Under-fixation Increase this compound concentration or incubation time. Start with the recommended ranges and perform a time-course or concentration gradient experiment.[7]
Over-fixation Decrease this compound concentration or incubation time. Over-fixation can mask the epitope recognized by your antibody.[4] Consider performing antigen retrieval, especially for IF/IHC applications.[13]
Poor Antibody Performance Ensure you are using a ChIP- or IF-validated antibody. The antibody may have low affinity or may not recognize the fixed version of the epitope.[3]
Insufficient Starting Material Increase the number of cells or amount of tissue used. Low-abundance targets may require more starting material.[3][4]
Inefficient Cell Lysis/Chromatin Shearing (ChIP) Optimize lysis and sonication conditions to ensure efficient release of chromatin and appropriate fragment sizes (typically 200-1000 bp).[3][4]
Issue 2: High Background

High background can obscure specific signals and make data interpretation difficult.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Over-fixation Excessive cross-linking can lead to a dense network that non-specifically traps antibodies and other proteins.[7] Reduce fixation time and/or this compound concentration.
Insufficient Washing Ensure adequate washing after antibody incubations to remove unbound antibodies.[13][14]
Non-specific Antibody Binding Increase the concentration of blocking agents (e.g., BSA, normal serum).[13] Titrate the primary antibody to determine the optimal concentration that maximizes signal-to-noise.[14]
Contaminated Reagents Use fresh, high-quality this compound and other buffers to avoid artifacts.[4] Old this compound can oxidize to formic acid, which can cause issues.[15]
Cell/Tissue Autofluorescence (IF) Examine an unstained sample to assess autofluorescence. If present, consider using a different fixative or employing autofluorescence quenching techniques.[16][17]

Data Presentation: Recommended Starting Conditions for this compound Fixation

The following tables provide recommended starting concentrations and incubation times for this compound fixation in different applications. It is crucial to empirically optimize these conditions for your specific antibody and experimental system.

Table 1: Chromatin Immunoprecipitation (ChIP/ChIP-seq)

Target Protein Type This compound Concentration (Final) Incubation Time Incubation Temperature
Histones 1%5-15 minutesRoom Temperature
Transcription Factors 1%10-20 minutesRoom Temperature
Co-factors/Weakly Interacting Proteins 0.5% - 1%5-15 minutesRoom Temperature

Note: For proteins that are not directly bound to DNA, a shorter cross-linking time may be beneficial to reduce non-specific background.[7]

Table 2: Immunofluorescence (IF)

Sample Type This compound Concentration (Final) Incubation Time Incubation Temperature
Adherent Cells 2% - 4%10-20 minutesRoom Temperature
Suspension Cells 2% - 4%10-15 minutesRoom Temperature
Cryosections 4%15-20 minutesRoom Temperature
Paraffin-Embedded Sections 10% Neutral Buffered Formalin (4% this compound)24-48 hoursRoom Temperature

Note: For IF, over-fixation can significantly mask epitopes. If you experience low signal, consider reducing fixation time or implementing an antigen retrieval protocol.[13]

Experimental Protocols

Protocol 1: this compound Cross-linking and Quenching for ChIP
  • Preparation: Prepare a fresh 16% this compound solution. It is recommended to use methanol-free this compound.[18]

  • Cross-linking:

    • For adherent cells, add this compound directly to the culture medium to a final concentration of 1%.

    • For suspension cells, pellet the cells and resuspend in culture medium containing 1% this compound.

    • Incubate at room temperature with gentle agitation for the desired amount of time (e.g., 10 minutes).[2]

  • Quenching:

    • Add glycine to a final concentration of 125 mM to stop the reaction.[2][7]

    • Incubate for 5 minutes at room temperature with gentle agitation.[2]

  • Washing:

    • Pellet the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • The cell pellet is now ready for lysis and downstream ChIP procedures.

Protocol 2: Heat-Induced Epitope Retrieval (HIER) for IF

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections after deparaffinization and rehydration.

  • Reagent Preparation: Prepare an antigen retrieval buffer. Common buffers include 10 mM Sodium Citrate (pH 6.0) or 10 mM Tris-EDTA (pH 9.0).[10]

  • Heating:

    • Immerse the slides in a container with the antigen retrieval buffer.

    • Heat the solution using a microwave, pressure cooker, or water bath.[10] A common method is to microwave on high power for 10-15 minutes, ensuring the buffer does not boil over.[12]

  • Cooling:

    • Allow the slides to cool down in the antigen retrieval buffer for at least 20 minutes at room temperature.[12]

  • Washing:

    • Gently rinse the slides with distilled water, followed by a wash in PBS.

    • The slides are now ready for the blocking and antibody incubation steps.

Visualizations

experimental_workflow General Workflow for Optimizing this compound Fixation cluster_prep Preparation cluster_optimization Optimization Cycle cluster_final Final Protocol start Start with specific antibody and cell/tissue type prepare_reagents Prepare fresh this compound and quenching solutions start->prepare_reagents set_conditions Set initial conditions (Concentration & Time) based on application prepare_reagents->set_conditions crosslink Perform this compound cross-linking set_conditions->crosslink quench Quench with glycine crosslink->quench process Process for downstream application (e.g., ChIP, IF) quench->process analyze Analyze results (e.g., Signal strength, Background) process->analyze evaluate Optimal results? analyze->evaluate evaluate->set_conditions No, adjust conditions final_protocol Use optimized protocol for experiments evaluate->final_protocol Yes

Caption: A general workflow for optimizing this compound fixation conditions.

troubleshooting_low_signal Troubleshooting Low Signal in Fixation-Based Assays start Low or No Signal Detected check_fixation Was fixation optimized? start->check_fixation check_antibody Is the antibody validated for the application? check_fixation->check_antibody Yes optimize_fixation Perform a time-course and/or concentration gradient for this compound. check_fixation->optimize_fixation No check_material Is there sufficient starting material? check_antibody->check_material Yes use_validated_ab Use a validated antibody. Test antibody performance via Western Blot. check_antibody->use_validated_ab No check_material->use_validated_ab Yes, but still no signal increase_material Increase cell number or tissue amount. check_material->increase_material No consider_underfixation Increase fixation time/concentration. optimize_fixation->consider_underfixation consider_overfixation Decrease fixation time/concentration. Consider antigen retrieval for IF/IHC. optimize_fixation->consider_overfixation

Caption: A decision tree for troubleshooting low signal issues.

troubleshooting_high_background Troubleshooting High Background in Fixation-Based Assays start High Background Observed check_fixation Was fixation too long or concentration too high? start->check_fixation check_blocking Was blocking sufficient? check_fixation->check_blocking No reduce_fixation Decrease fixation time and/or this compound concentration. check_fixation->reduce_fixation Yes check_washing Were washing steps adequate? check_blocking->check_washing Yes increase_blocking Increase blocking time or change blocking agent. check_blocking->increase_blocking No check_ab_conc Is the primary antibody concentration too high? check_washing->check_ab_conc Yes increase_washing Increase the number or duration of wash steps. check_washing->increase_washing No check_ab_conc->reduce_fixation No, review all steps titrate_antibody Titrate the primary antibody to find the optimal concentration. check_ab_conc->titrate_antibody Yes

Caption: A decision tree for troubleshooting high background issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for reversing formaldehyde (B43269) cross-links prior to mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to reverse this compound cross-links before mass spectrometry analysis?

Yes, for most standard proteomics workflows, reversing this compound cross-links is a critical step.[1][2] this compound creates covalent methylene (B1212753) bridges between proteins and other molecules, which can interfere with downstream analysis in several ways:[2]

  • Incomplete Digestion: Cross-linked protein complexes can hinder access for proteolytic enzymes like trypsin, leading to inefficient digestion and fewer identifiable peptides.[3]

  • Mass Spectrometry Interference: Cross-linked peptides are more complex and can complicate mass spectra, making protein identification difficult for standard search algorithms.[1]

  • Analytical Issues: Samples with unreversed cross-links may appear as a smear in SDS-PAGE, and proteomics core facilities may be unable to run them.[1]

While some specialized techniques aim to analyze the cross-linked peptides themselves to study protein interactions, general protein identification and quantification workflows require the removal of these cross-links.[4]

Q2: What are the primary methods for reversing this compound cross-links?

The two main approaches for reversing this compound cross-links are heat-induced reversal and chemical reversal.

  • Heat-Induced Reversal: This is the most common method.[5] Heating the sample, often in a buffer solution, provides the energy to break the methylene bridges formed by this compound.[5][6] The efficiency of this process is highly dependent on temperature and incubation time.[5][6] Standard sample preparation for SDS-PAGE, which involves boiling in Laemmli buffer, can reverse most this compound cross-links.[2][7]

  • Chemical Reversal: Certain chemical reagents can also be used to reverse cross-links. For example, hydroxylamine (B1172632) hydrochloride has been used as an MS-compatible nucleophile to chemically reverse inter- and intra-molecular cross-links.[8] Other approaches have explored the use of catalysts to facilitate the release of the cross-linking reaction.[9] Additionally, excess amine-containing compounds like Tris can facilitate cross-link reversal, although Tris is also used as a quenching agent.[10][11]

Troubleshooting Guide

Problem 1: Low protein or peptide yield after heat-induced reversal.

Possible Cause 1: Protein Precipitation Heating proteins for extended periods can cause them to denature and aggregate, leading to precipitation and loss of sample.[1]

  • Solution:

    • Incorporate detergents like SDS (e.g., 2% in Laemmli buffer) during heating to maintain protein solubility.[2]

    • Consider using specialized, pressure-based systems (e.g., Pressure Biosystems) with appropriate buffers to keep proteins in solution at high temperatures.[1]

Possible Cause 2: Incomplete Reversal The reversal conditions may not have been sufficient to break all cross-links, leading to poor protein extraction and digestion.

  • Solution:

    • Optimize heating time and temperature. The rate of reversal increases exponentially with temperature.[5][6][12][13]

    • Ensure the pH of your buffer is optimal. For example, a pH of 8.0 can help prevent unwanted side reactions like RNA hydrolysis during reversal.[6]

Problem 2: Poor sequence coverage or peptide identification in mass spectrometry.

Possible Cause 1: Irreversible Damage or Modification this compound can cause irreversible modifications to proteins, which are not removed by standard reversal methods.[14] This can alter peptide masses and hinder identification. This compound can react with any amine group, and the reaction is only partially reversible with heat.[1]

  • Solution:

    • Minimize the duration and concentration of the initial this compound cross-linking step to reduce the extent of modification.[15]

    • Use analysis software that can account for potential this compound-induced modifications as variable post-translational modifications (PTMs).[16][17]

Possible Cause 2: Inefficient Protease Digestion Residual cross-links can block cleavage sites for enzymes like trypsin, resulting in long, difficult-to-detect peptides.[3]

  • Solution:

    • Ensure reversal is as complete as possible by optimizing time and temperature.

    • After reversal, perform a buffer exchange or cleanup step to remove any reagents (like high concentrations of SDS) that might inhibit trypsin activity.

    • Consider using a combination of proteases to increase the chances of cleaving the protein into identifiable peptides.

Quantitative Data

The efficiency of heat-induced cross-link reversal is highly dependent on temperature. The half-life of protein-DNA cross-links decreases significantly as the temperature rises.

Temperature (°C)Half-life (t½) of Protein-DNA Cross-linkRate of Reversal (% protein-free DNA/h)Reference(s)
4179 hours0.3%[5][13][18]
23Not specifiedNot specified[5][13]
37Not specifiedNot specified[5][13]
4711.3 hours4.4%[5][13][18]
65Preserves most cross-linksNot specified[7]
99Reverses most cross-linksNot specified[2][7]

Table 1: Effect of Temperature on this compound Cross-link Reversal Rate. Data primarily derived from studies on protein-DNA cross-links, which serve as a proxy for understanding the general principles of reversal.

Experimental Protocols

Protocol 1: Standard Heat-Induced Cross-link Reversal

This protocol is a general guideline for reversing cross-links in immunoprecipitated protein complexes prior to SDS-PAGE and in-gel digestion for mass spectrometry.

  • Elution: Elute the cross-linked protein complexes from the immunoprecipitation beads using an appropriate elution buffer. For on-bead reversal, proceed to the next step with the beads.

  • Add Reversal Buffer: Add 4x Laemmli sample buffer (containing SDS and 2-mercaptoethanol) to the eluate or beads to a final concentration of 1x.[2]

  • Heating: Incubate the samples at 95-99°C for 20-30 minutes.[2][7][14] This step simultaneously denatures the protein and reverses the this compound cross-links.

  • Alkylation (Optional but Recommended): After cooling, add iodoacetamide (B48618) to a final concentration of 50-55 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues. This prevents the reformation of disulfide bonds.

  • Gel Electrophoresis: Load the entire sample onto an SDS-PAGE gel.

  • In-Gel Digestion: After electrophoresis and staining (e.g., with Coomassie), excise the protein band(s) of interest. Perform in-gel digestion with trypsin according to standard protocols.

  • Peptide Extraction and MS Analysis: Extract the resulting peptides from the gel slices and proceed with LC-MS/MS analysis.

Protocol 2: Chemical Reversal using Hydroxylamine

This method is adapted from a protocol for mass spectrometry imaging and may be suitable for specific applications where heat is undesirable.[8]

  • Sample Preparation: Prepare the formalin-fixed sample (e.g., tissue section or cell pellet).

  • Reversal Solution: Prepare a solution of hydroxylamine hydrochloride in an appropriate buffer. Note: The optimal concentration and buffer conditions may need to be determined empirically for your specific sample type.

  • Incubation: Incubate the sample with the hydroxylamine solution. The time and temperature will need optimization. The original study focused on tissue imaging, so direct application to protein extracts for proteomics requires validation.

  • Washing/Cleanup: After incubation, wash the sample thoroughly with a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate) to remove the hydroxylamine.

  • Protein Digestion: Proceed with standard in-solution or filter-aided sample preparation (FASP) digestion protocols using trypsin.[4]

  • MS Analysis: Analyze the resulting peptides by LC-MS/MS.

Visualizations

G Workflow: From Cross-linking to MS Analysis cluster_prep Sample Preparation cluster_reversal Cross-link Reversal cluster_analysis Downstream Analysis start Start: Cells/Tissue crosslink 1. This compound Cross-linking start->crosslink quench 2. Quench (e.g., Glycine) crosslink->quench lysis 3. Cell Lysis & IP/Enrichment quench->lysis reversal_choice 4. Choose Reversal Method lysis->reversal_choice heat_reversal Heat-Induced (e.g., 95°C, 20-30 min) reversal_choice->heat_reversal Common Method chem_reversal Chemical Reversal (e.g., Hydroxylamine) reversal_choice->chem_reversal Alternative digestion 5. Proteolytic Digestion (e.g., Trypsin) heat_reversal->digestion chem_reversal->digestion cleanup 6. Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup ms 7. LC-MS/MS Analysis cleanup->ms end End: Protein ID ms->end

Caption: Experimental workflow from this compound cross-linking to mass spectrometry analysis.

G Comparison: Heat vs. Chemical Reversal cluster_heat cluster_chem heat Heat-Induced Reversal heat_pro1 Well-established and widely used heat->heat_pro1 Pro heat_pro2 Efficient at high temperatures (95-99°C) heat->heat_pro2 Pro heat_con1 Risk of protein precipitation/aggregation heat->heat_con1 Con heat_con2 Can be incomplete at lower temperatures heat->heat_con2 Con chem Chemical Reversal chem_pro1 Milder conditions, avoids heat-induced aggregation chem->chem_pro1 Pro chem_pro2 Can be MS-compatible (e.g., hydroxylamine) chem->chem_pro2 Pro chem_con1 Less established, requires more optimization chem->chem_con1 Con chem_con2 Potential for side-reactions or modifications chem->chem_con2 Con

Caption: Comparison of the advantages and disadvantages of heat vs. chemical reversal methods.

References

Technical Support Center: Formaldehyde Fixation and Antigen Retrieval

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent over-fixation and antigen masking when using formaldehyde (B43269).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound fixation and how does it cause antigen masking?

This compound is a cross-linking fixative that preserves tissue and cell morphology.[1] Its primary mechanism involves the formation of methylene (B1212753) bridges between amino groups of proteins, effectively creating a dense protein network.[2][3][4] This cross-linking is crucial for stabilizing cellular structures.[5][6] However, this same process can lead to antigen masking in several ways: the chemical modification of an epitope, the concealment of an epitope within the cross-linked protein meshwork, or a change in the protein's conformation that hides the epitope.[1][7][8][9] Consequently, antibodies may be unable to bind to their target antigens, resulting in weak or no signal in immunoassays.[4]

Q2: What is "over-fixation" and what are its consequences?

Over-fixation occurs when tissues are exposed to this compound for an extended period. While longer fixation times can sometimes benefit the post-retrieval staining of certain antigens, excessive fixation can lead to extensive cross-linking, making antigen retrieval more difficult and potentially leading to false-negative results.[10][11][12][13] It can also cause tissue to become brittle.[1]

Q3: What is antigen retrieval and why is it necessary?

Antigen retrieval, also known as epitope retrieval, is a process used to reverse the cross-linking caused by this compound fixation and "unmask" the antigenic sites.[2][14][15] This allows antibodies to access and bind to their target epitopes, thereby restoring immunoreactivity.[14][16] Without antigen retrieval, many antibodies will fail to produce a signal in formalin-fixed, paraffin-embedded (FFPE) tissues.[15]

Q4: What are the main methods of antigen retrieval?

There are two primary methods for antigen retrieval:

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating tissue sections in a specific buffer solution.[7][14] The heat, in combination with the buffer's pH and composition, breaks the methylene bridges formed during fixation.[14]

  • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes, such as proteinase K, trypsin, or pepsin, to digest the cross-linked proteins and expose the epitopes.[14][16]

The choice between HIER and PIER depends on the specific antigen, antibody, and tissue type, and often requires empirical optimization.[14]

Troubleshooting Guide

Problem: Weak or No Staining

Possible Cause Recommended Solution
Over-fixation Optimize fixation time and this compound concentration. For tissues already processed, a more rigorous antigen retrieval protocol may be necessary.[12][13]
Antigen Masking Implement an appropriate antigen retrieval method (HIER or PIER). Optimization of the buffer, pH, heating time, and temperature for HIER, or enzyme concentration and incubation time for PIER, may be required.[17]
Inadequate Fixation Ensure the fixative volume is at least 10-20 times the tissue volume and that the tissue thickness is no more than 5 mm to allow for proper penetration.[1] Increase fixation time if necessary.[13]
Incorrect Antibody Concentration Increase the primary antibody concentration or incubation time.[17][18]
Incompatible Primary and Secondary Antibodies Ensure the secondary antibody is raised against the host species of the primary antibody.[17][18]

Problem: High Background Staining

Possible Cause Recommended Solution
Excessive Heating During HIER More severe heating conditions can sometimes lead to false-positive or nonspecific background staining.[2] Reduce the heating time or temperature.
Non-specific Antibody Binding Increase the concentration or duration of the blocking step. The blocking serum should ideally be from the same species as the secondary antibody.
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.

Quantitative Data Summary

Table 1: Recommended this compound Fixation Parameters

ParameterRecommendationNotes
Concentration 4% this compound (often prepared from parathis compound) or 10% neutral buffered formalin (NBF).[1]For some applications, a lower concentration of 0.5-1% parathis compound may be optimal.[19]
Fixation Time (Immersion) Varies by tissue size and type. A general guideline is 24-48 hours.[10] For smaller samples, 4-8 hours may be sufficient. Some studies show maximal immunoreactivity for certain antigens at 6-30 hours.[20]Time to fixation after tissue removal is critical; ideally less than 20 minutes.[1]
Temperature Room temperature is standard. Fixation at 60°C is sometimes used for faster fixation but can lead to lower post-retrieval signals for some antigens.[3][10]
Fixative Volume 10-20 times the volume of the tissue sample.[1]This ensures proper fixation throughout the tissue.
Tissue Thickness Less than 0.5 cm in one dimension.[1]This compound penetrates tissue at approximately 1 mm/hour.[1]

Table 2: Comparison of Antigen Retrieval Methods

MethodReagent/BufferTypical ConditionsAdvantagesDisadvantages
HIER Sodium Citrate (B86180) Buffer (pH 6.0)Microwave, pressure cooker, or water bath at 90-100°C for 10-20 minutes.[5][16]Widely effective for many antigens.Can damage tissue morphology if not optimized.
HIER Tris-EDTA Buffer (pH 9.0)Similar heating methods and times as citrate buffer.Often more effective than citrate buffer for nuclear antigens.[7]Can also lead to tissue damage if not carefully controlled.
PIER Trypsin0.05-0.1% in CaCl2 solution at 37°C for 10-30 minutes.[16]Useful for a wide range of antigens.[14]Can damage tissue and some epitopes. Requires careful optimization of digestion time.
PIER Proteinase K20 µg/mL in TE buffer at 37°C for 10-20 minutes.Effective for certain antigens.Can be harsh on tissues.
PIER Pepsin0.1% in 0.1 M HCl at 37°C for 10-30 minutes.A milder alternative to trypsin.May not be as effective for all antigens.

Experimental Protocols

Protocol 1: Standard this compound Fixation of Adherent Cells

  • Plate cells on coverslips or in chamber slides to achieve 60-80% confluency.

  • Gently wash the cells three times with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% this compound in PBS for 15 minutes at room temperature.[21]

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with immunolabeling or store the fixed cells at 4°C in PBS.

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

  • Deparaffinize and rehydrate FFPE tissue sections.

  • Place slides in a staining dish filled with the appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0).

  • Heat the slides in a microwave oven on high for 15 minutes or in a pressure cooker/steamer at 90-95°C for 10-20 minutes.[5][16] Do not allow the buffer to boil.

  • Allow the slides to cool in the buffer for at least 15-20 minutes.[16]

  • Wash the slides in Tris-Buffered Saline (TBS) and proceed with the staining protocol.[16]

Protocol 3: Proteolytic-Induced Epitope Retrieval (PIER) using Trypsin

  • Deparaffinize and rehydrate FFPE tissue sections.

  • Prepare a 0.05% trypsin solution in a calcium chloride solution and pre-warm to 37°C.

  • Incubate the slides in the trypsin solution at 37°C for 10-30 minutes. The optimal time should be determined empirically.[16]

  • Stop the enzymatic reaction by washing the slides thoroughly in cold running tap water.

  • Wash in TBS and proceed with the staining protocol.[16]

Visualizations

workflow cluster_prep Tissue Preparation cluster_staining Immunostaining Tissue Fresh Tissue Sample Fixation This compound Fixation (4% PFA / 10% NBF) Tissue->Fixation Processing Dehydration & Paraffin (B1166041) Embedding Fixation->Processing Sectioning Sectioning & Mounting Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AR Antigen Retrieval (HIER or PIER) Deparaffinization->AR Crucial Step Blocking Blocking AR->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection & Visualization SecondaryAb->Detection

Caption: Workflow for Immunohistochemistry on Formalin-Fixed Tissues.

troubleshooting Start Weak or No Staining CheckFixation Was fixation time/concentration optimized? Start->CheckFixation CheckAR Was antigen retrieval performed? CheckFixation->CheckAR Yes OptimizeFixation Adjust fixation protocol for future experiments CheckFixation->OptimizeFixation No PerformAR Perform Antigen Retrieval CheckAR->PerformAR No CheckAntibody Is the antibody concentration correct? CheckAR->CheckAntibody Yes OptimizeAR Optimize AR method (HIER vs PIER, buffer, time, temp) PerformAR->CheckAntibody OptimizeAntibody Increase antibody concentration/incubation time CheckAntibody->OptimizeAntibody No CheckControls Review positive/negative controls CheckAntibody->CheckControls Yes OptimizeAntibody->CheckControls OptimizeFixation->CheckAR

Caption: Troubleshooting Decision Tree for Weak or No Staining Issues.

masking_mechanism cluster_native Native State cluster_fixed This compound Fixation cluster_retrieved Antigen Retrieval NativeProtein Protein Epitope Accessible FixedProtein Cross-linked Protein Epitope Masked NativeProtein->FixedProtein This compound Cross-linking Antibody1 Antibody Antibody1->NativeProtein:f1 Binds RetrievedProtein Protein Epitope Unmasked FixedProtein->RetrievedProtein Heat or Enzymes (HIER/PIER) Antibody2 Antibody Antibody2->FixedProtein:f1 Binding Blocked Antibody3 Antibody Antibody3->RetrievedProtein:f1 Binding Restored

Caption: Mechanism of Antigen Masking and Retrieval.

References

Troubleshooting weak or no signal in immunofluorescence after formaldehyde fixation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering weak or no signal in their immunofluorescence (IF) experiments following formaldehyde (B43269) fixation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues that can lead to diminished or absent fluorescence signals in your IF staining.

Q1: My fluorescent signal is very weak or completely absent. What are the most common causes related to this compound fixation?

A1: Weak or no signal after this compound fixation is a frequent issue that can stem from several steps in your protocol. The primary culprits are often related to epitope masking by the fixative, insufficient antibody concentration or incubation time, and improper sample permeabilization.

Troubleshooting Steps:

  • Optimize Fixation: this compound fixation creates cross-links between proteins, which can mask the epitope your primary antibody is meant to recognize.[1][2] Reducing the fixation time or the concentration of this compound can sometimes alleviate this issue.[3] For cultured cells, a 10-20 minute fixation with 2-4% parathis compound (PFA) at room temperature is a good starting point.[4] Tissues generally require longer fixation times.[4]

  • Implement Antigen Retrieval: To counteract the effects of epitope masking, an antigen retrieval step is often necessary.[3][5] This can be achieved through heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER).[5][6][7]

  • Verify Permeabilization: this compound fixation leaves cell membranes intact, so a permeabilization step is crucial for intracellular targets to allow antibodies to enter the cell.[8][9] Without proper permeabilization, antibodies cannot reach their targets, resulting in no signal.

  • Check Antibody Concentrations and Incubation Times: The dilutions of your primary and secondary antibodies are critical. If the concentration is too low, the signal will be weak.[10] Consult the antibody datasheet for recommended dilutions and consider optimizing this by testing a range of concentrations.[11] Incubation times of 1-2 hours at room temperature or overnight at 4°C for the primary antibody are typical starting points.[4][9]

  • Confirm Antibody Compatibility: Ensure your secondary antibody is appropriate for the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, you need an anti-mouse secondary).[3][10]

Q2: How do I choose the right permeabilization method after this compound fixation?

A2: The choice of permeabilization agent and its concentration depends on the location of your target antigen.

  • For most intracellular targets: Triton X-100 or NP-40 are commonly used detergents that effectively permeabilize both plasma and nuclear membranes.[8][12] A typical starting concentration is 0.1-0.5% in PBS for 10-15 minutes.[9][12][13]

  • For membrane-associated antigens: Harsher detergents like Triton X-100 can strip away membrane proteins.[13] In these cases, milder detergents like saponin, Tween 20, or digitonin (B1670571) are recommended.[12][14] Saponin is known to selectively remove cholesterol, which can help preserve the integrity of the plasma membrane.[1][14]

DetergentRecommended ConcentrationIncubation TimeNotes
Triton X-100 0.1 - 0.5%10 - 20 minutesPermeabilizes all membranes; may not be suitable for membrane proteins.[9][12][13]
NP-40 0.1 - 0.5%10 - 15 minutesSimilar to Triton X-100.[8][12]
Saponin 0.1 - 0.5%5 - 10 minutesMilder permeabilization, good for membrane-associated antigens.[12][13][14]
Digitonin 100 µM5 - 10 minutesA milder alternative to Triton X-100.[12][13]
Tween 20 0.1 - 0.5%5 - 10 minutesA mild detergent.[1][12]
Q3: What is antigen retrieval and when should I use it?

A3: Antigen retrieval is a process used to unmask epitopes that have been obscured by this compound fixation.[2][5] If you are using a this compound-based fixative and experiencing weak or no signal, particularly with a new antibody or target, you should consider incorporating an antigen retrieval step.

There are two main methods for antigen retrieval:

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the sample in a specific buffer.[15] The temperature, pH, and incubation time are critical parameters to optimize.[15]

  • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like trypsin, pepsin, or proteinase K to partially digest proteins and expose the epitope.[6][7][15]

Antigen Retrieval MethodKey ReagentsTypical Conditions
HIER 10 mM Sodium Citrate (pH 6.0), 1 mM EDTA (pH 8.0), or Tris/EDTA (pH 9.0)Heat to 95-100°C for 10-20 minutes.[5][15]
PIER Trypsin, Pepsin, Proteinase KOptimized enzyme concentration, incubation time, and temperature are crucial.[6][7][15]
Q4: My signal is still weak after trying the basic troubleshooting steps. What else can I do?

A4: If you're still facing issues, consider these additional factors:

  • Antibody Quality and Storage: Ensure your antibodies have been stored correctly and have not been subjected to multiple freeze-thaw cycles.[3][10] If possible, test the antibody in another application like a Western blot to confirm its activity.[3]

  • Blocking Step: Inadequate blocking can lead to high background, which can make a weak signal difficult to detect. Use a blocking solution such as 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody for 30-60 minutes.[9]

  • Washing Steps: Insufficient washing between antibody incubations can also contribute to high background. Ensure you are washing thoroughly with a buffer like PBS.[9][13]

  • Photobleaching: Fluorophores are susceptible to photobleaching from exposure to light. Minimize light exposure during incubation and imaging, and consider using an anti-fade mounting medium.[3][11]

  • Protein Expression Levels: The target protein may be expressed at very low levels in your sample.[11] In such cases, signal amplification techniques might be necessary.[10]

Experimental Protocols

Standard Immunofluorescence Protocol with this compound Fixation

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation:

    • Aspirate the culture medium.

    • Wash cells once with PBS.

    • Add 4% parathis compound in PBS and incubate for 15 minutes at room temperature.[16]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[16]

  • Permeabilization:

    • Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13][16]

    • Wash the cells three times with PBS for 5 minutes each.[13]

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBST) for 60 minutes at room temperature to block non-specific antibody binding.[13][16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the recommended concentration.

    • Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[4][13][16]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[13][16]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate with the cells for 1-2 hours at room temperature, protected from light.[13][16]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[13][16]

  • Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.[16]

  • Washing: Wash the cells twice with PBS.[16]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[16]

Visual Guides

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Cell_Culture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Washing1 Washing (PBS) Fixation->Washing1 Permeabilization Permeabilization (e.g., Triton X-100) Washing1->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing2 Washing (PBS) Primary_Ab->Washing2 Secondary_Ab Secondary Antibody Incubation Washing2->Secondary_Ab Washing3 Washing (PBS) Secondary_Ab->Washing3 Counterstain Counterstain (e.g., DAPI) Washing3->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Imaging Microscopy Mounting->Imaging Troubleshooting_Weak_Signal Start Weak or No Signal Check_Fixation Was Fixation Optimized? (Time/Concentration) Start->Check_Fixation Optimize_Fixation Optimize Fixation: - Reduce time - Lower concentration Check_Fixation->Optimize_Fixation No Check_Perm Was Permeabilization Adequate? Check_Fixation->Check_Perm Yes Optimize_Fixation->Check_Perm Optimize_Perm Optimize Permeabilization: - Choose appropriate detergent - Adjust concentration/time Check_Perm->Optimize_Perm No Check_AR Was Antigen Retrieval Performed? Check_Perm->Check_AR Yes Optimize_Perm->Check_AR Perform_AR Perform Antigen Retrieval (HIER or PIER) Check_AR->Perform_AR No Check_Antibody Are Antibody Concentrations Optimal? Check_AR->Check_Antibody Yes Perform_AR->Check_Antibody Titrate_Antibody Titrate Primary and Secondary Antibodies Check_Antibody->Titrate_Antibody No Further_Checks Further Troubleshooting: - Antibody viability - Blocking/Washing - Photobleaching Check_Antibody->Further_Checks Yes Titrate_Antibody->Further_Checks Success Signal Improved Further_Checks->Success

References

How to minimize tissue shrinkage and hardening caused by formaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tissue shrinkage and hardening caused by formaldehyde (B43269) fixation.

Troubleshooting Guides

Issue: Excessive Tissue Shrinkage and Hardening

This compound fixation inevitably causes some degree of tissue alteration. However, excessive shrinkage and hardening can compromise sample integrity and downstream analyses. The following table summarizes reported tissue shrinkage percentages associated with this compound and other fixatives.

Tissue TypeFixativeShrinkage PercentageReference
Renal Tumors10% Formalin4.6% (diameter)[1]
Renal TumorsHistological Processing (post-formalin)7.1% (diameter)[1]
Renal TumorsOverall (Fresh to Histological Slide)11.4% (diameter)[1]
Cutaneous Tissue10% Formalin (post-excision)20.66% (length), 11.79% (width)[2]
Brain4%, 10%, or 12% this compound~48% (volume)[3]
VariousEthanol-based fixativesHigh shrinkage at extended time intervals[4]
VariousPicric acid-containing fixativesA little bit of shrinkage[5]
VariousJaggery SolutionMaximum shrinkage compared to Aloe vera and formalin[6]

Troubleshooting Workflow: Minimizing Tissue Shrinkage and Hardening

G cluster_pre Pre-Fixation cluster_fix Fixation Parameters cluster_post Post-Fixation & Alternatives pre1 Minimize time to fixation (<20 mins ideal) pre2 Keep tissue moist in PBS + Ca & Mg pre1->pre2 pre3 Ensure appropriate tissue size (<5mm thick) pre2->pre3 fix1 Use 10% Neutral Buffered Formalin (4% this compound) pre3->fix1 fix2 Maintain pH 6.8-7.2 fix1->fix2 fix3 Fix at room temperature (avoid high heat) fix2->fix3 fix4 Optimal duration (typically 24-48 hours) fix3->fix4 fix5 Use adequate volume (20:1 fixative to tissue) fix4->fix5 post1 Consider post-fixation rinse in PBS fix5->post1 post2 Explore alternative fixatives (e.g., Honey, Jaggery) post1->post2 post3 Employ reversal techniques if necessary post1->post3 end End: Processed Tissue post1->end start Start: Tissue Excision start->pre1

Caption: Workflow for minimizing tissue artifacts during fixation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to minimize tissue damage?

For most applications, a 10% neutral buffered formalin solution, which contains approximately 4% this compound, is considered optimal.[7] Using pure formalin can lead to excessive hardening of the tissue.[5]

Q2: How does pH affect this compound fixation and tissue hardening?

Fixation is best performed at a neutral pH, ideally between 6.8 and 7.2.[7] Unbuffered formalin can become acidic due to the formation of formic acid, which can lead to the formation of formalin pigment artifacts and may not fix tissues as effectively.[7]

Q3: What is the ideal temperature and duration for fixation?

Fixation is typically carried out at room temperature.[8] While higher temperatures can speed up the process, they also increase the risk of tissue distortion.[7] The optimal fixation time depends on the tissue size and type, but a duration of 24 to 48 hours is common. Prolonged fixation beyond this can lead to excessive hardening and shrinkage.[9]

Q4: Are there any alternatives to this compound that cause less shrinkage and hardening?

Yes, several natural fixatives have been explored as alternatives to this compound.

  • Honey: Solutions of 10-20% honey have been shown to provide comparable results to formalin fixation, particularly for preserving nuclear details.[10][11] However, higher concentrations can cause tissue hardening.[11]

  • Jaggery: A 30% jaggery solution has also been demonstrated as a viable alternative, with some studies suggesting it provides superior results to formalin in certain aspects.[12][13]

  • Ethanol-based fixatives: While effective for some applications, alcohol-based fixatives can cause significant tissue shrinkage, especially with prolonged use.[4]

Q5: Can the cross-linking caused by this compound be reversed to reduce hardening?

Yes, this compound cross-linking is partially reversible. This is often necessary for techniques like immunohistochemistry to unmask antigens. Common methods include:

  • Heat-Induced Epitope Retrieval (HIER): Heating tissue sections in a buffer solution can help to break the methylene (B1212753) bridges formed by this compound.

  • Citraconic Anhydride (B1165640): Treatment with citraconic anhydride combined with heat has been shown to be a highly effective method for reversing this compound cross-linking and retrieving a wide variety of antigens.[14]

Experimental Protocols

Protocol 1: Two-Temperature Formalin Fixation

This method aims to improve the speed and uniformity of fixation.

  • Pre-incubation: Immerse fresh tissue samples (up to 4 mm thick) in 10% neutral buffered formalin at 4°C for 2 hours.[15][16]

  • Heated Fixation: Transfer the tissues directly into 10% neutral buffered formalin pre-heated to 45°C for an additional 2 hours.[15][16]

  • Processing: After fixation, proceed with standard tissue processing protocols.

Protocol 2: Honey Fixation (10% Solution)
  • Preparation of Fixative: Prepare a 10% honey solution by mixing 10 mL of commercially processed honey with 90 mL of distilled water.[10]

  • Fixation: Immerse fresh tissue samples in the 10% honey solution for 24 hours at room temperature.[10]

  • Washing: After fixation, wash the tissues under running water for 10 minutes to remove excess honey.[10]

  • Processing: Proceed with standard tissue processing protocols.

Protocol 3: Jaggery Fixation (30% Solution)
  • Preparation of Fixative: Prepare a 30% jaggery solution by dissolving 300 grams of finely powdered jaggery in 1000 mL of distilled water. Filter the solution using filter paper.[12]

  • Fixation: Place fresh tissue samples in the 30% jaggery solution for 24 hours.[12]

  • Evaluation: After fixation, tissues can be evaluated for gross morphological features before proceeding to processing.[12]

  • Processing: Subject the specimens to conventional tissue processing, embedding, and staining.[12]

Protocol 4: Reversing this compound Cross-linking with Citraconic Anhydride

This protocol is designed for antigen retrieval on formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Hydration:

    • Deparaffinize sections in two changes of xylene for 5 minutes each.[7]

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.[7]

    • Rinse in distilled water.[7]

  • Antigen Retrieval Solution:

    • Prepare a 0.05% Citraconic Anhydride Buffer (pH 7.4) by dissolving 0.5 g of citraconic anhydride in 1000 ml of distilled water and adjusting the pH to 7.4.[7]

  • Heating:

    • Pre-heat a steamer or water bath containing the Citraconic Anhydride Buffer to 95-100°C.[7]

    • Immerse the slides in the heated buffer and incubate for 20-40 minutes.[7]

  • Cooling and Rinsing:

    • Remove the staining dish from the heat source and allow the slides to cool at room temperature for 20 minutes.[7]

    • Rinse the sections in PBS with Tween 20.[7]

  • Immunostaining: Proceed with your standard immunohistochemistry protocol.[7]

This compound Cross-linking and Reversal Pathway

G Protein1 Protein 1 (with -NH2 group) Crosslinked Cross-linked Proteins (Methylene Bridge) Protein1->Crosslinked Protein2 Protein 2 (with -NH2 group) Protein2->Crosslinked This compound This compound (CH2O) This compound->Crosslinked Fixation Reversed Reversed Cross-link (Restored -NH2 groups) Crosslinked->Reversed Reversal Heat Heat (HIER) Heat->Reversed Citraconic Citraconic Anhydride + Heat Citraconic->Reversed

Caption: Simplified pathway of this compound cross-linking and its reversal.

References

Technical Support Center: Strategies for Improving Antibody Penetration in Formaldehyde-Fixed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding antibody penetration in formaldehyde-fixed samples.

Frequently Asked Questions (FAQs)

Why is antibody penetration a challenge in this compound-fixed samples?

This compound (B43269) is a common fixative used to preserve tissue morphology.[1][2] It creates cross-links between proteins, forming a dense network that can mask the target antigen's epitope, the specific site where the antibody binds.[3][4] This "antigen masking" can prevent antibodies from accessing and binding to their targets, leading to weak or no staining, especially in the center of thicker tissue sections.[3][4]

What are the main factors influencing antibody penetration?

Several factors can impact the ability of an antibody to penetrate this compound-fixed tissue and bind to its target antigen:

  • Fixation Time and Conditions: Over-fixation can lead to excessive cross-linking, making it more difficult to unmask epitopes.[5]

  • Tissue Thickness: Thicker tissue sections present a greater physical barrier for antibodies to penetrate.

  • Permeabilization: Insufficient permeabilization of cell membranes can limit antibody access to intracellular antigens.

  • Antigen Retrieval: The effectiveness of the method used to "unmask" the epitopes is crucial.[1]

  • Antibody Concentration and Incubation Time: Sub-optimal antibody concentration or insufficient incubation time may not allow for adequate penetration and binding.

Troubleshooting Guide

This guide addresses common issues related to poor antibody penetration and provides potential causes and solutions.

Common ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Staining in the Center of the Tissue * Inadequate antibody penetration.* Increase the primary antibody incubation time (e.g., overnight at 4°C).[6] * Optimize the antibody concentration by performing a titration.[7][8] * Ensure adequate permeabilization with a suitable detergent (e.g., Triton X-100 or Tween-20).
Weak or No Staining Throughout the Section * Ineffective antigen retrieval.[5] * Primary antibody concentration is too low.[7][8] * The primary antibody is not validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues.[7][8] * Inactive primary or secondary antibody.[8]* Optimize the antigen retrieval method (HIER or PIER), including buffer pH, temperature, and incubation time.[9][10] * Increase the primary antibody concentration.[8] * Confirm the antibody is suitable for IHC-P by checking the datasheet.[8] * Use a new batch of antibodies and ensure proper storage.[7]
High Background Staining * Primary antibody concentration is too high.[7] * Non-specific binding of the secondary antibody.[5][11] * Inadequate blocking.* Titrate the primary antibody to find the optimal concentration.[5][7] * Run a control with only the secondary antibody. If staining occurs, consider using a pre-adsorbed secondary antibody or changing the blocking serum.[5][11] * Ensure the blocking serum is from the same species as the secondary antibody was raised in.[11]

Key Experimental Protocols

Antigen Retrieval

Antigen retrieval is a critical step to unmask epitopes that have been cross-linked by this compound fixation.[1][3] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[9][10]

Heat-Induced Epitope Retrieval (HIER)

HIER is the most common method and involves heating the tissue sections in a specific buffer.[3][9] The choice of buffer and heating method can significantly impact the results and should be optimized for each antibody and tissue type.[9][10]

Detailed Methodology:

  • Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[12][13]

  • Buffer Selection: Choose an appropriate antigen retrieval buffer. Common choices include:

    • Sodium Citrate (B86180) Buffer (10 mM, pH 6.0)

    • Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[9]

  • Heating: Immerse the slides in the pre-heated retrieval buffer (around 95°C).[9] Use one of the following methods:

    • Microwave: Heat for 10-20 minutes. Avoid boiling over.[3]

    • Pressure Cooker: Heat for 1-5 minutes once pressure is reached.

    • Water Bath: Incubate at 95-100°C for 20-40 minutes.

  • Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[12]

  • Washing: Rinse the slides with a wash buffer (e.g., PBS) before proceeding with the staining protocol.[12]

Proteolytic-Induced Epitope Retrieval (PIER)

PIER uses enzymes to break down the cross-links.[9] This method is less commonly used but can be effective for some antibodies.

Detailed Methodology:

  • Deparaffinize and Rehydrate: As described for HIER.

  • Enzyme Preparation: Prepare the enzyme solution (e.g., Proteinase K or Trypsin) at the recommended concentration. Pre-heat the solution to 37°C.[9]

  • Incubation: Cover the tissue section with the enzyme solution and incubate in a humidified chamber at 37°C for 10-20 minutes.[9][12]

  • Stop Reaction: Stop the enzymatic reaction by rinsing the slides in a wash buffer.[9]

Comparison of HIER Buffers:

BufferpHTypical AntigensNotes
Sodium Citrate 6.0Many common antigensA good starting point for optimization.[3]
Tris-EDTA 9.0Nuclear antigens, some cell surface markersOften provides better results for many antibodies compared to citrate buffer.[3]
Tissue Clearing

For thick tissue samples, tissue clearing techniques can be employed to make the tissue transparent, allowing for deep imaging and improved antibody penetration. These methods work by removing lipids, which are a major source of light scattering.

Types of Tissue Clearing Methods:

Method TypeExamplesPrincipleAdvantagesDisadvantages
Organic Solvent-Based 3DISCO, iDISCODehydration and lipid removal using organic solvents.[14]Rapid and effective for large samples.[14]Can quench fluorescent proteins and cause tissue shrinkage.[14]
Aqueous-Based (Hyperhydration) Scale, SeeDB, CUBICUses aqueous solutions to remove lipids and match the refractive index.[14][15]Compatible with fluorescent proteins and immunostaining.[14]Can be slower and may cause tissue to expand.[14]
Hydrogel-Based CLARITY, SHIELDEmbeds the tissue in a hydrogel matrix to preserve structure while removing lipids.[14]Preserves tissue structure and is compatible with multiplexed labeling.[14]Can be technically challenging and time-consuming.

Visualizations

IHC_Workflow General Immunohistochemistry Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation This compound Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Tissue Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER or PIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection PrimaryAb->SecondaryAb Chromogen Chromogen & Counterstain SecondaryAb->Chromogen Dehydration Dehydration & Mounting Chromogen->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: A flowchart of the general immunohistochemistry (IHC) workflow.

Fixation_and_Retrieval Mechanism of this compound Fixation and Antigen Retrieval cluster_fixation This compound Fixation cluster_retrieval Antigen Retrieval NativeProtein Native Protein with Exposed Epitope CrosslinkedProtein Cross-linked Protein with Masked Epitope NativeProtein->CrosslinkedProtein Cross-linking This compound This compound Retrieval Heat or Enzymes (HIER or PIER) CrosslinkedProtein->Retrieval UnmaskedProtein Unmasked Protein with Exposed Epitope Retrieval->UnmaskedProtein Breaks cross-links AntibodyBinding Antibody Binding UnmaskedProtein->AntibodyBinding Antibody can now bind

Caption: How this compound masks epitopes and how antigen retrieval unmasks them.

Troubleshooting_Workflow Troubleshooting Poor Antibody Penetration Start Weak or No Staining CheckControls Check Positive and Negative Controls Start->CheckControls OptimizeAR Optimize Antigen Retrieval (Buffer, Time, Temp) CheckControls->OptimizeAR Controls OK? IncreaseAb Increase Primary Antibody Concentration / Incubation Time OptimizeAR->IncreaseAb No Improvement Success Staining Improved OptimizeAR->Success Improvement CheckPerm Optimize Permeabilization Step IncreaseAb->CheckPerm No Improvement IncreaseAb->Success Improvement ConsiderClearing For Thick Sections: Consider Tissue Clearing CheckPerm->ConsiderClearing No Improvement CheckPerm->Success Improvement ConsiderClearing->Success Improvement

Caption: A logical workflow for troubleshooting poor antibody penetration.

References

Troubleshooting artifacts in electron microscopy caused by improper formaldehyde fixation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in electron microscopy due to improper formaldehyde (B43269) fixation.

Troubleshooting Guide: this compound Fixation Artifacts

This guide addresses specific issues that may arise during sample preparation for electron microscopy, with a focus on artifacts caused by suboptimal this compound fixation.

Q1: My tissue shows significant shrinkage and distorted cellular morphology. What are the likely causes related to this compound fixation?

A1: Tissue shrinkage is a common artifact that can result from several factors during this compound fixation.[1][2] The primary causes include:

  • Hypertonic Fixative Solution: If the osmolarity of the fixative solution is significantly higher than that of the tissue, it can draw water out of the cells, leading to shrinkage.[1] For optimal results, a slightly hypertonic solution (400-450 mOsm) is often recommended.[1]

  • Prolonged Fixation Time: Leaving tissues in this compound for an extended period can cause secondary shrinkage.[1]

  • Inappropriate Buffer: The choice and concentration of the buffer are critical. Using an incorrect buffer or an inappropriate pH can contribute to morphological distortions.

Q2: I am observing empty spaces or "holes" within my cells, particularly around organelles. What could be causing this?

A2: The appearance of empty spaces, often referred to as "extraction" or "leaching," can be due to:

  • Insufficient Cross-linking: this compound's primary function is to cross-link proteins.[3][4][5] If the fixation is too short or the this compound concentration is too low, cellular components, particularly lipids and some proteins, may not be adequately stabilized and can be extracted during subsequent processing steps like dehydration and embedding. This compound is known to be less effective at cross-linking lipids compared to glutaraldehyde (B144438).[3]

  • Delayed Fixation: A delay between tissue harvesting and fixation can lead to autolysis, where cellular enzymes begin to break down structures, resulting in a washed-out appearance.

  • Improper Temperature: Fixation is often initiated at room temperature to allow for rapid penetration of the fixative.[6][7] However, subsequent steps and storage are typically at 4°C to reduce enzymatic activity. Deviations from optimal temperatures can affect fixation quality.

Q3: My images show aggregation of proteins or granular precipitates. How can I prevent this?

A3: Protein aggregation and precipitation are known artifacts associated with aldehyde fixation.[8] Several factors can contribute to this:

  • Methanol (B129727) in this compound Solution: Commercial this compound solutions often contain methanol as a stabilizer to prevent polymerization.[6][9] Methanol can, however, promote protein clumping rather than the desired cross-linking.[9] For electron microscopy, it is highly recommended to use methanol-free this compound or freshly prepared parathis compound solutions.[6][7][9]

  • Incorrect pH: The pH of the fixative solution should be maintained within a physiological range (typically 7.2-7.4) using a suitable buffer, such as phosphate (B84403) or cacodylate.[4][10] A drop in pH, which can occur as a byproduct of the fixation reaction, can lead to protein precipitation.[4]

  • Fixative Concentration: While a sufficient concentration is necessary, excessively high concentrations of aldehydes can sometimes lead to artifactual protein aggregation.[8]

Q4: I am performing immunolabeling, but the antibody signal is weak or absent. Could this be related to this compound fixation?

A4: Yes, this compound fixation can significantly impact immunolabeling. The cross-linking action of this compound can mask epitopes, the specific sites on antigens where antibodies bind.[11]

  • Over-fixation: Excessive fixation time or high this compound concentration can lead to extensive cross-linking, making epitopes inaccessible to antibodies.

  • Reversible Reactions: Many of the cross-links formed by this compound are reversible.[3] Extensive washing steps after fixation can potentially reverse some of the cross-linking, which might be beneficial for unmasking epitopes but can also compromise structural preservation if not carefully controlled.[3] For immunolabeling studies, parathis compound is often preferred over glutaraldehyde because its cross-linking is less extensive and more easily reversible.[3]

Quantitative Data Summary: this compound Fixation Parameters

The following table summarizes key quantitative parameters for this compound fixation to help optimize protocols and minimize artifacts.

ParameterRecommended RangePotential Artifacts if Outside Range
This compound Concentration 2-8% (often used in combination with glutaraldehyde)[3][4]Too Low: Insufficient cross-linking, extraction of cellular components. Too High: Excessive cross-linking, epitope masking, potential protein aggregation.[8]
Fixation Time 2 hours to 24 hours for tissues, 15-30 minutes for cell monolayers[4][9]Too Short: Incomplete fixation, poor preservation of the tissue's interior.[6][7] Too Long: Over-fixation, tissue shrinkage, epitope masking.[1]
Temperature Initial fixation at room temperature, subsequent steps and storage at 4°C[6][12]Too High: Increased rate of autolysis in unfixed regions.[6] Too Low: Slower penetration of the fixative.
pH 7.2 - 7.4[4][10]Too Low (Acidic): Formation of formalin pigment (acid this compound hematin), protein precipitation.[6] Too High (Alkaline): Can affect the rate and nature of cross-linking.
Osmolality Slightly hypertonic (400-450 mOsm)[1]Hypotonic: Cell swelling and poor fixation.[1] Highly Hypertonic: Cell shrinkage.[1]
Specimen Thickness < 1 mm³ for optimal penetration[3][12]Too Thick: Poor fixation of the interior due to slow penetration of the fixative.[7][9]

Experimental Protocols

Protocol 1: Preparation of Fresh 4% Parathis compound (PFA) in Phosphate Buffer (0.1M, pH 7.4)

This protocol describes the preparation of a fresh, methanol-free this compound solution from parathis compound powder, which is recommended for electron microscopy to avoid artifacts associated with commercial formalin solutions.[6][9]

Materials:

  • Parathis compound (powder, EM grade)

  • Distilled water

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 0.2 M Phosphate buffer (pH 7.4)

  • Heating magnetic stirrer

  • Fume hood

  • Filter paper

Procedure:

  • To prepare 100 mL of 4% PFA solution, add 4 g of parathis compound powder to approximately 80 mL of distilled water in a glass beaker.

  • Place the beaker on a heating magnetic stirrer in a fume hood and heat to 60°C while stirring. Do not exceed 60°C.

  • The solution will be cloudy. Add 1 M NaOH drop by drop until the solution becomes clear. This indicates the depolymerization of parathis compound into this compound.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Add 50 mL of 0.2 M phosphate buffer (pH 7.4) to the solution.

  • Adjust the final volume to 100 mL with distilled water.

  • Verify the pH and adjust to 7.4 if necessary using dilute NaOH or HCl.

  • Filter the solution before use. This fixative should be used fresh or stored for a short period at 4°C.

Visualizations

Formaldehyde_Fixation_Pathway cluster_cellular_components Cellular Components cluster_fixation_process Fixation Process cluster_outcome Outcome Protein Protein (with -NH2 groups) SchiffBase Schiff Base Formation (reversible) Protein->SchiffBase DNA DNA (with amino groups) DNA->SchiffBase Lipids Lipids Artifacts Artifacts Lipids->Artifacts Poor cross-linking This compound This compound (CH2O) This compound->SchiffBase reacts with This compound->Artifacts Improper concentration/time MethyleneBridge Methylene Bridge (stable cross-link) SchiffBase->MethyleneBridge further reaction PreservedStructure Preserved Ultrastructure MethyleneBridge->PreservedStructure

Caption: Chemical pathway of this compound fixation and potential for artifact formation.

Troubleshooting_Workflow cluster_observation Observation cluster_identification Artifact Identification cluster_causes Potential Causes cluster_solutions Solutions Start Observe Artifacts in EM Image Shrinkage Shrinkage/ Distortion Start->Shrinkage Extraction Extraction/ Empty Spaces Start->Extraction Aggregation Protein Aggregation Start->Aggregation Cause_Shrinkage Hypertonic solution? Prolonged fixation? Shrinkage->Cause_Shrinkage Cause_Extraction Insufficient cross-linking? Delayed fixation? Extraction->Cause_Extraction Cause_Aggregation Methanol in fixative? Incorrect pH? Aggregation->Cause_Aggregation Solution_Shrinkage Adjust osmolarity Optimize fixation time Cause_Shrinkage->Solution_Shrinkage Solution_Extraction Increase fixation time/ concentration Cause_Extraction->Solution_Extraction Solution_Aggregation Use fresh PFA Buffer pH to 7.2-7.4 Cause_Aggregation->Solution_Aggregation

Caption: A workflow for troubleshooting common this compound fixation artifacts.

Frequently Asked Questions (FAQs)

Q5: What is the difference between this compound, parathis compound, and formalin?

A5: These terms are often used interchangeably, but they refer to different forms of the same chemical.

  • This compound is the pure chemical compound (CH₂O).

  • Parathis compound (PFA) is a polymerized form of this compound that exists as a white powder. To be used as a fixative, it must be depolymerized into this compound by heating in an alkaline solution.

  • Formalin is a saturated aqueous solution of this compound, typically containing 37-40% this compound by weight. Commercial formalin solutions usually contain 10-15% methanol to inhibit polymerization, which can cause artifacts in electron microscopy.[6] A common laboratory fixative, 10% buffered formalin, is actually a 4% this compound solution.[9]

Q6: Can I use glutaraldehyde instead of this compound?

A6: Glutaraldehyde is another common aldehyde fixative used in electron microscopy and is known for its rapid and irreversible cross-linking of proteins, providing excellent ultrastructural preservation.[3] However, it penetrates tissues more slowly than this compound.[12][13] For this reason, a mixture of this compound and glutaraldehyde (e.g., Karnovsky's fixative) is often used to leverage the rapid penetration of this compound and the superior cross-linking of glutaraldehyde.[4][12][13] For immunocytochemistry, glutaraldehyde is often avoided or used at very low concentrations because its extensive cross-linking can destroy antigenicity.[3]

Q7: How should I store my parathis compound solution?

A7: Freshly prepared parathis compound solutions are recommended for the best results.[9] If you need to store it, it should be kept at 4°C and used within a few days to a week. Over time, the this compound can oxidize to formic acid, which lowers the pH and can cause artifacts.[6] Solutions that are cloudy or contain a precipitate should be discarded.[7][9]

Q8: Does this compound fix lipids?

A8: this compound is not an effective fixative for lipids.[3][11] It primarily cross-links proteins and, to some extent, DNA.[3][5] The preservation of membranes in this compound-fixed samples relies on the cross-linking of membrane-associated proteins. For better lipid preservation, a secondary fixation step with osmium tetroxide is typically required after the initial aldehyde fixation.[4]

Q9: What is the purpose of a buffer in a this compound fixative?

A9: A buffer is crucial for several reasons:

  • Maintaining pH: The cross-linking reaction of this compound with proteins releases protons, which can lower the pH of the solution.[4] A buffer maintains the pH in the physiological range (7.2-7.4), which is important for preserving fine structure and preventing artifacts like protein precipitation.[4]

  • Controlling Osmolality: The buffer contributes to the overall osmolality of the fixative solution. The osmolality of the buffer is more critical than that of the fixative itself in preventing cell shrinkage or swelling.[6] Phosphate and cacodylate are common buffers used for electron microscopy.

References

Validation & Comparative

A comparative analysis of formaldehyde versus glutaraldehyde for tissue fixation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fixative is a critical first step that profoundly impacts the quality and reliability of experimental results. Formaldehyde (B43269) and glutaraldehyde (B144438) are two of the most commonly used aldehyde fixatives, each possessing distinct chemical properties that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal fixative for your research needs.

Executive Summary

This compound is the go-to fixative for routine histology and immunohistochemistry (IHC) due to its rapid penetration and ability to preserve a wide range of antigens.[1][2] However, its cross-linking is slow and partially reversible.[1][3] In contrast, glutaraldehyde is a more potent cross-linking agent, forming stable, irreversible bonds that provide excellent preservation of ultrastructure, making it the preferred choice for electron microscopy (EM).[1][4][5] This extensive cross-linking, however, can mask antigenic sites and hinder antibody penetration, making it less ideal for IHC.[1][6] A mixture of this compound and glutaraldehyde is often employed to leverage the advantages of both.[3][7]

Mechanism of Action

Both this compound and glutaraldehyde function by cross-linking proteins, primarily through reactions with the amino groups of lysine (B10760008) residues.[1][8] This creates a stable, insoluble network that preserves the tissue's structure.

This compound: A mono-aldehyde, this compound forms methylene (B1212753) bridges between proteins.[1][9] This process is slower and some cross-links can be reversed by washing.[1][3]

Glutaraldehyde: As a di-aldehyde, glutaraldehyde is a more efficient cross-linker, capable of forming more extensive and irreversible cross-links.[1][2][8] It can also polymerize, further enhancing its cross-linking capabilities.[1]

cluster_this compound This compound Fixation cluster_glutaraldehyde Glutaraldehyde Fixation F_Protein1 Protein 1 (with Lysine) F_Intermediate Schiff Base Intermediate F_Protein1->F_Intermediate reacts with F_this compound This compound (CH₂O) F_this compound->F_Intermediate F_Crosslink Methylene Bridge (-CH₂-) F_Intermediate->F_Crosslink reacts with F_Protein2 Protein 2 F_Protein2->F_Crosslink G_Protein1 Protein 1 (with Lysine) G_Crosslink Irreversible Cross-link G_Protein1->G_Crosslink reacts with G_Glutaraldehyde Glutaraldehyde (C₅H₈O₂) G_Glutaraldehyde->G_Crosslink G_Protein2 Protein 2 G_Protein2->G_Crosslink

Figure 1: Simplified mechanism of protein cross-linking by this compound and glutaraldehyde.

Performance Comparison: Quantitative Data

The choice of fixative significantly impacts various tissue properties. The following table summarizes key performance metrics based on available experimental data.

ParameterThis compoundGlutaraldehydeMixture (this compound + Glutaraldehyde)References
Penetration Rate Fast (approx. 1 mm/hour)Slow (2-3 mm overnight in rat brain)Intermediate[3][8]
Cross-linking Speed Slow (initial binding in 24h, cross-linking takes days)Fast (minutes to hours)Fast[3][9]
Cross-linking Reversibility Partially reversible with washingLargely irreversibleLargely irreversible[1][3]
Protein Cross-linking Efficiency 70% of free amino groups reacted in 7 days at 35°C90% of free amino groups reacted in 2 hours at pH 6-7High[3]
Tissue Shrinkage Can cause shrinkage (e.g., ~2.7% in cervical tissue due to fixation alone)Can cause significant tissue shrinkageVariable[10][11]
Ultrastructure Preservation ModerateExcellentExcellent[1][5][12]
Antigenicity Preservation Good for many antigens, but can be masked with prolonged fixationPoor, often masks antigensModerate, depends on the ratio[1][6][13][14]
Autofluorescence LowHighHigh[8]

Experimental Protocols

Detailed methodologies for standard tissue fixation procedures are provided below.

This compound Fixation for Immunohistochemistry (IHC)

This protocol is suitable for preparing tissues for subsequent antibody staining.

Reagents:

  • 10% Neutral Buffered Formalin (NBF) or freshly prepared 4% Parathis compound (PFA) in Phosphate Buffered Saline (PBS).[15][16]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Tissue Preparation: Immediately after excision, immerse the tissue in at least 10 times its volume of fixative. For optimal results, perfusion fixation is recommended for whole organs.[6][17]

  • Fixation: Incubate the tissue in the fixative for 4-24 hours at room temperature. The optimal fixation time depends on the tissue size and the specific antigen.[17] Prolonged fixation (>24 hours) may require antigen retrieval techniques.[15]

  • Washing: After fixation, wash the tissue thoroughly in PBS (3 x 10 minutes) to remove excess fixative.[15]

  • Processing: The tissue is now ready for dehydration, embedding in paraffin (B1166041), and sectioning.

Start Tissue Excision Fixation Immersion or Perfusion with 4% PFA / 10% NBF (4-24 hours) Start->Fixation Washing Wash with PBS (3 x 10 min) Fixation->Washing Processing Dehydration, Paraffin Embedding, and Sectioning Washing->Processing Staining Immunohistochemical Staining Processing->Staining

Figure 2: Workflow for this compound fixation for immunohistochemistry.

Glutaraldehyde Fixation for Electron Microscopy (EM)

This protocol is designed to achieve optimal preservation of cellular ultrastructure for EM analysis.

Reagents:

  • EM Grade 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate or Phosphate Buffer (pH 7.2-7.4).[18][19]

  • 0.1 M Sodium Cacodylate or Phosphate Buffer.

  • 1% Osmium Tetroxide (OsO₄) solution (for post-fixation).

Procedure:

  • Primary Fixation: Immerse small tissue blocks (no larger than 1 mm³) in cold (4°C) 2.5% glutaraldehyde solution for 1-2 hours.[18][19] For larger specimens, perfusion is necessary.

  • Buffer Wash: Rinse the tissue blocks three times in 0.1 M buffer for 10 minutes each to remove the primary fixative.[19]

  • Post-Fixation: Incubate the tissue in 1% OsO₄ for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.[19]

  • Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) or acetone (B3395972) and embed in a suitable resin (e.g., Epon).[20]

Start Tissue Excision (≤ 1mm³) Primary_Fix 2.5% Glutaraldehyde (1-2 hours at 4°C) Start->Primary_Fix Buffer_Wash Buffer Wash (3 x 10 min) Primary_Fix->Buffer_Wash Post_Fix 1% Osmium Tetroxide (1-2 hours at 4°C) Buffer_Wash->Post_Fix Dehydration_Embedding Dehydration and Resin Embedding Post_Fix->Dehydration_Embedding Imaging Electron Microscopy Imaging Dehydration_Embedding->Imaging

Figure 3: Workflow for glutaraldehyde fixation for electron microscopy.

Choosing the Right Fixative

The selection of a fixative should be guided by the specific requirements of the downstream application.

Application What is the primary application? IHC Immunohistochemistry (IHC) or Routine Histology Application->IHC Antigen Preservation is Key EM Electron Microscopy (EM) Application->EM Ultrastructure is Critical Both Combined Light and Electron Microscopy Application->Both Need Both This compound Use this compound IHC->this compound Glutaraldehyde Use Glutaraldehyde EM->Glutaraldehyde Mixture Use a this compound/ Glutaraldehyde Mixture Both->Mixture

Figure 4: Decision tree for selecting a fixative.

Conclusion

Both this compound and glutaraldehyde are powerful tools in the researcher's arsenal (B13267) for tissue preservation. A thorough understanding of their respective strengths and weaknesses is paramount for obtaining high-quality, reproducible data. This compound's rapid penetration and good antigen preservation make it ideal for routine histological and immunohistochemical studies.[1][2] Glutaraldehyde, with its superior ability to cross-link proteins and preserve fine cellular details, remains the gold standard for electron microscopy.[1][4][5] For studies requiring a balance between a high degree of structural preservation and the ability to perform immunolabeling, a combination of both aldehydes often provides the optimal solution.[3][7] Careful consideration of the experimental goals should always guide the choice of fixative.

References

A Researcher's Guide to Validating Formaldehyde Cross-Linking Efficiency in ChIP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chromatin immunoprecipitation (ChIP) experiments, ensuring the efficiency of formaldehyde (B43269) cross-linking is a critical, yet often overlooked, step. Inadequate or excessive cross-linking can lead to failed experiments, misleading results, and a significant waste of time and resources. This guide provides a comparative overview of common methods to validate this compound cross-linking, complete with experimental protocols and quantitative data presentation to aid in the selection of the most appropriate validation strategy.

This compound is the most widely used cross-linking agent in ChIP experiments. It creates covalent bonds between proteins and DNA that are in close proximity, effectively "freezing" these interactions within the cellular context. However, the efficiency of this process can be influenced by several factors, including this compound concentration, incubation time and temperature, and cell type. Therefore, validating the cross-linking step is paramount for obtaining reliable and reproducible ChIP data.

Comparison of Validation Methods

Several methods can be employed to assess the efficiency of this compound cross-linking. These techniques range from simple qualitative assessments to more complex quantitative analyses. The choice of method often depends on the specific experimental goals, available resources, and the desired level of precision.

Validation Method Principle Data Type Throughput Pros Cons
Agarose Gel Electrophoresis Compares the electrophoretic mobility of DNA from cross-linked, non-cross-linked, and reverse-cross-linked samples. Cross-linked chromatin migrates slower.Qualitative / Semi-quantitativeLowSimple, inexpensive, and provides a quick visual assessment.Not highly quantitative; sensitivity may be low for subtle differences in cross-linking.
Quantitative PCR (qPCR) Quantifies the amount of amplifiable DNA before and after reverse cross-linking. Efficient cross-linking reduces amplifiable DNA, which is recovered upon reversal.QuantitativeMedium to HighHighly quantitative and sensitive; allows for statistical analysis.Requires specific primers and qPCR instrumentation; more time-consuming than gel electrophoresis.
FAIRE-qPCR This compound-Assisted Isolation of Regulatory Elements followed by qPCR. Measures the rate of cross-link reversal as an indirect indicator of cross-linking efficiency.QuantitativeMediumProvides kinetic data on cross-link stability; useful for optimizing reversal conditions.Indirect measure of cross-linking efficiency; more complex protocol.
Mass Spectrometry Identifies and quantifies peptide-DNA adducts, providing a direct measure of cross-linking.QuantitativeLowProvides the most direct and detailed information on cross-linking.Requires specialized equipment and expertise; not practical for routine validation.

Experimental Workflows and Logical Relationships

The validation of this compound cross-linking can be integrated into the standard ChIP workflow at specific checkpoints. The following diagram illustrates the overall experimental process and the points at which validation can be performed.

ChIP_Workflow_Validation cluster_pre_chip Pre-ChIP Validation cluster_validation Cross-linking Validation cluster_chip ChIP Procedure start Cell Culture crosslinking This compound Cross-linking start->crosslinking quenching Quenching crosslinking->quenching cell_lysis Cell Lysis & Chromatin Shearing quenching->cell_lysis gel_validation Agarose Gel Electrophoresis cell_lysis->gel_validation qpcr_validation qPCR-based Assay cell_lysis->qpcr_validation faire_validation FAIRE-qPCR cell_lysis->faire_validation immunoprecipitation Immunoprecipitation cell_lysis->immunoprecipitation gel_validation->immunoprecipitation Proceed if validation is successful qpcr_validation->immunoprecipitation Proceed if validation is successful faire_validation->immunoprecipitation Proceed if validation is successful washing Washes immunoprecipitation->washing elution Elution washing->elution reverse_crosslinking Reverse Cross-linking elution->reverse_crosslinking dna_purification DNA Purification reverse_crosslinking->dna_purification downstream_analysis Downstream Analysis (qPCR, Sequencing) dna_purification->downstream_analysis Validation_Decision_Tree cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Need to validate This compound cross-linking? gel Agarose Gel Electrophoresis start->gel Quick, visual check needed qpcr qPCR-based Assay start->qpcr Quantitative data on cross-linking efficiency needed result_gel result_gel gel->result_gel Visual confirmation of mobility shift faire FAIRE-qPCR qpcr->faire Need kinetic data on cross-link reversal? result_qpcr result_qpcr qpcr->result_qpcr Quantitative measure of DNA recovery after reversal mass_spec Mass Spectrometry (Advanced Research) faire->mass_spec Need direct identification of cross-linked species? result_faire result_faire faire->result_faire Rate of cross-link reversal result_ms result_ms mass_spec->result_ms Identification and quantification of peptide-DNA adducts

Formaldehyde-Free Fixation: A Comparative Guide for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunohistochemistry (IHC), formalin fixation has long been the gold standard, prized for its ability to preserve tissue architecture. However, mounting concerns over the toxicity and carcinogenicity of formaldehyde (B43269) have spurred the development and adoption of safer, alternative fixatives. This guide provides an objective comparison of the leading alternatives to this compound, focusing on their performance in preserving tissue morphology and antigenicity, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Performance Comparison of Fixatives

The choice of fixative is a critical step in IHC that can significantly impact the integrity of tissue morphology and the preservation of antigenic epitopes. This section provides a quantitative comparison of the most common this compound alternatives.

Morphological Preservation

While this compound is renowned for its ability to maintain excellent tissue structure, several alternatives offer comparable results. Glyoxal-based fixatives, in particular, have emerged as a popular substitute, often producing superior morphological detail.[1][2] Alcohol-based fixatives, while effective for preserving many antigens, can sometimes lead to tissue shrinkage and hardening.[3][4][5]

Table 1: Comparison of Morphological Preservation

FixativePrinciple of ActionNuclear DetailCytoplasmic DetailTissue ShrinkageReference
10% Neutral Buffered Formalin (NBF) Cross-linkingExcellentExcellentMinimal[3]
Glyoxal-based Fixatives Primarily cross-linkingExcellentExcellentMinimal to moderate[6][7]
Alcohol-based Fixatives (Ethanol/Methanol) Precipitation/DenaturationGoodFair to GoodModerate to Severe[3][4]
Acetone Precipitation/DenaturationFairFairSevere[8]
Immunohistochemical Staining Intensity

The primary goal of fixation in IHC is to anchor cellular components while maintaining the antigenicity of the target proteins for antibody binding. This compound's cross-linking action can sometimes mask epitopes, necessitating antigen retrieval steps. Alternatives like glyoxal (B1671930) and alcohol-based fixatives can offer advantages in preserving certain epitopes, leading to enhanced staining intensity.

A comparative study evaluated the staining intensity of various antibodies on tissues fixed with formalin versus an alcohol-based fixative.[3] The results, summarized below, indicate that alcohol fixation can lead to stronger staining for some markers. Similarly, studies with glyoxal-based fixatives have shown enhanced immunoreactivity for a range of antibodies compared to formalin.[9][10]

Table 2: Quantitative Comparison of IHC Staining Intensity (Selected Antibodies)

AntibodyTargetFormalin (Mean Score ± SD)Alcohol-based Fixative (Mean Score ± SD)Glyoxal-based Fixative (Signal Intensity vs. Formalin)Reference
CytokeratinCytoskeletal Protein2.0 ± 0.52.8 ± 0.4Often enhanced[3][10]
CD3T-cell Marker1.8 ± 0.62.7 ± 0.5Enhanced[3][10]
Ki-67Proliferation MarkerStrongStrong (may decrease with prolonged fixation)Comparable or enhanced[11]
Estrogen Receptor (ER)Nuclear ReceptorStrongVariableWeaker in some studies[12]
VimentinCytoskeletal ProteinStrongStrongComparable[10]

Experimental Protocols

Adherence to optimized protocols is crucial for achieving reproducible and reliable IHC results. This section provides detailed methodologies for the most common this compound-alternative fixation techniques.

Glyoxal Fixation Protocol

Glyoxal fixatives are commercially available or can be prepared in the laboratory. They work by forming adducts with various chemical groups in proteins, but with less extensive cross-linking than this compound.[2][13]

Materials:

  • Glyoxal solution (e.g., 3% glyoxal, 0.8% acetic acid, 20% ethanol (B145695) in distilled water, pH 4.0-5.0)[9][14]

  • Phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (for cryoprotection if needed)

  • Tissue processing reagents (graded alcohols, xylene, paraffin)

Procedure:

  • Tissue Preparation: Immediately after excision, immerse the tissue specimen in the glyoxal fixative solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.

  • Fixation: Incubate the tissue in the glyoxal solution for 4-24 hours at room temperature. The optimal fixation time will depend on the tissue type and size.

  • Washing: After fixation, wash the tissue in PBS three times for 10 minutes each to remove excess fixative.

  • Dehydration and Embedding (for paraffin (B1166041) sections):

    • Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Cryoprotection and Freezing (for frozen sections):

    • After washing, incubate the tissue in a sucrose solution (e.g., 30% in PBS) until it sinks.

    • Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.

Alcohol Fixation Protocol (Ethanol/Methanol)

Alcohol-based fixatives, such as ethanol and methanol (B129727), act by denaturing and precipitating proteins.[15] This method is often preferred for preserving nucleic acids and certain sensitive epitopes.[12]

Materials:

  • Ice-cold 95-100% Ethanol or Methanol

  • Phosphate-buffered saline (PBS)

  • Tissue processing reagents (as for glyoxal fixation)

Procedure:

  • Tissue Preparation: Place the freshly excised tissue into a cassette.

  • Fixation: Immerse the tissue cassette in ice-cold ethanol or methanol. Fixation time can range from 1 to 24 hours, depending on the tissue size and type. For cultured cells, a 10-minute fixation at -20°C is often sufficient.[8][16]

  • Dehydration and Embedding (for paraffin sections):

    • Since the tissue is already in a high concentration of alcohol, proceed directly to clearing with xylene.

    • Infiltrate and embed in paraffin.

  • For Frozen Sections: Alcohol fixation is often performed on cryosections after sectioning.

    • Cut frozen sections and mount on slides.

    • Immerse the slides in ice-cold ethanol or methanol for 10 minutes.

    • Air dry and proceed with staining.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general immunohistochemistry workflow and the chemical mechanisms of different fixatives.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_analysis Analysis Tissue_Collection Tissue Collection Fixation Fixation Tissue_Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Processing Sectioning Sectioning Processing->Sectioning Antigen_Retrieval Antigen Retrieval (if required) Sectioning->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chromogen/Fluorophore) Secondary_Ab->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Mounting & Coverslipping Counterstaining->Mounting Imaging Microscopy & Imaging Mounting->Imaging Interpretation Interpretation Imaging->Interpretation Fixation_Mechanisms cluster_aldehyde Aldehyde Fixation (e.g., this compound, Glyoxal) cluster_alcohol Alcohol Fixation (e.g., Ethanol, Methanol) Aldehyde Aldehyde (R-CHO) Protein1 Protein 1 (-NH2 group) Aldehyde->Protein1 reacts with Protein2 Protein 2 (-NH2 group) Aldehyde->Protein2 reacts with Crosslink Methylene Bridge (-N-CH2-N-) Protein1->Crosslink Protein2->Crosslink Alcohol Alcohol Native_Protein Soluble Native Protein (Hydration Shell) Alcohol->Native_Protein displaces water Precipitated_Protein Insoluble Precipitated Protein (Disrupted Tertiary Structure) Native_Protein->Precipitated_Protein leads to

References

A Comparative Guide: Formaldehyde vs. Paraformaldehyde for Protein Antigenicity Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fixative is a critical step that can significantly impact the preservation of protein antigenicity and the reliability of subsequent immunoassays. This guide provides an objective comparison of two commonly used aldehyde fixatives, formaldehyde (B43269) and parathis compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Understanding the Chemistry: A Shared Active Agent

At a fundamental level, both this compound and parathis compound solutions utilize the same active molecule for fixation: this compound. Parathis compound (PFA) is a solid polymer of this compound.[1] To be used as a fixative, PFA must be depolymerized into this compound, a process typically achieved by heating the PFA powder in a buffered solution with a slightly basic pH.[1]

Commercially available this compound solutions, often referred to as formalin, are typically a saturated solution of this compound gas in water (around 37-40%) and usually contain 10-15% methanol (B129727) as a stabilizer to prevent polymerization back into PFA.[1] The key distinction, therefore, lies in the preparation and the presence of this methanol stabilizer. Solutions prepared fresh from PFA are generally methanol-free, which can be a critical factor for certain applications.[1]

The Mechanism of Fixation: Cross-Linking and Its Consequences

This compound is a cross-linking fixative. It forms covalent methylene (B1212753) bridges between reactive amino groups on adjacent proteins and other macromolecules.[2] This cross-linking creates a stable, insoluble network that preserves cellular and tissue morphology.[2] However, this very mechanism can also be a double-edged sword for immunodetection. The extensive cross-linking can mask antigenic epitopes, the specific sites on a protein that antibodies recognize.[2][3] This masking effect can lead to reduced or even false-negative staining in immunoassays like immunohistochemistry (IHC) and immunofluorescence (IF).[3] To counteract this, a subsequent step known as antigen retrieval is often necessary to unmask the epitopes.[3]

Performance Comparison: Effects on Protein Antigenicity

The choice between this compound (often in the form of neutral buffered formalin, NBF) and parathis compound can influence the intensity and quality of immunostaining. The primary difference often arises from the presence of methanol in commercial formalin solutions, which can act as a permeabilizing agent and may affect the integrity of certain cellular structures and protein conformations.[1]

A study comparing different fixatives for the preservation of morphology, RNA, and proteins in paraffin-embedded cancer cell-implanted mouse models provides valuable quantitative insights.

Table 1: Comparison of Immunohistochemical Staining Intensity

AntigenFixativeStaining IntensityProportion of Positive Cells (%)
Ki-67 4% PFAStrong (2+)~15%
10% NBFModerate (+)Decreased
20% NBFModerate (+)2.5-fold lower than 4% PFA
VEGF-A 4% PFAStrong (2+)Not specified
10% NBFStrong (2+)Not specified
20% NBFStrong (2+)Not specified

Data summarized from a study by Matsuda et al. (2010) comparing fixation methods in paraffin-embedded human cancer cell-implanted mouse models.[4][5]

The results indicate that for the nuclear proliferation marker Ki-67, 4% PFA resulted in a significantly higher number of positive cells compared to 20% NBF.[4] This suggests that for certain nuclear antigens, a freshly prepared, methanol-free this compound solution may provide superior antigen preservation and accessibility. For the cytoplasmic protein VEGF-A, both fixatives performed similarly in terms of staining intensity.[4]

Another study investigating the effect of parathis compound fixation on Western blot analysis showed that for certain proteins, fixation of the transferred membrane with PFA could enhance signal detection.[6] The optimal concentration of PFA for signal enhancement varied between proteins, with some showing a peak at 0.4% PFA and others exhibiting a concentration-dependent increase in signal.[6]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are standard protocols for preparing and using 4% parathis compound and 10% neutral buffered formalin for cell and tissue fixation.

Preparation of 4% Parathis compound (PFA) Solution (Methanol-Free)

Materials:

  • Parathis compound powder

  • Phosphate-Buffered Saline (PBS), 10x stock

  • Sodium Hydroxide (NaOH), 1N

  • Hydrochloric Acid (HCl), 1N

  • Distilled water

  • Heating magnetic stirrer

  • pH meter

  • Filter paper

Procedure:

  • To prepare 100 mL of 4% PFA solution, add 4 grams of parathis compound powder to 80 mL of distilled water in a fume hood.

  • Add 10 mL of 10x PBS.

  • Heat the solution to 60-70°C on a heating stirrer while stirring. Do not boil.

  • Slowly add 1N NaOH dropwise until the PFA powder dissolves completely. The solution should become clear.

  • Remove the solution from the heat and allow it to cool to room temperature.

  • Adjust the pH to 7.4 using 1N HCl.

  • Bring the final volume to 100 mL with distilled water.

  • Filter the solution using filter paper.

  • The 4% PFA solution is ready for use. It is best used fresh but can be stored at 4°C for a few days or aliquoted and stored at -20°C for longer periods.[7]

Fixation Protocol for Cultured Cells (Immunofluorescence)

Materials:

  • 4% PFA solution or 10% Neutral Buffered Formalin (NBF)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

Procedure:

  • Gently aspirate the culture medium from the cells grown on coverslips or in culture plates.

  • Wash the cells twice with PBS.

  • Add enough 4% PFA or 10% NBF to cover the cells.

  • Incubate for 10-20 minutes at room temperature.[7][8]

  • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • If staining for intracellular antigens, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with the blocking step and subsequent antibody incubations.

Fixation Protocol for Tissue Sections (Immunohistochemistry)

Materials:

  • 10% Neutral Buffered Formalin (NBF) or 4% Parathis compound (PFA)

  • Processing reagents (ethanol series, xylene)

  • Paraffin (B1166041) wax

Procedure for Immersion Fixation:

  • Immediately after dissection, place the tissue specimen in a container with at least 10-20 times its volume of 10% NBF or 4% PFA.[9]

  • Ensure the tissue is no more than 5 mm thick to allow for proper penetration of the fixative.

  • Fix for 18-24 hours at room temperature. Over-fixation or under-fixation can negatively impact antigenicity.[10]

  • After fixation, the tissue is processed through a series of graded ethanol (B145695) solutions and xylene before being embedded in paraffin wax.

  • Paraffin-embedded tissue sections are then cut and mounted on slides for immunohistochemical staining, which will typically require an antigen retrieval step.

Visualizing the Process

To better understand the chemical interactions and experimental steps involved, the following diagrams illustrate the mechanism of this compound fixation and a typical experimental workflow for immunofluorescence.

Fixation_Mechanism cluster_solution In Solution cluster_fixation Fixation Process Parathis compound Parathis compound (CH₂O)n This compound This compound (CH₂O) Parathis compound->this compound Depolymerization (Heat, high pH) Protein1 Protein 1 with Amino Group (-NH₂) This compound->Protein1 Reacts with Protein2 Protein 2 with Amino Group (-NH₂) This compound->Protein2 Reacts with Crosslink Methylene Bridge (-N-CH₂-N-) Protein1->Crosslink Protein2->Crosslink

Figure 1. Chemical mechanism of this compound fixation.

IF_Workflow start Start: Cultured Cells wash1 Wash with PBS start->wash1 fixation Fixation (4% PFA or 10% NBF) 10-20 min @ RT wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 permeabilization Permeabilization (0.1% Triton X-100) 10 min @ RT wash2->permeabilization wash3 Wash with PBS (3x) permeabilization->wash3 blocking Blocking (1% BSA) 30-60 min @ RT wash3->blocking primary_ab Primary Antibody Incubation (e.g., 1 hr @ RT or O/N @ 4°C) blocking->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) 1 hr @ RT in dark wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 mounting Mount Coverslip wash5->mounting imaging Microscopy Imaging mounting->imaging

References

A Researcher's Guide to Mass Spectrometry-Based Validation of Formaldehyde-Induced Protein Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications are paramount for elucidating biological mechanisms and developing novel therapeutics. Formaldehyde (B43269), a widely used fixative and a known environmental toxin, induces a variety of modifications on proteins, including cross-links, which can impact protein structure and function. Mass spectrometry (MS) has become an indispensable tool for characterizing these adducts with high sensitivity and specificity. This guide provides an objective comparison of MS-based methodologies for the validation of this compound-induced protein modifications, supported by experimental data and detailed protocols.

This compound's reactivity with proteins presents a unique analytical challenge. It can form a range of modifications, including methylol groups, Schiff bases, and methylene (B1212753) bridges, on the side chains of several amino acid residues, most notably lysine, cysteine, arginine, and tryptophan, as well as the N-termini of proteins.[1][2] These modifications can be either intra- or inter-molecular, leading to protein cross-linking. The ability to accurately identify and quantify these modifications is crucial, particularly in the analysis of formalin-fixed paraffin-embedded (FFPE) tissues, which represent a vast and valuable resource for retrospective clinical studies.[3]

Comparing Mass Spectrometry Approaches for this compound-Modified Protein Analysis

The validation of this compound-induced protein modifications by mass spectrometry can be broadly categorized into three main approaches: bottom-up, top-down, and middle-down proteomics. Each strategy offers distinct advantages and disadvantages in terms of sequence coverage, preservation of modification information, and analytical complexity.

ApproachDescriptionAdvantagesDisadvantagesBest Suited For
Bottom-Up Proteomics Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides prior to MS analysis.High-throughput, compatible with a wide range of samples, extensive peptide fragmentation libraries available.Loss of information about co-occurring modifications on a single protein molecule, potential for modification loss during sample preparation, difficulty in identifying cross-linked peptides.Large-scale identification of modified proteins and localization of modification sites on individual peptides.
Top-Down Proteomics Intact proteins are introduced directly into the mass spectrometer for analysis.[4][5]Provides a complete view of all modifications on a protein, enabling the characterization of proteoforms; no loss of information due to enzymatic digestion.[4][5]Technically challenging for large proteins (>50 kDa), lower throughput, requires high-resolution mass spectrometers, complex data analysis.[4]Characterization of modifications on single proteins or simple protein mixtures, analysis of combinatorial post-translational modifications.
Middle-Down Proteomics Proteins are subjected to limited proteolysis to generate large peptides (3-20 kDa) for MS analysis.Bridges the gap between bottom-up and top-down approaches, providing information on co-occurring modifications while being more amenable to analysis than intact proteins.Requires careful optimization of the limited digestion step, data analysis can still be complex.Analysis of large proteins and their modification patterns that are difficult to analyze by top-down proteomics.

The Critical Role of Fragmentation Techniques

The method used to fragment the peptide or protein ions within the mass spectrometer is a key determinant in the successful localization of this compound-induced modifications. Different fragmentation techniques impart energy to the ions in distinct ways, leading to different fragmentation patterns.

Fragmentation TechniquePrincipleAdvantages for this compound ModificationsDisadvantages
Collision-Induced Dissociation (CID) Ions are accelerated and collided with neutral gas molecules, leading to fragmentation of the peptide backbone (primarily producing b- and y-ions).[6]Widely available and well-characterized.Can lead to the loss of labile modifications, may not be efficient for fragmenting large, highly charged ions, and can struggle with the complex fragmentation patterns of cross-linked peptides.[6][7]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, resulting in high-resolution fragment ion spectra.[6]Produces high-resolution fragment spectra, which aids in confident identification.[6]Similar to CID, it can result in the loss of labile modifications.
Electron Transfer Dissociation (ETD) Multiply charged precursor ions are reacted with radical anions, leading to backbone fragmentation (producing c- and z-ions) while preserving labile modifications.[6][8]Excellent for preserving labile modifications and for fragmenting large, highly charged peptides and intact proteins.[6][8] Provides better sequence coverage for longer peptides.[7]Can be less efficient for doubly charged peptides, and the instrumentation is not as widely available as CID.[7]

A study comparing CID and ETD for the analysis of the ubiquitylated proteome (a modification with some similarities to this compound adducts in terms of size) demonstrated that ETD resulted in a nearly two-fold increase in the number of identified modification sites compared to CID or HCD.[8] This suggests that ETD is a superior fragmentation method for analyzing this compound-induced modifications, especially for preserving the integrity of the adducts and for analyzing cross-linked peptides.

Quantitative Data on this compound-Induced Modifications

Recent research has shed light on the nature of this compound-induced cross-links, revealing a previously uncharacterized mass shift. In addition to the expected +12 Da mass shift from a methylene bridge, a +24 Da adduct is frequently observed in structured proteins.[9][10]

This compound ConcentrationAverage Number of Identified Cross-Links (+24 Da)
0.1%~150
0.8%~250
4.0%~300

Data synthesized from a study on a mixture of three proteins. The number of identified cross-links plateaus at higher this compound concentrations, suggesting saturation of reactive sites.[10]

Experimental Protocols

Protein Extraction from FFPE Tissues for Mass Spectrometry Analysis

This protocol provides a general workflow for extracting proteins from FFPE tissue sections.

Materials:

  • FFPE tissue sections (5-10 µm thick) on glass slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Lysis buffer (e.g., SDS-containing buffer)

  • Probe sonicator or bead beater

  • Heat block

  • Centrifuge

Procedure:

  • Deparaffinization: Immerse the FFPE slides in xylene to dissolve the paraffin (B1166041) wax. Follow with a series of ethanol washes (100%, 95%, 80%, 70%) to rehydrate the tissue sections. Finally, wash with deionized water.

  • Tissue Lysis: Scrape the tissue from the slide into a microcentrifuge tube containing lysis buffer.

  • Homogenization: Homogenize the tissue using a probe sonicator or a bead beater to ensure complete cell lysis and protein solubilization.

  • Heat-Induced Antigen Retrieval: Heat the lysate at 95-100°C for 20-60 minutes to reverse the this compound-induced cross-links.

  • Centrifugation: Centrifuge the lysate at high speed to pellet any insoluble debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Downstream Processing: The extracted proteins are now ready for downstream processing, such as enzymatic digestion for bottom-up proteomics.

In-solution Tryptic Digestion of Extracted Proteins

Materials:

  • Extracted protein solution

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate the cysteine residues.

  • Digestion: Dilute the protein solution with ammonium bicarbonate buffer to reduce the concentration of the denaturant (e.g., SDS). Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis: The desalted peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Chemistry and Workflow

To better understand the processes involved in the analysis of this compound-induced protein modifications, the following diagrams illustrate the key chemical reactions and analytical workflows.

cluster_reaction This compound Reaction with Amino Acid Protein Protein with -NH2 group (e.g., Lysine) Methylol Methylol Adduct (-NH-CH2OH) Protein->Methylol + CH2O This compound This compound (CH2O) SchiffBase Schiff Base (-N=CH2) Methylol->SchiffBase - H2O MethyleneBridge Methylene Bridge (-NH-CH2-NH-) SchiffBase->MethyleneBridge + -NH2 (from Protein 2) Protein2 Another Protein with -NH2 group Protein2->MethyleneBridge

Caption: Chemical reactions of this compound with protein amino groups.

cluster_workflow Mass Spectrometry Workflow for FFPE Samples FFPE FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration FFPE->Deparaffinization Extraction Protein Extraction & Cross-link Reversal Deparaffinization->Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Extraction->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Data Data Analysis MSMS->Data Identification Protein & Modification Identification Data->Identification

Caption: General workflow for proteomic analysis of FFPE tissues.

cluster_comparison Comparison of Proteomics Strategies cluster_top_down Top-Down Proteomics cluster_bottom_up Bottom-Up Proteomics Protein Intact Protein with Modifications TD_MS Intact Protein MS Protein->TD_MS BU_Digest Enzymatic Digestion Protein->BU_Digest TD_MSMS Intact Protein Fragmentation (ETD) TD_MS->TD_MSMS TD_Result Proteoform Characterization TD_MSMS->TD_Result BU_Peptides Peptide Mixture BU_Digest->BU_Peptides BU_LCMSMS LC-MS/MS (CID/HCD) BU_Peptides->BU_LCMSMS BU_Result Peptide Identification & Modification Site Localization BU_LCMSMS->BU_Result

Caption: Comparison of Top-Down and Bottom-Up proteomics workflows.

Alternative Methods for Detection

While mass spectrometry is the gold standard for the detailed characterization of protein modifications, other methods can be used for their detection, although they generally provide less specific information.

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used to quantify this compound adducts after derivatization with a fluorescent tag.[11] This method is sensitive but does not provide information on the specific site of modification.

  • Immunochemical Methods: Antibodies specific to certain this compound-induced adducts can be used in techniques like ELISA or Western blotting for their detection and quantification. However, the availability of highly specific antibodies can be a limitation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on this compound-induced modifications, particularly in studies using model peptides or small proteins.[12][13] However, it is less sensitive than mass spectrometry and not suitable for complex protein mixtures.

Conclusion

The selection of the most appropriate mass spectrometry-based method for validating this compound-induced protein modifications depends on the specific research question. For large-scale screening of potential modifications in complex samples like FFPE tissues, a bottom-up approach is often the most practical. However, for the detailed characterization of all modifications on a specific protein, a top-down or middle-down approach is superior. The choice of fragmentation technique is also critical, with ETD offering significant advantages for the analysis of labile and complex cross-linked structures. As mass spectrometry technology continues to advance, our ability to unravel the complexities of this compound-induced protein modifications will undoubtedly improve, providing deeper insights into their biological significance.

References

A Comparative Analysis of Formaldehyde Quenching Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the selection and application of formaldehyde (B43269) quenching agents in biological research, supported by experimental data and detailed protocols.

This compound is an essential crosslinking agent in many biological research techniques, including chromatin immunoprecipitation (ChIP), immunofluorescence (IF), and proximity ligation assays. It effectively preserves cellular structures and protein-protein or protein-nucleic acid interactions. However, the crosslinking reaction must be promptly and efficiently terminated to prevent over-fixation, which can lead to epitope masking, reduced antibody binding, and artifacts in downstream analyses. This guide provides a comparative overview of commonly used this compound quenching methods, offering researchers the data and protocols needed to select the most appropriate quencher for their specific application.

Key Quenching Agents: A Head-to-Head Comparison

The most prevalent this compound quenching agents in molecular biology are glycine (B1666218) and Tris. Other reagents like sodium bisulfite and hydroxylamine (B1172632) also serve as effective quenchers, each with distinct chemical mechanisms and potential advantages. The choice of quencher can significantly impact experimental outcomes.

Quenching AgentChemical FormulaPrimary Mechanism of ActionKey AdvantagesPotential Disadvantages
Glycine C₂H₅NO₂Reacts with this compound via its primary amine to form a Schiff base, effectively sequestering free this compound.[1][2]Routinely used and well-documented in many protocols.[3] Can be effective at stopping the crosslinking reaction.[4]May not be the most efficient quencher.[1][3] Quenching efficiency can be pH-dependent, with improved efficacy at lower pH.[1][5] Inefficient quenching can lead to continued cross-linking.[6]
Tris (HOCH₂)₃CNH₂The primary amine reacts with this compound to form a Schiff base, which is then stabilized by an intramolecular cyclization reaction involving a neighboring hydroxyl group, forming a stable oxazolidine (B1195125) ring.[1][2][7]More efficient at quenching this compound than glycine.[1][3][8] The stable cyclic product makes the reaction highly favorable.[1][2]Can facilitate the reversal of existing crosslinks, especially at higher concentrations.[1][3][9] This can lead to a loss of signal in ChIP experiments.[9]
Sodium Bisulfite NaHSO₃Reacts with this compound to form sodium this compound bisulfite, a stable and non-toxic adduct.[10][11]Effective at neutralizing this compound.[11] The resulting product is biodegradable.[10]Less commonly used in routine biological applications like ChIP and IF compared to glycine and Tris.
Hydroxylamine NH₂OHCondenses with this compound.[12] Can be used to prevent reactions of small molecules with endogenous this compound in biological matrices.[13]Forms stable complexes with this compound.[14]Less documented for quenching in crosslinking protocols for ChIP or IF.
Ammonium (B1175870) Bicarbonate NH₄HCO₃The ammonium ion can react with this compound.Used in some mass spectrometry protocols to quench this compound crosslinking.[15]Not a standard quencher in ChIP or IF protocols.

Quenching Efficiency: A Closer Look at the Data

Direct quantitative comparisons of quenching efficiency across different methods under identical conditions are sparse in the literature. However, several studies provide insights into the relative effectiveness of glycine and Tris.

One study demonstrated that Tris is a more robust quencher of this compound reactivity compared to glycine.[9] In experiments measuring ChIP signal over time after quenching, incubation in a Tris-containing solution led to a decrease in signal, suggesting not only quenching of free this compound but also reversal of existing crosslinks. In contrast, no significant decrease in signal was observed with glycine quenching over the same time period.[9]

Another study highlighted that standard concentrations of glycine (125 mM) may not be sufficient to completely and instantaneously stop the crosslinking reaction, leading to an increase in ChIP signal with longer incubation times in the quenching solution.[6] This suggests that incomplete quenching can be a significant variable in experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for this compound quenching using glycine and Tris, commonly employed in ChIP-seq and immunofluorescence experiments.

This compound Quenching with Glycine for ChIP-Seq

This protocol is adapted from widely used ChIP-seq procedures.[16][17][18]

Materials:

  • 1.25 M Glycine solution (sterile)

  • Ice-cold Phosphate Buffered Saline (PBS)

Procedure:

  • Following the desired this compound fixation time (e.g., 10 minutes at room temperature), add 1.25 M glycine to the cell culture medium to a final concentration of 125 mM.[3][16][18]

  • Incubate for 5 minutes at room temperature with gentle agitation to stop the crosslinking reaction.[3][16][17]

  • Pellet the cells by centrifugation at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any residual this compound and glycine.

  • The cell pellet is now ready for cell lysis and subsequent steps of the ChIP-seq protocol.

This compound Quenching with Tris for Immunofluorescence

This protocol is a general guideline for quenching this compound fixation before antibody staining.[19]

Materials:

  • 0.1 M Tris-HCl, pH 7.4

  • Phosphate Buffered Saline (PBS)

Procedure:

  • After fixing cells with this compound (e.g., 4% parathis compound in PBS for 15 minutes at room temperature), aspirate the fixative solution.

  • Wash the cells three times with PBS for 5 minutes each to remove the majority of the this compound.

  • Add 0.1 M Tris-HCl, pH 7.4 to the cells and incubate for 10-15 minutes at room temperature. This step will quench any remaining free aldehyde groups.[19]

  • Wash the cells again with PBS three times for 5 minutes each.

  • The cells are now ready for permeabilization and immunolabeling.

Visualizing the Chemistry and Workflows

To better understand the underlying processes, the following diagrams illustrate the chemical reactions of the primary quenching agents and a typical experimental workflow where quenching is a critical step.

Formaldehyde_Quenching_Mechanisms cluster_glycine Glycine Quenching cluster_tris Tris Quenching FA1 This compound SB1 Schiff Base FA1->SB1 + Glycine Gly Glycine Gly->SB1 FA2 This compound SB2 Schiff Base Intermediate FA2->SB2 + Tris Tris Tris Tris->SB2 Ox Stable Oxazolidine SB2->Ox Intramolecular Cyclization

Caption: Chemical reactions of this compound with glycine and Tris.

ChIP_Seq_Workflow start 1. Cell Culture fixation 2. This compound Crosslinking start->fixation quenching 3. Quenching (Glycine or Tris) fixation->quenching lysis 4. Cell Lysis quenching->lysis sonication 5. Chromatin Sonication lysis->sonication ip 6. Immunoprecipitation sonication->ip rev_crosslink 7. Reverse Crosslinks ip->rev_crosslink dna_purification 8. DNA Purification rev_crosslink->dna_purification end 9. Sequencing & Analysis dna_purification->end

Caption: A simplified workflow for a ChIP-seq experiment.

Conclusion and Recommendations

The selection of a this compound quenching agent is a critical step that can influence the quality and reliability of experimental data.

  • For standard ChIP and related applications, glycine remains a widely accepted and effective quencher. However, researchers should be mindful of using a sufficient concentration and ensuring the quenching time is adequate to halt the crosslinking reaction completely.[6]

  • Tris offers a more efficient chemical quenching mechanism.[1][3] However, its propensity to reverse existing crosslinks makes it a less ideal choice for applications where the preservation of all crosslinked complexes is paramount.[9] If Tris is used, quenching times should be kept brief and concentrations optimized to minimize crosslink reversal.

  • Sodium bisulfite and hydroxylamine are effective this compound scavengers but are less commonly integrated into standard molecular biology crosslinking protocols. They may be considered in specific applications where the use of amine-containing quenchers is not desirable.

Ultimately, the optimal quenching strategy may need to be empirically determined for specific experimental systems and downstream applications. Researchers should carefully consider the chemical properties of each quencher and its potential impact on their results.

References

A Head-to-Head Comparison: Commercial Formalin Solutions vs. Freshly Prepared Formaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fixation of biological samples is a critical step that can significantly impact experimental outcomes. The choice between commercially available formalin solutions and freshly prepared formaldehyde (B43269) from parathis compound (PFA) is a common consideration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed decision for your specific research needs.

Key Differences at a Glance

Commercial formalin and freshly prepared this compound, while both serving the same primary purpose of tissue and cell preservation through cross-linking, have inherent differences in their composition and stability. These differences can influence their suitability for various applications.

FeatureCommercial Formalin SolutionsFreshly Prepared this compound (from PFA)
Primary Component This compound (typically 37-40% stock solution, used at ~4%)This compound, generated from the depolymerization of parathis compound powder.
Additives Contains 10-15% methanol (B129727) as a stabilizer to prevent polymerization.[1]Generally methanol-free, providing a purer this compound solution.[2]
Purity & Stability Can oxidize over time to form formic acid, which lowers the pH and can create artifacts like formalin pigment in tissues rich in blood.[1] The shelf life of an opened container is typically around 6 months.[3]Prepared fresh for use, minimizing the presence of formic acid and other degradation products. It is recommended to use freshly prepared solutions within a few days to a week, even when stored at 4°C, as it will eventually re-polymerize.[2][4]
Preparation Ready to dilute from a stock solution.Requires a specific protocol involving heating and pH adjustment to depolymerize the parathis compound powder.[5]
Typical Use Cases Routine histology and pathology due to its convenience and long history of use.Recommended for sensitive applications like immunofluorescence, in situ hybridization, and electron microscopy where methanol and degradation products could interfere with results.[6]

Performance in Key Applications: A Data-Driven Comparison

The choice of fixative can have a demonstrable impact on various downstream analyses. Below is a summary of available data comparing the performance of these this compound solutions.

Preservation of Nucleic Acid Integrity

This compound fixation is known to cause fragmentation of nucleic acids. While direct comparative studies between commercial and fresh this compound are limited, data from studies using this compound-based fixatives provide insight into the expected impact on RNA quality.

Table 1: Impact of this compound Fixation on RNA Integrity

Sample TypeFixation ConditionRNA Integrity Number (RIN)Key Finding
Fresh Brain TissueUnfixed9.3 ± 0.1High-quality RNA is expected from fresh, unfixed tissue.
Parathis compound-Fixed Brain Tissue4% PFA3.5 ± 0.3Fixation significantly reduces RNA integrity.
Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue10% Neutral Buffered Formalin2.2 - 2.7Prolonged fixation in formalin leads to low RIN values, with longer fixation times increasing RNA fragmentation.[7]
PAXgene vs. Formalin-Fixed TissuePAXgene Fixative6.4 - 7.7Alternative fixatives may offer better RNA preservation than formalin.
PAXgene vs. Formalin-Fixed Tissue10% Neutral Buffered Formalin4.0 - 7.2Alternative fixatives may offer better RNA preservation than formalin.[8]

Note: RIN is a measure of RNA integrity on a scale of 1 to 10, with 10 being the most intact.

Antigenicity and Immunofluorescence Signal Intensity

The cross-linking action of this compound can mask epitopes, affecting antibody binding in immunoassays. The presence of methanol and the age of the formalin solution can further impact these outcomes.

Table 2: Influence of Fixative on Immunohistochemistry (IHC) Staining

Fixative/ConditionAntibody TargetStaining Intensity ObservationReference Study Finding
4% PFAKi-67Higher number of positive cells detected compared to 10% and 20% NBF.Purity of freshly prepared PFA may contribute to better antigen preservation.[9]
10% Neutral Buffered Formalin (NBF)Ki-67Lower number of positive cells compared to 4% PFA.Commercial solutions may have components that affect some epitopes.[9]
4% PFA (15-30 min fixation)H3citSignificant signal detected.Shorter fixation times with fresh PFA are recommended for preserving this epitope.[10]
4% PFA (24h fixation)H3citDecreased signal intensity.Prolonged fixation can mask certain epitopes.[10]
Alcohol-based fixativeCytokeratin, CD3Stronger staining intensity compared to formalin.For some antibodies, non-cross-linking fixatives may provide better results.[11]
10% Neutral Buffered FormalinCytokeratin, CD3Weaker staining intensity compared to alcohol-based fixative.Formalin-induced cross-linking can mask epitopes.[11]
Tissue Morphology and Artifacts

Both fixatives generally provide good preservation of tissue architecture. However, issues like tissue shrinkage and the formation of artifacts can occur.

Table 3: Tissue Shrinkage Induced by Formalin Fixation

Tissue TypeShrinkage PercentageStudy Conclusion
Renal Tumors4.6% (fresh to fixed)Formalin fixation contributes to a reduction in tumor size measurements.[12]
Renal Tumors11.4% (fresh to histological slide)The entire process from fixation to slide preparation causes significant shrinkage.[12]
Cutaneous Specimens20.66% (length), 11.79% (width) immediately after excisionSignificant shrinkage occurs before formalin fixation, due to tissue elasticity.[13]
Breast SpecimensNo significant change in tumor size, but significant change in distance to surgical margins.Formalin's effect on shrinkage can be tissue-type dependent.[14]

Experimental Protocols

Preparation of Fresh 4% this compound Solution from Parathis compound (PFA)

Caution: Parathis compound powder and this compound solutions are toxic and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • Parathis compound powder

  • 10x Phosphate Buffered Saline (PBS)

  • Distilled water

  • 1N Sodium Hydroxide (NaOH)

  • Heating stir plate

  • Magnetic stir bar

  • Glass beaker

  • Graduated cylinders

  • Filter paper (0.22 µm)

  • pH meter or pH strips

Procedure:

  • To prepare 100 mL of 4% this compound solution, add 80 mL of 1x PBS to a glass beaker with a magnetic stir bar.

  • Place the beaker on a heating stir plate in a fume hood and heat the PBS to 60-70°C. Do not boil.

  • Carefully weigh 4 grams of parathis compound powder and add it to the heated PBS while stirring. The solution will be cloudy.

  • Add 1N NaOH dropwise to the solution until the parathis compound dissolves and the solution becomes clear. This usually requires a pH of around 7.4-7.6.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Adjust the final volume to 100 mL with 1x PBS.

  • Filter the solution using a 0.22 µm filter to remove any remaining particulates.

  • The solution is now ready for use. It is best used immediately but can be stored at 4°C for a few days. For longer storage, it can be aliquoted and frozen at -20°C.

Standard Immunofluorescence Staining Protocol (Cell Culture)
  • Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells once with 1x PBS.

    • Add the chosen fixative (e.g., fresh 4% this compound in PBS) to cover the cells and incubate for 10-15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with 1x PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular antigens):

    • Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with 1x PBS for 5 minutes each.

  • Blocking:

    • Add a blocking solution (e.g., 1-5% Bovine Serum Albumin in PBS) to the cells and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to the recommended concentration.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the cells three times with 1x PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking solution.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with 1x PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Add a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize the sample using a fluorescence microscope.

Visualizing Key Processes and Workflows

Formaldehyde_Crosslinking_Pathway This compound This compound (CH₂O) SchiffBase Schiff Base (Unstable Intermediate) This compound->SchiffBase reacts with Protein Protein with Primary Amine (e.g., Lysine) Protein->SchiffBase Crosslink Methylene Bridge (Stable Cross-link) SchiffBase->Crosslink reacts with another a nearby amino group

Caption: Mechanism of this compound-induced protein cross-linking.

Fixative_Comparison_Workflow cluster_Preparation Fixative Preparation cluster_Fixation Sample Fixation cluster_Analysis Downstream Analysis cluster_Evaluation Performance Evaluation Commercial Dilute Commercial Formalin Sample1 Fix Sample Set 1 (Commercial Formalin) Commercial->Sample1 Fresh Prepare Fresh This compound from PFA Sample2 Fix Sample Set 2 (Fresh this compound) Fresh->Sample2 IHC Immunohistochemistry Sample1->IHC RNA RNA Extraction & Analysis Sample1->RNA Morphology Morphology Assessment Sample1->Morphology Sample2->IHC Sample2->RNA Sample2->Morphology Comparison Compare Signal Intensity, RNA Integrity, Morphology IHC->Comparison RNA->Comparison Morphology->Comparison

Caption: Experimental workflow for comparing fixative performance.

Fixative_Decision_Tree Start Start: Choose a Fixative Application What is the primary downstream application? Start->Application Routine Routine Histology/ Pathology Application->Routine Routine Sensitive Sensitive Immunoassays/ Nucleic Acid Analysis Application->Sensitive Sensitive Commercial Use Commercial Formalin (Convenience is key) Routine->Commercial Fresh Use Freshly Prepared This compound (Purity is critical) Sensitive->Fresh

Caption: Decision-making guide for selecting a this compound fixative.

Conclusion

The choice between commercial formalin and freshly prepared this compound depends on the specific requirements of the experiment. For routine histological examination where convenience and established protocols are paramount, commercial formalin is often a suitable choice. However, for more sensitive applications such as immunofluorescence, in situ hybridization, and studies involving nucleic acid analysis, the use of freshly prepared, methanol-free this compound is highly recommended to minimize potential artifacts and ensure the highest quality data. Researchers should carefully consider the trade-offs between convenience, cost, and the potential impact on experimental results when selecting a fixative.

References

Safety Operating Guide

Navigating Formaldehyde Disposal: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe and compliant disposal of formaldehyde (B43269) are critical for ensuring personnel safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on the proper handling and disposal of this compound waste, reinforcing a culture of safety and regulatory adherence in the laboratory.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Standard PPE includes chemical-resistant gloves (nitrile or latex), safety goggles, and a fully buttoned lab coat.[4] For larger quantities or in situations with a risk of splashing, a face shield and an impermeable apron are recommended.[4]

This compound Disposal Decision Workflow

The appropriate disposal method for this compound waste is contingent upon its concentration and the applicable local and institutional regulations. The following decision tree illustrates a general workflow for determining the correct disposal path.

FormaldehydeDisposal cluster_start cluster_assessment cluster_options cluster_verification cluster_final start This compound Waste Generated concentration Assess Concentration start->concentration neutralize Neutralization concentration->neutralize Moderate Concentration (e.g., 1-10% Formalin) hazardous_waste Hazardous Waste Collection concentration->hazardous_waste High Concentration (e.g., > 10% Formalin) drain_disposal Drain Disposal (If Permitted) concentration->drain_disposal Very Low Concentration (e.g., < 2.5% this compound) and Permitted verify Verify Neutralization (pH and Aldehyde Test) neutralize->verify final_pickup Arrange for Licensed Pickup hazardous_waste->final_pickup final_drain Dispose Down Drain with Copious Water drain_disposal->final_drain verify->neutralize Unsuccessful (Retreat) verify->final_drain Successful

This compound Disposal Decision Workflow

Disposal Procedures

There are three primary methods for the disposal of this compound waste: neutralization, collection as hazardous waste, and, in specific, limited circumstances, drain disposal.

Neutralization

Neutralization is a common and effective method for rendering this compound solutions non-hazardous before disposal.[5] This process typically involves reacting the this compound with a neutralizing agent, such as sodium bisulfite or a commercial product, to form a less toxic compound.

Commercial Neutralizers: A variety of commercial products are available that are specifically designed to neutralize this compound waste. These products, often in powder or liquid form, simplify the process and provide a reliable method for achieving complete neutralization.[5]

Product NameManufacturerNeutralization TimeEfficacy
Tissue-Tek® FormaGO®Sakura Finetek5 minutes[6]Reduces this compound to <10 ppm[7]
Neutralex®Scigen15 minutes[7]Reduces this compound to <10 ppm[7]
Vytac™ 10% Formalin NeutralizerThermo Scientific2 hours (minimum)[8]Reduces this compound to acceptable levels for drain disposal (typically <500 ppm)[8]
Form-ZERO™Ted Pella, Inc.25 minutes[9]Yields a non-hazardous solution for sewer discharge[9]
Formalin Neutralizer KitSigma-Aldrich10 minutes[10]Reduces this compound to <0.001%[10]

Experimental Protocol: Neutralization of 10% Formalin with Sodium Bisulfite

This protocol outlines a general procedure for neutralizing a 10% formalin solution (which contains approximately 4% this compound) using sodium bisulfite.

Materials:

  • 10% formalin waste solution

  • Sodium bisulfite (solid)

  • pH test strips or a pH meter

  • This compound test strips

  • Appropriate PPE (gloves, goggles, lab coat)

  • Stir bar and stir plate

  • A designated, labeled waste container

Procedure:

  • Preparation: In a chemical fume hood, place the 10% formalin waste in the designated container.

  • Addition of Neutralizing Agent: Slowly add approximately 100 grams of sodium bisulfite for every 1 liter of 10% formalin solution while stirring.[11]

  • Reaction: Continue stirring the solution for at least 2 hours to ensure the neutralization reaction is complete.

  • Verification:

    • pH Measurement: Test the pH of the solution using a pH strip or meter. The pH should be between 6.0 and 9.0.[5]

    • This compound Concentration: Use a this compound test strip to confirm that the this compound concentration is below the permissible limit for drain disposal as per your institution's guidelines (e.g., <10 ppm).[7]

  • Disposal: If both the pH and this compound concentration are within the acceptable range, the neutralized solution can be disposed of down the drain with copious amounts of cold water.[11] If not, the solution should be retreated or collected as hazardous waste.

  • Documentation: Record the neutralization date, volume of waste treated, amount of neutralizer used, and the final pH and this compound concentration in a laboratory waste log.[5]

Chemical Reaction: The neutralization of this compound with sodium bisulfite involves an addition reaction where the bisulfite ion attacks the electrophilic carbonyl carbon of this compound. This forms a stable, non-hazardous sodium this compound bisulfite adduct.

Hazardous Waste Collection

For concentrated this compound solutions or when neutralization is not feasible, the waste must be collected and disposed of as hazardous waste.[1][2]

Procedure:

  • Containerization: Collect the this compound waste in a clearly labeled, leak-proof container that is compatible with the chemical.[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Pickup: Arrange for pickup by a licensed hazardous waste disposal company or your institution's environmental health and safety department.[2][5]

Drain Disposal (Limited and Regulated)

In some jurisdictions and institutions, very dilute aqueous solutions of this compound may be permitted for drain disposal. It is crucial to consult your local and institutional regulations before considering this option. Diluting a concentrated solution to meet the limit is generally not permitted.

Institution/JurisdictionConcentration Limit for Drain Disposal
University of California, Berkeley< 2.5% this compound[12]
University of Washington< 0.1% (1000 ppm) this compound (after approved treatment)[3]
Michigan State UniversityNot permitted[1]
Yale UniversityMust be collected as hazardous waste[2]

Spill Management

In the event of a this compound spill, immediate action is necessary to minimize exposure and contamination.

  • Small Spills (inside a fume hood): Absorb the spill with absorbent pads or a commercial this compound neutralizer.[13] Place the contaminated materials in a sealed bag for hazardous waste disposal.[13]

  • Large Spills (outside a fume hood): Evacuate the area immediately and alert others.[12] Contact your institution's environmental health and safety department or emergency response team for cleanup.[2][12]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment for all personnel.

References

Essential Guide to Personal Protective Equipment for Formaldehyde Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling formaldehyde (B43269) in a laboratory setting. It offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational plans for handling, spill cleanup, and disposal of this compound.

I. Personal Protective Equipment (PPE) Selection and Use

The proper selection and use of PPE are paramount to minimizing exposure to this compound, a known carcinogen and sensitizer.[1][2] Engineering controls, such as fume hoods, should always be the primary means of exposure control.[3] PPE should be used as a supplementary measure.

A. Hand Protection

Gloves are a critical barrier against skin contact with this compound solutions. The effectiveness of a glove material is determined by its breakthrough time (BTT), which is the time it takes for the chemical to permeate the glove.

Quantitative Data on Glove Performance Against this compound (37%)

Glove MaterialBreakthrough Time (minutes)Performance Rating
Butyl Rubber>480Excellent
Neoprene>480Excellent
Nitrile>480Excellent
Viton/Butyl>360Excellent
Natural Rubber17-67[4]Not Recommended
PVC39Poor

Data sourced from various glove manufacturers' chemical resistance guides and studies.[5][6][7][8][9] Breakthrough times were evaluated according to the ASTM F739 standard.

Recommendations:

  • For handling concentrated this compound (>10%), medium or heavyweight nitrile, neoprene, or butyl rubber gloves are recommended.[8]

  • For dilute solutions (≤10%), disposable nitrile gloves may be used.[8]

  • Always inspect gloves for any signs of degradation, such as hardening, swelling, or cracking, before use.[5]

  • Change gloves frequently, especially after known contact with this compound.

B. Eye and Face Protection

Protecting the eyes and face from splashes of this compound solutions is crucial to prevent severe irritation and injury.

Recommendations:

  • Chemical splash goggles are mandatory when handling any concentration of this compound.

  • A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10]

  • Studies have shown that face shields can significantly reduce exposure to aerosols and droplets.[10][11][12][13] While not specific to this compound, this indicates their effectiveness in preventing splashes from reaching the face.

C. Body Protection

A lab coat is the minimum requirement for body protection when working with this compound.

Recommendations:

  • Wear a long-sleeved lab coat, fully buttoned.

  • For procedures with a high risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat.

  • Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.

D. Respiratory Protection

Respirators are necessary when engineering controls cannot maintain this compound vapor concentrations below occupational exposure limits.

Occupational Exposure Limits for this compound

OrganizationTime-Weighted Average (8-hour)Short-Term Exposure Limit (15-minute)
OSHA (PEL)0.75 ppm2 ppm
NIOSH (REL)0.016 ppm0.1 ppm (Ceiling)
ACGIH (TLV)-0.3 ppm (Ceiling)

(ppm = parts per million)

Respirator Cartridge Change Schedule

ContaminantMandatory Cartridge Change Schedule
This compoundEvery 3 hours of use or at the end of the shift, whichever comes first.[14][15] Canisters should be changed every 2 to 4 hours.[14]

Recommendations:

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If a respirator is required, a written respiratory protection program must be in place, including fit testing and training.

  • Use cartridges specifically approved for this compound.

II. Operational and Disposal Plans

A clear and well-rehearsed plan for handling, storing, and disposing of this compound, as well as for responding to spills, is essential for laboratory safety.

A. Handling and Storage Workflow

This compound Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_hood Work in a certified chemical fume hood prep_ppe->handle_hood handle_transport Use secondary containment for transport handle_hood->handle_transport handle_dispense Keep containers closed when not in use handle_transport->handle_dispense storage_cabinet Store in a designated, well-ventilated, flammable storage cabinet handle_dispense->storage_cabinet storage_incompatible Separate from incompatible materials (oxidizers, acids, bases) storage_cabinet->storage_incompatible storage_secondary Use secondary containment storage_incompatible->storage_secondary

Caption: Workflow for safe handling and storage of this compound.

B. Spill Cleanup Procedures

Immediate and appropriate response to a this compound spill is critical to prevent exposure.

Logical Relationship for Spill Response

This compound Spill Response Logic spill This compound Spill Occurs small_spill Is the spill small (<1 Liter) and contained? spill->small_spill trained_personnel Are trained personnel available? small_spill->trained_personnel Yes evacuate Evacuate the area small_spill->evacuate No cleanup_small Clean up spill using appropriate PPE and spill kit trained_personnel->cleanup_small Yes trained_personnel->evacuate No dispose_waste Dispose of waste as hazardous material cleanup_small->dispose_waste notify_ehs Notify Environmental Health & Safety (EHS) evacuate->notify_ehs

Caption: Decision-making process for responding to a this compound spill.

Step-by-Step Spill Cleanup (Small Spill < 1 Liter)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including double gloves (nitrile), chemical splash goggles, a face shield, and a lab coat. For spills outside a fume hood, a respirator may be necessary.

  • Containment: Cover the spill with absorbent material from a chemical spill kit. This compound-specific neutralizers are also available.[16]

  • Collection: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and then wipe it down with a clean, wet cloth.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[17]

For large spills (>1 Liter), evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[16]

C. Waste Disposal Plan

This compound and all materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal Workflow

This compound Waste Disposal Workflow collect_waste Collect liquid and solid this compound waste in separate, compatible, and sealed containers label_waste Label containers clearly with 'Hazardous Waste - this compound' and the accumulation start date collect_waste->label_waste store_waste Store waste containers in a designated satellite accumulation area with secondary containment label_waste->store_waste request_pickup Request a hazardous waste pickup from EHS store_waste->request_pickup

Caption: Procedure for the disposal of this compound waste.

Key Disposal Considerations:

  • Never dispose of this compound down the drain.

  • Collect liquid waste in a clearly labeled, leak-proof container.

  • Solid waste, such as contaminated gloves and paper towels, should be double-bagged and placed in a designated solid hazardous waste container.

  • Follow your institution's specific procedures for hazardous waste pickup.

III. Experimental Protocols and Methodologies

  • Glove Permeation Testing (ASTM F739): This standard method is used to measure the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.[5] The breakthrough time and permeation rate are determined, providing quantitative data on how long a glove can be expected to provide protection.[5]

  • This compound Content in Textiles (e.g., ISO 14184-1): This standard specifies a water extraction method to determine the amount of free and hydrolyzed this compound in textiles.[18] This is crucial for assessing potential exposure from lab coats or other protective clothing. The method involves extracting a fabric sample in water and then determining the this compound concentration in the extract using colorimetric analysis.[2][18][19]

By relying on PPE that has been tested according to these and other relevant standards, laboratories can ensure they are providing their personnel with adequate protection against the hazards of this compound. Always refer to the manufacturer's specifications for information on the testing and performance of your specific PPE.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.